molecular formula C8H15NO2 B1375073 (R)-2-amino-2-methylhept-6-enoic acid CAS No. 1196090-89-7

(R)-2-amino-2-methylhept-6-enoic acid

Cat. No.: B1375073
CAS No.: 1196090-89-7
M. Wt: 157.21 g/mol
InChI Key: AERCCJGORROTKW-UHFFFAOYSA-N
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Description

(R)-2-amino-2-methylhept-6-enoic acid is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-amino-2-methylhept-6-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-amino-2-methylhept-6-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methylhept-6-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-4-5-6-8(2,9)7(10)11/h3H,1,4-6,9H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERCCJGORROTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=C)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697569
Record name 2-Amino-2-methylhept-6-enoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196090-89-7
Record name 2-Amino-2-methylhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-2-amino-2-methylhept-6-enoic acid structure and properties

Advanced Characterization and Application of (R)-2-Amino-2-Methylhept-6-Enoic Acid ( ) in Peptidomimetics

Executive Summary

(R)-2-amino-2-methylhept-6-enoic acid, widely designated in the field of peptidomimetics as





This inversion is not merely a structural curiosity; it is a functional requirement for specific stapling architectures—most notably





Molecular Architecture & Stereochemical Significance[1]

Structural Profile

The molecule is an


PropertySpecification
IUPAC Name (R)-2-amino-2-methylhept-6-enoic acid
Common Code

(Inverted 5-carbon olefin staple)
Chemical Formula

Molecular Weight 157.21 g/mol
Side Chain 4-Pentenyl group (

)
Stereochemistry (R) (Corresponds to D-amino acid configuration)
CAS (Free Acid) 1196090-89-7
CAS (Fmoc-) Custom synthesis often required (Enantiomer of 288617-73-2)
The "R" Configuration Necessity

In standard solid-phase peptide synthesis (SPPS), L-amino acids (S-configuration) dominate. When introducing a hydrocarbon staple, the stereochemistry of the attachment point determines the trajectory of the alkenyl chain.

  • 
     (L-like):  Projects the olefin chain down the helix face, compatible with 
    
    
    stapling to another
    
    
    .
  • 
     (D-like):  Projects the olefin chain up or at an altered angle relative to the helix axis. This is essential for:
    
    • 
       Stapling:  Requires an 
      
      
      at position i and an
      
      
      at i+3 to bridge the shorter distance without buckling the backbone.
    • 
       Stapling:  Often pairs an 
      
      
      (octenyl) at i with an
      
      
      at i+7 (or vice versa) to accommodate the two-turn span.[1][2]

The Stapling Code: Strategic Placement of

The utility of



Stapling Logic Diagram

The following diagram illustrates the stereochemical pairings required for different helix spans.

StaplingLogiccluster_0One Turn (i, i+3)cluster_1One Turn (i, i+4)cluster_2Two Turns (i, i+7)R5_iPos i: R5(D-config)S5_i3Pos i+3: S5(L-config)R5_i->S5_i3Short SpanConstraintS5_i4Pos i: S5S5_i4_2Pos i+4: S5S5_i4->S5_i4_2StandardStapleS8_i7Pos i: S8(Octenyl)R5_i7Pos i+7: R5(Pentenyl)S8_i7->R5_i7Long SpanInversion

Caption: Stereochemical pairing rules for hydrocarbon stapling.



Synthetic Methodology: The Ni(II)-BPB Route[4]

The synthesis of quaternary

Synthesis Workflow

To obtain the (R) -enantiomer of the amino acid, one typically employs the (S)-BPB auxiliary (depending on the specific alkylation model, the auxiliary stereochemistry controls the facial selectivity).

  • Complex Formation: Glycine is condensed with (S)-BPB in the presence of

    
     to form the planar, chiral Ni(II)-glycine-BPB complex.
    
  • Asymmetric Alkylation: The complex is treated with a base (KOH or NaH) and 5-bromo-1-pentene. The chiral auxiliary blocks one face of the enolate, forcing the electrophile to attack from the opposite side, establishing the quaternary center.

  • Hydrolysis: Treatment with mild acid (HCl) disassembles the complex, releasing the free amino acid (R)-2-amino-2-methylhept-6-enoic acid and recovering the chiral auxiliary.

  • Fmoc Protection: The free amine is protected using Fmoc-OSu for SPPS compatibility.

Reaction Pathway Diagram

SynthesisPathwayStartGlycine + (S)-BPB Auxiliary+ Ni(NO3)2ComplexChiral Ni(II)-Glycine Complex(Red crystalline solid)Start->ComplexCondensationAlkylationAlkylationReagents: 5-bromo-1-pentene, KOH/DMFMechanism: Facial selective attackComplex->AlkylationIntermediateAlkylated Ni(II) Complex(Quaternary Center Formed)Alkylation->IntermediateHydrolysisHydrolysis (2N HCl/MeOH)Releases Free AA + AuxiliaryIntermediate->HydrolysisProduct(R)-2-amino-2-methylhept-6-enoic acid(Free Acid)Hydrolysis->ProductFmocFmoc Protection(Fmoc-OSu, Na2CO3)Product->FmocFinalFmoc-R5-OH(Ready for SPPS)Fmoc->Final

Caption: Asymmetric synthesis of Fmoc-

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating

  • Resin: Rink Amide MBHA (for C-terminal amides).[3]

  • Coupling Reagents: HATU/HOAt or DIC/Oxyma are preferred over HBTU due to higher reactivity.

  • Stoichiometry: Use 2.5 – 3.0 equivalents of Fmoc-

    
    -OH.
    
  • Reaction Time: Double coupling (2 x 2 hours) or extended single coupling (4 hours) at room temperature. Microwave-assisted synthesis (75°C for 10 min) significantly improves yield.

  • Monitoring: Chloranil test is more sensitive than Kaiser test for secondary amines (though

    
     is a primary amine, the steric bulk can yield false negatives in Kaiser).
    
Ring-Closing Metathesis (RCM)

The "stapling" step is performed on-resin before cleavage and global deprotection.

  • Catalyst: Grubbs I (1st Gen) is standard; Grubbs II is more active but can cause side reactions (isomerization).

  • Solvent: 1,2-Dichloroethane (DCE) is superior to DCM for promoting the reaction at elevated temperatures.

  • Procedure:

    • Wash resin with DCE (3x).

    • Add Grubbs I catalyst (10 mM in degassed DCE).

    • React for 2 hours at room temperature (or 50°C for difficult sequences).

    • Repeat catalyst addition and reaction once to ensure completion.

    • Wash extensively with DCE, DCM, and DMF to remove Ruthenium traces.

Self-Validating QC Steps
  • Mass Spectrometry: The mass shift after RCM is -28 Da (loss of ethylene,

    
    ). If the mass shift is 0, the reaction failed. If +14 or +32, oxidation or incomplete adducts occurred.
    
  • Circular Dichroism (CD): Compare the linear precursor (often random coil) vs. the stapled product. A characteristic double minimum at 208 nm and 222 nm indicates successful

    
    -helix induction.
    

References

  • Verdine, G. L., & Walensky, L. D. (2007). The challenge of drugging undruggable targets in cancer: Lessons learned from targeting BCL-2 family members. Clinical Cancer Research.

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides.[4] Journal of the American Chemical Society.

  • Kim, Y. W., et al. (2011). Synthesis of all-hydrocarbon stapled

    
    -helical peptides by ring-closing olefin metathesis. Nature Protocols. 
    
  • Belokon, Y. N., et al. (1998). Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of (S)-

    
    -amino acids. Tetrahedron: Asymmetry. 
    
  • Cromm, P. M., Spiegel, J., & Grossmann, T. N. (2015). Hydrocarbon stapled peptides as modulators of protein–protein interactions.[2][3][5] ACS Chemical Biology.

Technical Guide: R5 Non-Natural Amino Acid for Peptide Stapling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application of the R5 non-natural amino acid ((R)-N-Fmoc-2-(4'-pentenyl)alanine) in peptide stapling, specifically focusing on its critical role in i, i+7 macrocyclization .

Content Type: Technical Whitepaper & Protocol Guide Subject: (R)-N-Fmoc-2-(4'-pentenyl)alanine (Fmoc-R5-OH) Application: Hydrocarbon Stapling via Ring-Closing Metathesis (RCM)

Executive Summary

The R5 non-natural amino acid (Fmoc-R5-OH) is a stereochemically distinct building block used to synthesize hydrocarbon-stapled peptides. Unlike the ubiquitous S5 variant used in i, i+4 stapling, R5 is primarily engineered for i, i+7 stapling architectures. When paired with an S8 residue (S-octenylalanine), R5 facilitates a cross-link spanning two α-helical turns. This specific stereochemical arrangement—typically S8 at position i and R5 at position i+7 —is required to match the native screw sense of the α-helix, thereby enhancing binding affinity, proteolytic stability, and cell permeability of the target peptide.

Part 1: Chemical Architecture & Design Logic

The R5 Structural Identity

The nomenclature "R5" encodes two critical properties:

  • Stereochemistry (R): The

    
    -carbon possesses an (R)-configuration. This is the enantiomer of the standard S5 used in single-turn staples.
    
  • Tether Length (5): The side chain contains a 5-carbon olefinic tether (pentenyl group).

Chemical Name: (R)-N-Fmoc-2-(4'-pentenyl)alanine Formula:


Key Feature: 

-disubstitution (methyl and pentenyl groups) at the chiral center restricts conformational freedom, pre-organizing the peptide backbone even prior to cyclization.
Staple Design: The Stereochemical Rule

In all-hydrocarbon stapling, the configuration of the non-natural amino acids must align with the geometry of the helix. Misaligned stereocenters will distort the backbone and destabilize the helix.

Staple TypeSpanResidue Pair (N

C)
Mechanism of Action
i, i+4 1 TurnS5 ... S5 Both residues are S-configured. The 8-carbon bridge fits the single turn.
i, i+7 2 TurnsR8 ... S5 Mixed chirality is required to accommodate the longer span without torque.
i, i+7 (Alt) 2 TurnsS8 ... R5 The primary application of R5. The S8(

)/R5(

) pair is functionally equivalent to R8/S5.

Expert Insight: Why use S8/R5 instead of R8/S5? While R8/S5 is common, synthetic accessibility or sequence-specific steric clashes may favor the S8/R5 orientation. The R5 residue is strictly required here; substituting it with S5 in an i, i+7 system with S8 would result in a "mismatched" staple that disrupts the helical dipole.

Visualization: Staple Selection Logic

The following diagram illustrates the decision matrix for selecting R5 versus S5 based on residue spacing.

StapleSelection Start Target Peptide Sequence Spacing Determine Residue Spacing Start->Spacing Type4 i, i+4 (One Turn) Spacing->Type4 3 residues between Type7 i, i+7 (Two Turns) Spacing->Type7 6 residues between Config4 Use S5 + S5 Type4->Config4 Config7a Option A: R8 (pos i) + S5 (pos i+7) Type7->Config7a Config7b Option B: S8 (pos i) + R5 (pos i+7) Type7->Config7b Outcome Helix Stabilization Config4->Outcome Config7a->Outcome Config7b->Outcome

Figure 1: Decision tree for selecting non-natural amino acids. R5 is essential for Option B in i, i+7 stapling.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

Incorporating Fmoc-R5-OH requires modified SPPS protocols due to the steric hindrance of the


-disubstituted center. Standard coupling times are often insufficient.
Reagents & Materials[1]
  • Resin: Rink Amide MBHA (low loading, ~0.3 mmol/g recommended to prevent aggregation).

  • Coupling Agents: HATU/HOAt or DIC/Oxyma Pure.

  • Solvent: DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

  • R5 Reagent: Fmoc-R5-OH (High purity >98%).

Coupling Protocol (Self-Validating)

This protocol assumes automated or manual microwave-assisted synthesis.

  • Deprotection: 20% Piperidine in DMF (

    
     min). UV monitoring should show removal of the Fmoc adduct.
    
  • Coupling of R5:

    • Stoichiometry: 4-5 equivalents of Fmoc-R5-OH.

    • Activator: 4-5 eq HATU, 8-10 eq DIPEA.

    • Condition: Microwave irradiation at 75°C for 10 minutes OR 2 hours at room temperature with double coupling.

    • Validation: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines). Note: Since R5 is coupled to the N-terminus of the growing chain, the test checks the previous residue's completeness.

  • Coupling the Next Residue (Critical Step):

    • The amine of the R5 residue is extremely sterically hindered.

    • Action: Double couple the amino acid immediately following R5. Use aggressive conditions (e.g., 75°C microwave).

    • Capping: Acetylate unreacted amines to prevent deletion sequences.

Part 3: Ring-Closing Metathesis (RCM)

The "staple" is formed via Ruthenium-catalyzed olefin metathesis.[1][2] This step is performed on-resin before final cleavage.[3]

The Catalyst System
  • Catalyst: Grubbs 1st Generation (preferred for lower isomerization risk) or Grubbs 2nd Generation (higher activity, faster).

  • Solvent: 1,2-Dichloroethane (DCE).[1][3] DCM can be used but DCE allows higher temperatures if needed.

  • Concentration: 10 mM catalyst solution.

RCM Workflow

Safety: Perform in a fume hood. Grubbs catalyst is sensitive to oxygen.[4]

  • Preparation: Wash resin

    
     with DCM, then 
    
    
    
    with DCE to remove amine traces (amines poison the Ruthenium catalyst).
  • Catalyst Addition: Dissolve Grubbs catalyst in degassed DCE (bubbled with

    
     for 10 min). Add to resin.[1][3][5]
    
  • Reaction:

    • Agitate gently for 2 hours at Room Temperature (20-25°C).

    • Validation: The solution should change color (purple

      
       brown/orange indicates active metathesis).
      
  • Cycling: Drain and repeat the catalyst addition step twice more (

    
     hours total). This drives the equilibrium toward ring closure.
    
  • Wash: Wash resin extensively with DCE (

    
    ) and DMF (
    
    
    
    ) to remove Ruthenium residues.
    • Optional: A thiourea wash or DMSO wash can help chelate and remove residual Ru metal.

RCM Process Diagram

RCM_Workflow Resin Peptide-Resin (Linear) Contains S8 and R5 Wash Solvent Exchange (DCM -> DCE) Resin->Wash Reaction Metathesis Reaction 2 hrs @ RT (N2 atm) Wash->Reaction CatPrep Dissolve Grubbs Cat. in Degassed DCE CatPrep->Reaction Add Cycle Repeat x 2 Reaction->Cycle Cycle->Reaction Fresh Catalyst Clean Metal Removal (DMSO/Thiourea Wash) Cycle->Clean Complete Cleavage TFA Cleavage & Global Deprotection Clean->Cleavage

Figure 2: On-resin Ring-Closing Metathesis (RCM) workflow for R5/S8 stapling.

Part 4: Characterization & Validation

Once cleaved (using TFA/TIS/Water 95:2.5:2.5), the peptide must be validated.

Mass Spectrometry (LC-MS)
  • Target Mass: The stapled peptide mass will be 28 Da less than the linear precursor (loss of ethylene,

    
    ).
    
  • Troubleshooting:

    • Mass +16/32: Oxidation (Met/Trp).

    • Mass +28: Unreacted linear peptide (failed RCM).

    • Mass -14: Possible isomerization or impurities.

Circular Dichroism (CD)
  • Goal: Confirm

    
    -helical induction.
    
  • Signature: Look for minima at 208 nm and 222 nm .

  • Comparison: Compare the stapled peptide against a linear control (R5/S8 replaced with Ala or Ser) or the un-stapled linear precursor. The stapled variant should show significantly higher negative ellipticity (mdeg) at 222 nm.

References

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets.[6][7][8] Methods in Enzymology.

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[5] An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides.[2][6] Journal of the American Chemical Society.[5]

  • Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011). Synthesis of all-hydrocarbon stapled a-helical peptides by ring-closing olefin metathesis.

  • Bird, G. H., Crannell, W. C., & Walensky, L. D. (2011). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting.[9][6][10] Current Protocols in Chemical Biology.

  • Cromm, P. M., Spiegel, J., & Grossmann, T. N. (2015). Hydrocarbon Stapled Peptides as Modulators of Protein–Protein Interactions.[6][10] ACS Chemical Biology.

Sources

alpha-methyl-alkenyl amino acids in peptidomimetics

Engineering Next-Generation Peptidomimetics: The Role of -Methyl-Alkenyl Amino Acids in All-Hydrocarbon Stapling

Executive Summary

Targeting intracellular Protein-Protein Interactions (PPIs) has historically been a formidable challenge in drug development. Natural peptides, while highly specific, suffer from rapid proteolytic degradation, poor cellular permeability, and a loss of bioactive secondary structure in aqueous solutions. The advent of all-hydrocarbon peptide stapling—driven by the strategic incorporation of


As a Senior Application Scientist, I present this technical whitepaper to dissect the chemical causality, synthetic workflows, and self-validating protocols required to engineer these advanced peptidomimetics.

Mechanistic Grounding: The Chemistry of -Methyl-Alkenyl Amino Acids

The success of a stapled peptidomimetic relies entirely on the precise structural engineering of its non-natural amino acid building blocks. Standard linear peptides incur a massive entropic penalty when forced into an




The Thorpe-Ingold Effect and Helical Pre-organization

Replacing the natural






1

2
Stereochemical and Spatial Causality

The alkenyl side chains act as the reactive handles for Ring-Closing Metathesis (RCM). The length and stereochemistry of these chains must perfectly match the pitch of the

3
  • 
     Stapling (One Turn):  Requires two 
    
    
    -configured
    
    
    -methyl,
    
    
    -pentenylglycine residues (
    
    
    ). The 8-carbon cross-link perfectly spans a single helical turn.
  • 
     Stapling (Two Turns):  Requires one 
    
    
    -configured
    
    
    -octenyl residue (
    
    
    ) and one
    
    
    -configured
    
    
    -pentenyl residue (
    
    
    ). The 11-carbon cross-link spans two turns, with the
    
    
    mismatch ensuring the terminal alkenes project from the same face of the helix.

GANatural Peptide(Unstructured, Protease Susceptible)Bα-Methylation(Thorpe-Ingold Effect)A->B Pre-organizationCAlkenyl Side Chains(RCM Handles)B->C FunctionalizationDRuthenium-Catalyzed RCM(Macrocyclization)C->D On-Resin CatalysisEAll-Hydrocarbon Stapled Peptidomimetic(Helical, Stable, Cell-Permeable)D->E Ethylene Release (-28 Da)

Mechanistic pathway from natural peptide to stapled peptidomimetic via α-methyl-alkenyl amino acids.

Quantitative Advantages: Natural vs. Stapled Peptides

The covalent hydrocarbon cross-link effectively shields the vulnerable amide backbone from proteolytic enzymes while creating a hydrophobic patch that facilitates active macropinocytosis into cells[4]. The data below summarizes the typical pharmacological transformation observed when converting a natural BH3 domain peptide into a Stabilized Alpha-Helix of BCL-2 domain (SAHB)[4],[5].

Table 1: Comparative Pharmacological Profile of BH3 Peptides

Pharmacological MetricUnmodified BH3 PeptideStapled BH3 Peptidomimetic (SAHB)
Secondary Structure (Helicity) < 15% (Random Coil)> 80% (

-Helical)
Protease Half-Life (in vitro) < 15 minutes> 12 hours
Cellular Permeability NegligibleHigh (Active Macropinocytosis)
Binding Affinity (

to BCL-2)
Low micromolar (

M)
Low nanomolar (nM)
In Vivo Efficacy NonePotent Apoptosis Induction

The Self-Validating Experimental Workflow

Synthesizing a stapled peptidomimetic requires meticulous control over solid-phase chemistry and organometallic catalysis. The following protocol is designed as a self-validating system, ensuring that each step provides measurable proof of success before proceeding.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Selection: Utilize Rink Amide MBHA resin. Causality: This generates a C-terminal amide upon cleavage, removing the negative charge of a free carboxylate, which enhances cell permeability and exopeptidase resistance.

  • Coupling Unnatural Amino Acids: Standard Fmoc-amino acids are coupled using HBTU/DIPEA. However, for the

    
    -methyl-alkenyl amino acids, switch to a highly reactive coupling reagent like HATU and extend the coupling time to 2 hours. Causality: The 
    
    
    -methyl group creates severe steric hindrance, necessitating a more reactive intermediate to prevent sequence truncation.
Phase 2: On-Resin Ring-Closing Metathesis (RCM)
  • Solvent Preparation: Swell the resin in anhydrous 1,2-Dichloroethane (DCE). Causality: DCE optimally swells the polystyrene matrix, allowing the bulky Ruthenium catalyst to penetrate the resin beads[6].

  • Catalysis: Add 10–20 mol% Grubbs First Generation Catalyst dissolved in degassed DCE. React at room temperature for 2 hours under Argon. Repeat the cycle once. Causality: Performing RCM on-resin leverages the pseudo-dilution effect. Because the peptides are physically tethered to the solid support, their translational mobility is restricted, entirely suppressing intermolecular dimerization and exclusively driving intramolecular cyclization[7].

Phase 3: Cleavage and Global Deprotection
  • Cleavage Cocktail: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Causality: Thiol-based scavengers (like EDT) are strictly avoided, as they can poison residual ruthenium or undergo side reactions with the newly formed internal olefin.

WorkflowS1Fmoc SPPS(Incorporate Unnatural AAs)S2On-Resin RCM(Grubbs Catalyst in DCE)S1->S2S3TFA Cleavage &Global DeprotectionS2->S3S4LC-MS Validation(Mass Shift: -28 Da)S3->S4S5CD Spectroscopy(Helicity Quantification)S4->S5

Self-validating workflow for the synthesis and structural verification of stapled peptidomimetics.

Phase 4: The Self-Validating Loop (Structural Verification)

A robust protocol must prove its own success. We validate the synthesis through two orthogonal techniques:

  • Mass Spectrometry (LC-MS): The RCM reaction between two terminal alkenes releases exactly one molecule of ethylene gas (

    
    , 28.05 Da). Observing a precise -28 Da mass shift  between the linear precursor and the crude product is the definitive, self-validating proof that covalent macrocyclization has occurred.
    
  • Circular Dichroism (CD) Spectroscopy: Dissolve the purified peptide in aqueous buffer and scan from 190 to 260 nm. A successful staple will force the peptide into an

    
    -helix, validated by the sudden appearance of characteristic double minima at 208 nm and 222 nm [3].
    

Conclusion

The integration of

References

  • Walensky, L. D., Kung, A. L., Escher, I., Malia, T. J., Barbuto, S., Wright, R. D., Wagner, G., Verdine, G. L., & Korsmeyer, S. J. "Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix." Science (2004). URL: [Link]

  • Blackwell, H. E., & Grubbs, R. H. "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition (1998). URL: [Link]

  • Schafmeister, C. E., Po, J., & Verdine, G. L. "An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides." Journal of the American Chemical Society (2000). URL: [Link]

  • Cromm, P. M., Spiegel, J., & Grossmann, T. N. "Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions." Molecules (2018). URL: [Link]

  • Chang, Y. S., Graves, B., Homer, V., Copland, A., Daniels, C. E., Papalia, G. A., ... & Walensky, L. D. "Regulation of protein–protein interactions using stapled peptide." Research and Reports in Biochemistry (2015). URL: [Link]

Stereochemical Engineering in Peptide Stapling: The Mechanistic Dichotomy of S5 and R5 Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptide stapling has emerged as a transformative methodology in structural biology and drug development, enabling the stabilization of α-helical peptides to target shallow, intracellular protein-protein interactions (PPIs). The architectural foundation of this technology relies on the precise incorporation of α,α-disubstituted non-natural amino acids, followed by ruthenium-catalyzed Ring-Closing Metathesis (RCM). Among the most critical building blocks are S-pentenylalanine (S5) and R-pentenylalanine (R5) .

This technical guide explores the causal relationship between the stereochemistry of these amino acids and the resulting helical topology, providing drug development professionals with a self-validating framework for designing and synthesizing all-hydrocarbon stapled peptides.

The Stereochemical Architecture of S5 and R5

Both S5 and R5 are non-natural amino acids characterized by an α-methyl group and an α-alkenyl group (a 5-carbon pentenyl chain). While they share an identical chemical formula, they are enantiomers that differ exclusively in the spatial arrangement around the chiral α-carbon.

The presence of the α-methyl group is not merely structural; it is a thermodynamic driver. The1[1], pre-organizing the linear peptide into a nascent α-helical geometry even before the covalent staple is formed. However, the choice between the S and R configuration dictates the trajectory of the pentenyl side chain relative to the helical axis, determining whether RCM is physically possible.

Causality in Staple Design: Matching Topology to Helical Pitch

The selection of S5 versus R5 is strictly governed by the pitch of the right-handed α-helix (3.6 residues per turn) and the specific insertion positions (i, i+x). The stereocenter must be matched to the helical twist to ensure the terminal olefins project toward each other on the same solvent-exposed face.

  • One Helical Turn (i, i+4): Because positions i and i+4 reside on the exact same face of a right-handed α-helix, the side chains must project inward toward each other.2[2]. Using an R5 at either position would cause the pentenyl chain to project away from the macrocyclization zone, preventing cross-linking.

  • Two Helical Turns (i, i+7): Spanning two full turns requires an 11-carbon bridge. Because the i+7 position is slightly offset rotationally from the i position, identical stereocenters will fail to align. Therefore,3[3].

  • Short Turn (i, i+3): For tighter constraints, the acute angle and shorter distance necessitate a stereochemical inversion.4[4], to accommodate the spatial geometry without distorting the backbone.

StereochemistryLogic Helix Right-Handed α-Helix (3.6 residues/turn) Turn1 i, i+4 Stapling (1 Helical Turn) Helix->Turn1 Turn2 i, i+7 Stapling (2 Helical Turns) Helix->Turn2 Turn3 i, i+3 Stapling (Short Turn) Helix->Turn3 S5S5 S5 + S5 (Same Stereochemistry) Turn1->S5S5 Requires R8S5 R8 + S5 or S8 + R5 (Opposite Stereochemistry) Turn2->R8S5 Requires R5S5 R5 + S5 (Opposite Stereochemistry) Turn3->R5S5 Requires

Caption: Logical relationship between helical pitch and S5/R5 stereochemical pairing.

Quantitative Biophysical Impact

The correct application of S5 and R5 amino acids yields profound improvements in the biophysical properties of the peptide. By locking the bioactive conformation, the thermodynamic penalty of folding upon target binding is minimized, and the peptide backbone is shielded from proteolytic degradation.2[2].

Table 1: Comparative Biophysical Properties of Stapling Topologies
Property / MetricUnstapled (Native)i, i+4 Staple (S5-S5)i, i+7 Staple (R8-S5)Mechanistic Causality
α-Helicity (CD Spectroscopy) 10% – 15%50% – 65%75% – 90%The longer hydrocarbon bridge of the i, i+7 staple reinforces a larger segment of the macrocycle, driving superior pre-organization.
Protease Half-Life (Trypsin) < 10 minutes> 2 hours> 4 hoursThe bulky hydrocarbon staple physically occludes the peptide backbone from the active sites of proteolytic enzymes.
Cellular Permeability NegligibleModerate to GoodExcellentThe all-hydrocarbon staple increases the overall hydrophobicity and amphipathicity of the helix, facilitating endosomal uptake.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the synthesis of S5/R5 stapled peptides must follow a self-validating workflow. The following protocol embeds quality control checkpoints at critical junctures to verify the success of the sterically hindered couplings and the RCM.

ProtocolWorkflow SPPS 1. SPPS Assembly (Fmoc Chemistry) Coupling 2. S5/R5 Coupling (HATU/HOAt, 2h) SPPS->Coupling RCM 3. Ring-Closing Metathesis (Grubbs Cat., DCE) Coupling->RCM Cleavage 4. Resin Cleavage (TFA/TIS/H2O) RCM->Cleavage Validation 5. HPLC & LC-MS Validation Cleavage->Validation

Caption: Step-by-step experimental workflow for synthesizing S5/R5 stapled peptides.

Step-by-Step Methodology

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Swell Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Standard Amino Acid Coupling: Perform standard Fmoc deprotection (20% piperidine in DMF) and couple natural amino acids using HBTU/DIPEA.

  • S5/R5 Incorporation (Critical Step): The α-methyl group of S5/R5 creates severe steric hindrance.

    • Causality: Standard HBTU is insufficient. You must use highly reactive coupling reagents like HATU/HOAt with a longer coupling time (2 hours) or double coupling.

    • Validation Checkpoint 1: Perform a Kaiser (ninhydrin) test. A negative result (yellow) validates complete coupling before proceeding.

Phase 2: On-Resin Ring-Closing Metathesis (RCM) 4. Solvent Exchange: Wash the resin extensively with 1,2-dichloroethane (DCE).

  • Causality: DCE is chosen over DMF because it optimally swells the peptide-resin matrix while maintaining compatibility with the sensitive ruthenium catalyst.
  • Catalysis: Add 10 mM Grubbs I (or Grubbs-Hoveyda II) catalyst dissolved in DCE to the resin. Bubble with nitrogen gas for 2 hours at room temperature. Repeat this step twice.
  • Validation Checkpoint 2 (Mini-Cleavage): Remove a 5 mg aliquot of resin. Cleave using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS.
  • Self-Validation: A successful RCM is confirmed by a mass shift of -28 Da compared to the linear precursor, corresponding to the loss of an ethylene molecule during the metathesis reaction.

Phase 3: Cleavage and Final Validation 7. Global Cleavage: Treat the bulk resin with the TFA cleavage cocktail for 2.5 hours. Precipitate the peptide in cold diethyl ether. 8. Validation Checkpoint 3 (Biophysical Analysis): Purify via Reverse-Phase HPLC. Dissolve the purified stapled peptide in aqueous buffer and analyze via Circular Dichroism (CD) spectroscopy at 222 nm and 208 nm to quantify the exact percentage of α-helical stabilization achieved by the S5/R5 staple.

References

  • Source: PMC (National Institutes of Health)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Progress in the Synthesis and Activity of Stapled Peptides Source: Creative Peptides URL
  • Regulation of protein–protein interactions using stapled peptides Source: Dove Medical Press URL

Sources

role of alpha,alpha-disubstituted amino acids in helix stabilization

Engineering Conformational Rigidity: The Role of -Disubstituted Amino Acids in Helix Stabilization and Peptide Drug Design

As a Senior Application Scientist in peptide therapeutics, I frequently encounter a fundamental bottleneck in drug development: short peptides excised from native proteins rarely maintain their bioactive

To overcome these liabilities, the strategic incorporation of


-disubstituted amino acids

Mechanistic Foundations: Thermodynamics and Stereochemistry

The stabilization of a peptide helix via



By introducing residues with a quaternary



The Aib Paradigm

The simplest and most widely used


-aminoisobutyric acid (Aib)



12
All-Hydrocarbon Peptide Stapling

While Aib provides excellent local constraint, targeting flat, intracellular protein-protein interactions (PPIs) often requires macrocyclic stabilization. This is achieved via peptide stapling , which utilizes synthetic





3

GAUnstructured Peptide(High Conformational Entropy)BInsert α,α-DisubstitutedAmino AcidsA->B SyntheticDesignCPre-organized Helical State(Ramachandran Restriction)B->C StericConstraintDTarget Protein Binding(Low Entropic Penalty)C->D High AffinityInteraction

Caption: Thermodynamic logic of helix stabilization via conformational restriction.

Comparative Analysis of Helix Stabilization Modalities

To select the appropriate stabilization strategy, one must evaluate the target's cellular location and the required half-life. The table below summarizes the quantitative and qualitative outcomes of different stabilization modalities.

Stabilization StrategyModalityHelicity EnhancementProtease ResistanceCell PermeabilityPrimary Application
Unmodified Peptide NoneLow (<15%)Low (Minutes)PoorBaseline / Tool Compound
Aib Substitution Non-covalentModerate-HighModerate (Hours)Poor-ModerateShort helical mimics, Extracellular targets
Lactam Bridge Covalent (Polar)HighModeratePoorExtracellular Receptors (GPCRs)
Hydrocarbon Stapling Covalent (Apolar)Very High (>80%)High (Days)HighIntracellular PPIs (e.g., BCL-2, MDM2)

Experimental Methodologies: Synthesis and Validation

The incorporation of


Failure to account for this causality will result in truncated sequences and massive deletion impurities. The following self-validating protocol outlines the necessary modifications for successful synthesis[4].

Protocol 1: Modified Fmoc SPPS for Sterically Hindered Amino Acids

1. Resin Preparation & Swelling

  • Step: Swell Rink Amide MBHA resin (0.3 - 0.6 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Rationale: Proper swelling exposes the internal polymer matrix, ensuring maximum accessibility to the hindered coupling sites.

2. Extended Fmoc Deprotection

  • Step: Treat the resin with 20% piperidine in DMF. For standard amino acids, use 2 × 10 min. For

    
    -disubstituted amino acids (and the residue immediately following them), extend this to 4 × 10 min .
    
  • Rationale: The bulky

    
    -substituents sterically shield the Fmoc carbamate from the incoming piperidine base.
    

3. High-Efficiency Coupling

  • Step: Prepare a solution of 4 eq. Fmoc-AA, 3.9 eq. HCTU (coupling reagent), and 8 eq. DIEA in DMF.

  • Step: For standard residues, couple for 2 × 30 min. For

    
    -disubstituted amino acids, extend to 2 × 45 min . For the residue coupling onto the amine of an 
    
    
    -disubstituted amino acid, extend to 3 × 45 min .
  • Validation: Perform a Kaiser test. Note: Hindered primary amines may yield a false-negative (yellow) result. If in doubt, perform a micro-cleavage and analyze via LC-MS before proceeding.

Protocol 2: On-Resin Ring-Closing Metathesis (For Stapled Peptides)

If utilizing olefin-bearing


1. Catalyst Preparation

  • Step: Dissolve Grubbs I catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) in 1,2-dichloroethane (DCE) to a final concentration of 10 mM.

  • Rationale: DCE provides optimal resin swelling while preventing the rapid catalyst degradation observed in coordinating solvents like DMF.

2. Metathesis Reaction

  • Step: Submerge the resin in the catalyst solution and agitate under nitrogen gas for 2 hours at room temperature. Repeat this step once with fresh catalyst.

  • Step: Wash the resin extensively with DCE, followed by DCM and Methanol, to remove residual ruthenium.

SPPSStartResin-Bound PeptideDeprotectFmoc Deprotection(Extended: 4 x 10 min)Start->DeprotectCoupleAmino Acid Coupling(Extended: 2 x 45 min with HCTU)Deprotect->Couple Wash (DMF)Couple->Deprotect Standard CycleRCMRing-Closing Metathesis(Grubbs Catalyst, 2 hrs)Couple->RCM Olefin ResiduesInstalledCleaveCleavage & Global Deprotection(TFA Cocktail)RCM->Cleave Wash (DCM/MeOH)

Caption: Modified SPPS workflow for sterically hindered α,α-disubstituted amino acids.

Protocol 3: Biophysical Validation

To confirm that the synthetic intervention successfully rigidified the peptide, two biophysical assays are mandatory:

  • Circular Dichroism (CD) Spectroscopy: Dissolve the purified peptide in 50 mM potassium phosphate buffer (pH 7.4). Scan from 260 nm to 190 nm. A stabilized

    
    -helix will exhibit characteristic minima at 222 nm and 208 nm, and a maximum at 190 nm. Calculate the percent helicity based on the mean residue ellipticity at 222 nm.
    
  • Protease Resistance Assay: Incubate the peptide with Proteinase K. Because the rigidified backbone cannot easily adopt the extended

    
    -strand-like conformation required to fit into the protease active site, 
    
    
    -disubstituted peptides will exhibit half-lives orders of magnitude longer than their wild-type counterparts [1].

Conclusion

The integration of


References

  • Banerjee, R., Basu, G., Chene, P., & Roy, S. (2002). Aib-based peptide backbone as scaffolds for helical peptide mimics. Journal of Peptide Research, 60(2), 88–94. URL:[Link]

  • Kaul, R., & Balaram, P. (1999). Stereochemical control of peptide folding. Bioorganic & Medicinal Chemistry, 7(1), 105-117. URL:[Link]

  • Bird, G. H., Bernal, F., Pitter, K. L., & Walensky, L. D. (2008). Synthesis and biophysical characterization of stabilized α-helices of BCL-2 domains. Methods in Enzymology, 446, 369-386. URL:[Link]

  • Bird, G. H., Crannell, W. C., & Walensky, L. D. (2011). Chemical synthesis of hydrocarbon-stapled peptides for protein interaction research and therapeutic targeting. Current Protocols in Chemical Biology, 3(3), 99-117. URL:[Link]

(R)-2-amino-2-methylhept-6-enoic acid CAS number 1196090-89-7

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: The Role and Application of (R)-2-Amino-2-methylhept-6-enoic acid (CAS: 1196090-89-7) in Peptide Stapling

Executive Summary

The development of all-hydrocarbon stapled peptides has revolutionized the targeting of intracellular protein-protein interactions (PPIs), a domain previously considered "undruggable" by traditional small molecules and biologics[1]. At the core of this technology are specialized, non-natural amino acid building blocks. (R)-2-Amino-2-methylhept-6-enoic acid (CAS: 1196090-89-7), commonly referred to in the literature as R5 , is a critical chiral synthon used to engineer these macrocyclic constraints. This guide provides an in-depth analysis of R5, detailing its structural causality, mechanistic role in ring-closing metathesis (RCM), and the self-validating protocols required for its successful integration into peptide therapeutics.

Chemical Ontology and Structural Causality

(R)-2-Amino-2-methylhept-6-enoic acid (


, MW: 157.21  g/mol ) is an 

-disubstituted non-natural amino acid. Its architecture is deliberately designed to solve two fundamental thermodynamic challenges in peptide engineering:
  • The

    
    -Methyl Group (Conformational Pre-organization):  Replacing the 
    
    
    
    -hydrogen with a methyl group restricts the Ramachandran dihedral angles (
    
    
    ,
    
    
    ) of the residue, strongly favoring an
    
    
    -helical conformation (similar to
    
    
    -aminoisobutyric acid, Aib)[2]. This steric constraint pre-organizes the linear peptide, drastically reducing the entropic penalty required for macrocyclization and shielding the local peptide backbone from proteolytic enzymes[1].
  • The

    
    -Alkenyl Chain (Metathesis Handle):  The molecule features a 5-carbon alkenyl side chain (a 4'-pentenyl group) terminating in an olefin. This serves as the reactive handle for ruthenium-catalyzed Ring-Closing Metathesis (RCM)[3].
    

Mechanistic Principles of Strategic Stapling

An


-helix completes one full turn every 3.6 residues. To stabilize a peptide, staples are typically inserted at 

(spanning one turn) or

(spanning two turns)[2]. R5 is predominantly utilized in two specific configurations:
  • The

    
     Configuration (Two-Turn Staple):  To span two full helical turns, the hydrocarbon staple must bridge approximately 11 carbon atoms. If an S-configured amino acid with an 8-carbon chain (S8) is placed at position 
    
    
    
    , its tether projects along a specific vector. To meet this tether without distorting the native helix, the amino acid at position
    
    
    must possess the opposite stereochemistry[2]. Thus, the R-configuration of R5 is strictly required. The 8-carbon chain of S8 and the 5-carbon chain of R5 undergo RCM, expelling a 2-carbon ethylene molecule to form a perfect 11-carbon bridge (
    
    
    )[4].
  • The

    
     Configuration:  Though less common, R5 can be paired with S5 to bridge shorter distances requiring an 8-carbon staple[4].
    

G N1 Position i: (S)-2-amino-2-methyldec-9-enoic acid (S8) N3 Pre-organized Alpha-Helix (Steric constraint via alpha-methyls) N1->N3 N2 Position i+7: (R)-2-amino-2-methylhept-6-enoic acid (R5) N2->N3 N4 Ring-Closing Metathesis (RCM) Grubbs Catalyst N3->N4 N5 11-Carbon Hydrocarbon Staple (Spans 2 Helical Turns) N4->N5

Mechanism of i, i+7 peptide stapling using S8 and R5 building blocks via RCM.

Experimental Methodology: SPPS and On-Resin RCM

The incorporation of R5 requires optimized Solid-Phase Peptide Synthesis (SPPS) protocols due to the steric hindrance of the


-disubstituted center. The following protocol is designed as a self-validating system to ensure high-fidelity synthesis[3].

Step 1: Peptide Assembly (SPPS)

  • Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Perform standard Fmoc-deprotection using 20% piperidine in DMF.

  • Coupling R5: Due to steric hindrance, use a 3- to 4-fold molar excess of Fmoc-R5-OH. Utilize highly reactive coupling reagents (e.g., PyClocK or HATU/HOAt) and extend the coupling time to 2–4 hours at room temperature[3].

  • Cap unreacted amines using acetic anhydride/pyridine to prevent deletion sequences.

Step 2: On-Resin Ring-Closing Metathesis (RCM) Causality Check: RCM is performed on-resin before final cleavage. 1,2-dichloroethane (DCE) is selected as the solvent because it optimally swells the polystyrene resin, allowing the bulky Ruthenium catalyst to penetrate the matrix and access the peptide.

  • Wash the resin thoroughly with DCE to remove all traces of DMF (DMF can coordinate and poison the Ru-catalyst).

  • Add a solution of 1st or 2nd Generation Grubbs Catalyst (10-20 mol %) in anhydrous DCE.

  • Sparge the reaction vessel with Nitrogen gas to drive off the volatile ethylene byproduct, pushing the thermodynamic equilibrium toward the cyclized product.

  • Agitate for 2 hours at room temperature.

Step 3: Self-Validation via Micro-Cleavage

  • Withdraw a 1 mg aliquot of resin. Cleave using a TFA/TIPS/Water (95:2.5:2.5) cocktail for 1 hour.

  • Analyze via LC-MS. Validation Metric: A successful metathesis is definitively confirmed by a mass shift of exactly -28.03 Da (loss of

    
    ) compared to the linear precursor[3]. If the linear mass persists, repeat Step 2.
    

Workflow S1 Step 1: SPPS Fmoc-deprotection & Coupling S2 Step 2: Incorporate R5 (3-4x excess, extended coupling) S1->S2 S3 Step 3: On-Resin RCM Grubbs I/II in DCE (rt, 2h) S2->S3 S4 Step 4: Cleavage & Deprotection TFA cocktail S3->S4 S5 Step 5: Validation LC-MS (-28 Da mass shift) S4->S5

Step-by-step solid-phase synthesis and on-resin metathesis workflow for R5-stapled peptides.

Biophysical and Pharmacological Impact

The integration of R5 (in an


 pairing with S8) fundamentally alters the biophysical properties of the resulting peptide. By locking the peptide into its bioactive 

-helical conformation, the entropic cost of target binding is minimized, and the peptide backbone is shielded from proteases[5].

Table 1: Comparative Biophysical Properties of Unstapled vs. R5/S8 Stapled Peptides

PropertyUnstapled Wild-Type PeptideR5/S8 Stapled Peptide
Helical Content (CD Spectroscopy) 5% - 15%40% - 80%
Protease Half-Life (Serum Stability) < 1 hour> 24 hours
Target Affinity (

)
Low micromolar (

M)
Low nanomolar (nM)
Cellular Permeability NegligibleHigh (via active endocytosis)

Note: Data reflects generalized improvements observed across multiple targets (e.g., p53/MDM2, Nrf2) upon successful


 macrocyclization[5],[3].

References

  • BLDpharm - "1196090-89-7 | (R)-2-Amino-2-methylhept-6-enoic acid" - Link

  • National Institutes of Health (PMC) - "Stapled Peptides Inhibitors: A New Window for Target Drug Discovery" - 6

  • Royal Society of Chemistry (RSC) - "Macrocyclization of an all-D linear α-helical peptide imparts cellular permeability" - 5

  • Creative Peptides - "Progress in the Synthesis and Activity of Stapled Peptides" - 4

  • American Chemical Society (ACS) - "Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress" - 2

  • PLOS One - "Design and synthesis of Nrf2-derived hydrocarbon stapled peptides for the disruption of protein-DNA-interactions" - 3

Sources

Conformational Constraints in Peptide Therapeutics: Engineering Potency and Permeability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational Constraints in Peptide Drug Discovery Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Development Leads

Executive Summary: The "Entropy Tax" in Drug Design

Peptides occupy a unique chemical space between small molecules (<500 Da) and biologics (>5000 Da).[1] However, linear peptides suffer from a fundamental thermodynamic flaw: the "Entropy Tax." In solution, a linear peptide exists as a dynamic ensemble of random coils. Upon binding to a target, it must fold into a specific bioactive conformation, a process that incurs a massive entropic penalty (


). This penalty fights against the enthalpic gain (

) of binding, often resulting in weak affinity (

in the

M range) and poor selectivity.

Furthermore, flexible backbones are accessible substrates for proteases, leading to rapid in vivo clearance (minutes). Conformational constraint —the introduction of covalent braces to lock secondary structure—is the engineering solution to these problems. By pre-organizing the peptide into its bioactive shape, we minimize the entropic cost of binding, shield the backbone from proteolytic attack, and mask polar surface area to enhance membrane permeability.

This guide details the mechanistic rationale, decision strategies, and validated protocols for deploying conformational constraints in modern drug discovery.

Strategic Decision Framework

Selecting the correct constraint requires analyzing the structural biology of the target and the desired pharmacokinetic profile.

Decision Matrix: Selecting the Constraint Modality

Constraint_Decision_Matrix Start Target Class & Goal PPI_Helix Intracellular PPI (Alpha-Helix Interface) Start->PPI_Helix Extended Interface GPCR_Loop GPCR / Extracellular (Beta-Turn/Loop) Start->GPCR_Loop Surface Loop/Cleft Stapling All-Hydrocarbon Stapling (i, i+4 or i, i+7) PPI_Helix->Stapling Stabilize Helix Macro_HT Head-to-Tail Cyclization GPCR_Loop->Macro_HT Connect Termini Macro_SS Disulfide / Thioether Bridge GPCR_Loop->Macro_SS Connect Side Chains Permeability Need Membrane Permeability? N_Meth Add N-Methylation (Mask Peptide Bonds) Permeability->N_Meth Yes (Oral/Intracellular) Stapling->Permeability Macro_HT->Permeability

Figure 1: Decision matrix for selecting conformational constraints based on target topology and ADME requirements.

Deep Dive: Peptide Stapling (All-Hydrocarbon)

Peptide stapling involves the covalent linkage of two amino acid side chains using a ring-closing metathesis (RCM) reaction. This is the gold standard for targeting intracellular protein-protein interactions (PPIs) driven by


-helices (e.g., p53-MDM2, BCL-2 family).
Mechanistic Impact
  • Helicity: Increases

    
    -helical content from <10% to >70%.
    
  • Proteolytic Stability: The "staple" sterically shields the peptide bond from proteases.

  • Cell Permeability: The hydrophobic staple and the forced folding bury the polar amide backbone, facilitating passive transport across the lipid bilayer.

Case Study: ATSP-7041 (MDM2/MDMX Inhibitor)

The following data highlights the transformative impact of stapling on a p53-derived peptide sequence.

MetricLinear Control (pDI)Stapled Peptide (ATSP-7041)Impact
Helicity (CD) ~11%~70%6.4x Increase in structural rigidity
Affinity (MDM2) Weak (

M range)

nM
>1000x Potency gain
Affinity (MDMX) Weak

nM
Dual-inhibition capability unlocked
Mechanism Random coilStable

-helix
Pre-organized for binding cleft

Data Source: Chang et al., PNAS 2013 [1].

Experimental Protocol: Solid-Phase Synthesis of Stapled Peptides

Objective: Synthesize a stapled peptide using Fmoc-SPPS and Ring-Closing Metathesis (RCM). Critical Reagents:

  • Olefin-bearing Amino Acids: Fmoc-(S)-2-(4-pentenyl)Ala-OH (

    
    ) and Fmoc-(S)-2-(7-octenyl)Ala-OH (
    
    
    
    ).
  • Catalyst: Grubbs Catalyst 1st Generation (preferred for on-resin stability).

  • Solvent: 1,2-Dichloroethane (DCE) (superior to DCM for elevated temperatures).

Workflow Diagram

Stapling_Protocol Step1 1. SPPS Assembly (Incorporate S5/R8 AA) Step2 2. Resin Swelling (DCE, 30 min) Step1->Step2 Step3 3. RCM Reaction (Grubbs Gen 1, 10mM) Step2->Step3 N2 Bubbling Step4 4. Washing (DCE -> DMF -> MeOH) Step3->Step4 2 hours @ 40°C Step5 5. Cleavage (TFA/TIS/H2O) Step4->Step5

Figure 2: Optimized workflow for on-resin Ring-Closing Metathesis (RCM).

Step-by-Step Methodology
  • Sequence Assembly:

    • Synthesize the linear precursor on Rink Amide resin using standard Fmoc chemistry.

    • Insert

      
        at position 
      
      
      
      and
      
      
      at
      
      
      (for one helical turn) or
      
      
      at
      
      
      and
      
      
      at
      
      
      (for two turns).
    • Crucial: Perform the RCM reaction before removing the N-terminal Fmoc group to prevent side reactions with the free N-terminus.

  • Resin Preparation:

    • Wash resin 3x with DCM.

    • Swell resin in anhydrous, degassed 1,2-Dichloroethane (DCE) for 30 minutes. Note: Degassing is vital as oxygen deactivates the Ruthenium catalyst.

  • Ring-Closing Metathesis (RCM):

    • Dissolve Grubbs Catalyst 1st Gen (10 mM final concentration, ~20 mol% relative to peptide) in degassed DCE.

    • Add solution to the resin.[2][3]

    • Reaction Conditions: Agitate for 2 hours at 40°C (or room temperature for 4 hours).

    • Optimization: Bubbling

      
       through the solution helps drive the reaction by removing the ethylene by-product.[2]
      
  • Washing & Cleavage:

    • Drain and wash resin with DCE (3x), DCM (3x), and DMF (3x) to remove Ruthenium traces.

    • Perform standard Fmoc deprotection (20% Piperidine).

    • Cleave using TFA/TIS/Water (95:2.5:2.[2][3]5) for 2-3 hours.

    • Precipitate in cold diethyl ether and analyze via LC-MS.

Macrocyclization & Permeability Strategies

While stapling targets helices, macrocyclization (Head-to-Tail or Side-Chain-to-Side-Chain) is preferred for loop structures or when the N/C termini are close in the bound state (e.g., Somatostatin analogs).

The Permeability Logic

Cyclization alone does not guarantee cell permeability. It must be coupled with N-methylation to mask solvent-exposed amide hydrogens.

  • Cyclosporin A (CsA): The archetype of a permeable peptide. It is cyclic and heavily N-methylated.

  • Mechanism: CsA adopts a "chameleonic" conformation—in water, it exposes polar groups; in the lipid membrane, it forms intramolecular hydrogen bonds (IMHBs) to hide polarity [2].

Protocol: Head-to-Tail Cyclization
  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin. This allows cleavage of the protected peptide fragment using mild acid (1% TFA/DCM), leaving side-chain protecting groups intact.

  • Linear Synthesis: Synthesize sequence.

  • Cleavage: Treat with 1% TFA in DCM (10 x 2 min). Neutralize filtrate with Pyridine/MeOH.

  • Cyclization (Solution Phase):

    • Dilute peptide to <1 mM (high dilution favors intramolecular cyclization over dimerization).

    • Add PyBOP/HOAt/DIEA in DMF/DCM.

    • Stir overnight.

  • Global Deprotection: Remove side-chain protecting groups with 95% TFA.

References

  • Chang, Y. S., et al. (2013). Stapled

    
    -helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy.[4][5] Proceedings of the National Academy of Sciences, 110(36), E3445-E3454. 
    
  • Rezai, T., et al. (2006). Testing the conformational hypothesis of passive membrane permeability using synthetic cyclic peptide diastereomers. Journal of the American Chemical Society, 128(43), 14073-14080.

  • Dougherty, P. G., et al. (2017). Molecular drivers of permeability in macrocyclic peptides. Journal of Medicinal Chemistry, 60(22), 9185-9204.

  • Kim, Y. W., & Grossmann, T. N. (2013). Bis-lactam-based peptide staples for

    
    -helix stabilization. Chemical Communications, 49(94), 11035-11037. 
    
  • Biotage Application Note. (2023). Using microwave heating for your stapled peptide synthesis.[2][6]

Sources

Introduction to Hydrocarbon Stapled Peptides: Design, Synthesis, and Clinical Translation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of therapeutic agents has historically been dominated by two major classes: small molecules (<500 Da) and biologics (>5,000 Da). However, a significant "druggability" gap exists. Small molecules struggle to inhibit protein-protein interactions (PPIs) characterized by large, flat, and shallow binding interfaces, while biologics are generally restricted to extracellular targets due to their inability to cross the cell membrane[1].

Hydrocarbon stapled peptides have emerged as a transformative modality to bridge this gap. By chemically locking a short peptide into its bioactive


-helical conformation using a synthetic all-hydrocarbon brace, researchers can overcome the inherent limitations of native peptides—namely, proteolytic instability, loss of secondary structure, and poor intracellular penetrance[2]. This in-depth technical guide explores the mechanistic principles, synthesis protocols, and clinical applications of hydrocarbon-stapled peptides.

Mechanistic Principles of Peptide Stapling

The Structural Dilemma of Native Peptides

The


-helix is a ubiquitous structural motif that mediates communication between intracellular signaling proteins. However, when a short 

-helical sequence is excised from its native protein context, it typically unfolds into a random coil in aqueous solution. This unfolding exposes the amide backbone to rapid enzymatic hydrolysis by proteases and drastically reduces the peptide's binding affinity for its target[3].
The Hydrocarbon Staple Solution

Hydrocarbon stapling utilizes


-disubstituted non-natural amino acids bearing terminal olefin (alkene) tethers. These amino acids are strategically incorporated into the peptide sequence during solid-phase synthesis. A ruthenium-catalyzed Ring-Closing Metathesis (RCM)  reaction is then employed to covalently cross-link the olefinic side chains, forming a macrocyclic hydrocarbon bridge (the "staple")[2].

Causality in Design:

  • 
    -Methylation:  The 
    
    
    
    -methyl group on the non-natural amino acids restricts the
    
    
    and
    
    
    dihedral angles of the peptide backbone. This pre-organizes the peptide into an
    
    
    -helical conformation even before the cross-link is formed, lowering the entropic cost of folding.
  • Staple Placement: To ensure the cross-link forms on the same face of the helix without disrupting the target-binding interface, the non-natural amino acids are spaced at specific intervals:

    • 
       stapling:  Spans one helical turn. Typically utilizes two S-pentenylalanine (S5) residues[2].
      
    • 
       stapling:  Spans two helical turns. Typically utilizes one R-octenylalanine (R8) and one S-pentenylalanine (S5) residue[2].
      
Physicochemical and Biological Enhancements

The installation of the hydrocarbon staple fundamentally alters the physicochemical properties of the peptide, yielding three critical enhancements:

  • Protease Resistance: The staple stabilizes the

    
    -helix, tightly packing the core and physically shielding the vulnerable amide bonds from the active sites of proteolytic enzymes. Studies have shown proteolytic half-lives extended by over 20-fold compared to unstapled analogs[2].
    
  • Target Affinity: By locking the peptide into its bioactive shape, the staple reduces the entropic penalty of binding, often resulting in nanomolar to picomolar affinities for the target protein[2].

  • Cell Permeability: Unlike native peptides, stapled peptides can penetrate intact cell membranes. The hydrophobic hydrocarbon staple increases the overall amphipathicity of the helix. Internalization primarily occurs via a clathrin- and caveolin-independent endocytosis pathway, initiated by interactions with anionic sulfated cell surface proteoglycans[4].

Table 1: Comparative Properties of Native vs. Hydrocarbon-Stapled Peptides
PropertyNative Peptide FragmentHydrocarbon-Stapled Peptide
Secondary Structure Random coil (unfolded)Highly stable

-helix (up to >90% helicity)
Protease Stability Highly susceptible (minutes)Highly resistant (hours to days)
Binding Affinity Low to moderate (entropic penalty)High (pre-organized conformation)
Cell Permeability ImpermeablePermeable (endosomal uptake)
Target Class Extracellular receptorsIntracellular PPIs

Synthesis and Validation Workflow

The production of stapled peptides requires a highly controlled, self-validating experimental workflow. The synthesis relies on standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) followed by on-resin RCM[5].

G N1 Solid-Phase Peptide Synthesis (Fmoc Strategy) N2 Incorporate Olefinic Amino Acids (e.g., S5, R8) N1->N2 N3 On-Resin Ring-Closing Metathesis (Grubbs Catalyst) N2->N3 N4 Cleavage & Deprotection (TFA Cocktail) N3->N4 N5 Purification & Validation (RP-HPLC, LC-MS, CD) N4->N5

Workflow for the synthesis and validation of hydrocarbon-stapled peptides.
Step-by-Step Experimental Protocol: On-Resin RCM

Performing the RCM reaction on-resin is a critical experimental choice. The solid support creates a "pseudo-dilution" effect, physically separating the peptide chains and preventing unwanted intermolecular cross-linking (oligomerization), thereby driving the reaction toward the desired intramolecular macrocyclization[6].

Materials Required:

  • Resin-bound linear peptide containing olefinic amino acids (N-terminal Fmoc removed, capped with an acetyl group to prevent catalyst poisoning)[5].

  • 1,2-Dichloroethane (DCE), anhydrous and degassed.

  • Grubbs I catalyst (Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium).

Methodology:

  • Resin Swelling: Suspend the resin-bound peptide in anhydrous, degassed DCE for 30 minutes.

    • Causality: DCE is preferred over standard DMF because it optimally swells the polystyrene matrix while maintaining compatibility with the ruthenium catalyst, ensuring the bulky catalyst can access the peptide chains[6]. Degassing prevents oxygen from deactivating the catalyst.

  • Catalyst Preparation: Prepare a 10 mM solution of Grubbs I catalyst in degassed DCE.

    • Causality: Grubbs I is often preferred for standard hydrocarbon staples as it provides sufficient reactivity without the over-reactivity of Grubbs II, which can sometimes lead to side reactions or double-bond migration.

  • Metathesis Reaction: Add the catalyst solution to the swollen resin. Bubble with inert gas (Nitrogen or Argon) to agitate the mixture. Incubate at room temperature for 2 hours.

  • Reaction Monitoring: Cleave a micro-aliquot of the resin using a standard TFA cocktail. Analyze via LC-MS. A successful RCM is indicated by a mass shift of -28 Da (loss of an ethylene molecule during metathesis).

  • Iteration: If the reaction is incomplete, drain the solvent, wash the resin with DCE, and repeat the catalyst addition (Step 3) to drive the reaction to completion.

  • Cleavage and Deprotection: Once complete, wash the resin extensively with DCE and DCM. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2-3 hours to simultaneously cleave the peptide from the resin and remove side-chain protecting groups[6].

  • Precipitation: Filter the resin and precipitate the stapled peptide from the filtrate using cold diethyl ether[6]. Centrifuge, decant, and dry the crude peptide.

Validation and Characterization

A self-validating protocol requires rigorous post-synthesis characterization:

  • RP-HPLC & LC-MS: Purify the crude peptide to >95% homogeneity using Reverse-Phase HPLC and confirm the exact molecular weight via mass spectrometry.

  • Circular Dichroism (CD) Spectroscopy: Measure the

    
    -helical content. A successful stapled peptide will display characteristic CD minima at 208 nm and 222 nm, confirming the structural stabilization[2].
    

Clinical Translation: The Case of ALRN-6924

The ultimate validation of hydrocarbon-stapled peptides is their translation into human clinical trials. The most prominent example is Sulanemadlin (ALRN-6924) , developed by Aileron Therapeutics[7].

Targeting the "Undruggable" p53 Pathway

The tumor suppressor protein p53 is inactivated in nearly all human cancers. In tumors where the TP53 gene is wild-type (non-mutated), p53 is often suppressed by the overexpression of its endogenous inhibitors, MDM2 and MDMX[8]. Small molecules have successfully targeted MDM2 but have failed to effectively inhibit MDMX, leaving a gap in therapeutic efficacy.

ALRN-6924 is a cell-permeating, stapled


-helical peptide designed to mimic the N-terminal transactivation domain of p53. Because the staple pre-organizes the peptide into the exact 

-helical shape required for binding, ALRN-6924 acts as a potent dual inhibitor , binding with high affinity to both MDM2 and MDMX[7].

G SP ALRN-6924 (Stapled Peptide) MDM MDM2 / MDMX Complex SP->MDM Binds & Inhibits P53 Wild-Type p53 (Restored) MDM->P53 Prevents Degradation APO Cell Cycle Arrest & Apoptosis P53->APO Transcriptional Activation

Mechanism of p53 restoration by the stapled peptide ALRN-6924.
Clinical Efficacy and Pharmacokinetics

ALRN-6924 represents the first stabilized ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-helical peptide to enter clinical development[7]. In Phase I/Ib trials for solid tumors, lymphomas, and acute myeloid leukemia (AML), the drug demonstrated favorable cell permeability, a dose-dependent pharmacokinetic profile (half-life of ~5.5 hours), and on-mechanism anti-tumor activity[9]. By simultaneously neutralizing both MDM2 and MDMX, ALRN-6924 successfully restores p53's ability to induce cell cycle arrest and apoptosis in cancer cells.

Furthermore, iterative structure-activity optimization during its development proved that the physicochemical properties of stapled peptides (solubility, permeability, and safety) can be fine-tuned for systemic in vivo administration, paving the way for a new generation of intracellular PPI modulators[7].

References

  • Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery of Sulanemadlin (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development. PubMed - NIH. [Link]

  • Hydrocarbon Stapled Peptides as Modulators of Biological Function. ACS Publications.[Link]

  • Hydrocarbon-stapled peptides: principles, practice, and progress. PubMed - NIH.[Link]

  • Phase I trial of a novel stapled peptide ALRN-6924 disrupting MDMX- and MDM2-mediated inhibition of WT p53 in patients with solid tumors and lymphomas. ASCO Publications.[Link]

  • Phase 1/1b Study of the Stapled Peptide ALRN-6924, a Dual Inhibitor of MDMX and MDM2, As Monotherapy or in Combination with Cytarabine for the Treatment of Relapsed/Refractory AML and Advanced MDS with TP53 Wild-Type. Blood - ASH Publications.[Link]

  • Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. PMC - NIH.[Link]

  • Towards Understanding Cell Penetration by Stapled Peptides. ResearchGate.[Link]

Sources

Engineering Alpha-Helical Peptides: A Technical Guide to Fmoc-R5-OH, Molecular Weight, and Solubility Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of stapled peptides has revolutionized the targeting of intracellular protein-protein interactions (PPIs), bridging the gap between small molecules and large biologics. At the core of this technology is the all-hydrocarbon stapling strategy, which relies on specialized unnatural amino acids to form an olefinic cross-link across the peptide backbone. Fmoc-R5-OH (Fmoc-(R)-2-(4-pentenyl)alanine) is a premier building block in this domain.

This technical whitepaper provides an authoritative analysis of Fmoc-R5-OH, detailing its physicochemical properties, the causality behind its structural role, the inherent solubility challenges it introduces, and self-validating experimental protocols for its successful integration into solid-phase peptide synthesis (SPPS).

Chemical Identity and Physicochemical Properties

Fmoc-R5-OH is an


-disubstituted amino acid featuring an R-configured stereocenter, an 

-methyl group, and a 4-pentenyl side chain. These specific structural features are not arbitrary; they are meticulously designed to pre-organize the peptide backbone and provide the terminal alkene necessary for ruthenium-catalyzed metathesis.
Table 1: Quantitative Physicochemical Data of Fmoc-R5-OH
ParameterValue / Description
Chemical Name Fmoc-(R)-2-(4-pentenyl)alanine
CAS Number 288617-77-6[1]
Molecular Weight 379.45 g/mol [2]
Molecular Formula C₂₃H₂₅NO₄[2]
Physical State Low melting point solid / Viscous oil (temperature dependent)[1]
Organic Solubility Highly soluble in DCM, DMF, NMP, and DMSO
Aqueous Solubility Poor (Insoluble in water)

The Causality of Conformation: Mechanistic Role in Peptide Stapling

The design of Fmoc-R5-OH is rooted in the thermodynamics of peptide folding. Linear peptides typically suffer from high entropic penalties upon binding to their targets because they exist as random coils in aqueous solution[3].

The Causality of the


-Methyl Group: 
Fmoc-R5-OH incorporates an 

-methyl group (making it an

-disubstituted amino acid). This substitution restricts the dihedral angles (

and

) of the peptide backbone via the Thorpe-Ingold effect. This steric restriction forces the local backbone into an

-helical geometry even before the staple is formed, significantly reducing the entropic penalty of folding.

The Causality of the Olefinic Chain: The 4-pentenyl chain provides a terminal double bond. When Fmoc-R5-OH is placed at position i, it is typically paired with an S-configured amino acid (such as Fmoc-S5-OH at i+4 or Fmoc-S8-OH at i+7)[4]. This specific stereochemical pairing (R and S) ensures that the resulting hydrocarbon bridge perfectly spans the pitch of the


-helix without distorting the hydrogen-bonding network of the backbone.

RCM_Logic A Linear Peptide Synthesis B Incorporate Fmoc-R5-OH A->B C Ring-Closing Metathesis (Grubbs Catalyst) B->C D Stapled α-Helix Formation C->D E Enhanced Stability & Cell Penetration D->E

Logical flow of peptide stapling via Fmoc-R5-OH and RCM.

The Hydrocarbon Paradox: Solubility Challenges and Mitigation

While the all-hydrocarbon staple dramatically increases protease resistance and cellular internalization[4], it introduces a critical physicochemical bottleneck: poor aqueous solubility .

The Causality of Insolubility: To insert Fmoc-R5-OH into a native peptide sequence, a native amino acid must be replaced. Often, to avoid disrupting the hydrophobic binding face of the helix, researchers substitute hydrophilic residues (e.g., Ser, Lys, Arg) on the solvent-exposed face[3]. The substitution of a polar, hydrogen-bonding side chain with a highly lipophilic aliphatic hydrocarbon bridge drastically increases the overall hydrophobicity of the peptide, leading to aggregation and precipitation in aqueous assay buffers.

Mitigation Strategies:

  • Side-Chain-Retention Stapling: Newer generations of stapling amino acids modify the

    
    -carbon with pentenyl groups while retaining the native polar side chains (e.g., replacing the 
    
    
    
    -methyl group with a lysine or serine side chain), thereby rescuing solubility[3].
  • Liposomal Formulation: For highly insoluble stapled peptides, encapsulation in dipalmitoylphosphatidylcholine (DPPC) or dimyristoylphosphocholine (DMPC) liposomes can enhance bioavailability and maintain the peptide in a soluble state for delivery[4].

  • Sequence Optimization: Flanking the stapled sequence with highly charged residues (like poly-Arginine tags) or utilizing PEGylation to increase the hydrodynamic radius and hydration shell of the molecule.

Self-Validating Experimental Protocols

The synthesis of stapled peptides utilizing Fmoc-R5-OH requires stringent control over reaction kinetics. Because Fmoc-R5-OH is sterically hindered, standard coupling protocols are insufficient. The following protocol is designed as a self-validating system , ensuring that each step provides empirical proof of success before proceeding.

Workflow Step1 Resin Swelling (DCM/DMF) Step2 Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 Amino Acid Coupling (Fmoc-R5-OH + HATU/DIPEA) Step2->Step3 Step3->Step2 Repeat for next AA Step4 On-Resin RCM (Grubbs I in DCM, 2h x 2) Step3->Step4 Step5 Cleavage & Deprotection (TFA Cocktail) Step4->Step5 Step6 Purification & Verification (HPLC/MS: -28 Da Shift) Step5->Step6

Step-by-step SPPS workflow and on-resin RCM using Fmoc-R5-OH.

Protocol A: Sterically Hindered Coupling of Fmoc-R5-OH

Objective: Achieve >99% coupling efficiency of the hindered


-disubstituted amino acid.
  • Activation: Dissolve 4.0 equivalents of Fmoc-R5-OH and 3.9 equivalents of HATU (a highly reactive uronium salt) in anhydrous DMF. Add 8.0 equivalents of DIPEA. Causality: The slight deficit of HATU prevents capping of the unreacted amine by the coupling reagent itself.

  • Coupling: Add the activated mixture to the deprotected resin. React for 2 hours at room temperature.

  • Self-Validation Checkpoint (Kaiser Test): Extract a few resin beads and perform a ninhydrin (Kaiser) test.

    • System Logic: A yellow bead indicates complete coupling (absence of primary amines). A blue bead indicates incomplete coupling. If blue, perform a mandatory double-coupling cycle using a different activator (e.g., HCTU or DIC/Oxyma) to overcome sequence-specific steric folding.

Protocol B: On-Resin Ring-Closing Metathesis (RCM)

Objective: Form the hydrocarbon staple via ruthenium catalysis[5].

  • Solvent Exchange: Wash the fully elongated, Fmoc-protected peptide resin extensively with anhydrous DCM. Causality: Traces of DMF or water will poison the Grubbs catalyst.

  • Catalysis: Prepare a 10 mM solution of Grubbs First-Generation (or Second-Generation) catalyst in anhydrous DCM. Add to the resin and bubble with N₂ gas for 2 hours[5].

  • Iteration: Drain the reaction mixture and repeat the catalyst coupling 1 to 2 more times. Causality: RCM is an equilibrium reaction. Repeating the step drives the reaction to completion by flushing out the ethylene gas byproduct.

  • Self-Validation Checkpoint (Mass Shift Analysis): Perform a micro-cleavage of a small resin sample using a TFA cocktail. Analyze via LC-MS.

    • System Logic: A successful RCM reaction results in the loss of one molecule of ethylene gas (C₂H₄). You must observe a precise -28 Da mass shift compared to the linear precursor. If the mass shift is absent, the metathesis failed; if the mass is doubled, unwanted intermolecular cross-linking occurred (indicating the resin substitution was too high).

References

  • Strategies for improving peptide stability and delivery Queen's University Belfast URL
  • A novel peptide stapling strategy enables the retention of ring-closing amino acid side chains for the Wnt/β-catenin signalling RSC Publishing URL
  • DISSERTATION - Development of a modular solid phase synthesis strategy for DNA‐macrocycle conjugates Eldorado - Repository of the TU Dortmund URL
  • Fmoc-(R)-2-(4-pentenyl)
  • Fmoc-(R)-2-(4-pentenyl)

Sources

Methodological & Application

Fmoc-(R)-2-amino-2-methylhept-6-enoic acid solid phase synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis of Peptides Containing Fmoc-(R)-2-amino-2-methylhept-6-enoic Acid

Executive Summary

This guide details the solid-phase peptide synthesis (SPPS) protocol for incorporating Fmoc-(R)-2-amino-2-methylhept-6-enoic acid (also known as Fmoc-(R)-


-methyl-7-octenylglycine  or the 

stapling amino acid).

This residue is a critical building block for Hydrocarbon Stapled Peptides , enabling the formation of intramolecular macrocycles via Ring-Closing Metathesis (RCM) to stabilize


-helical secondary structures.[1]

Critical Technical Challenge: The presence of the


-methyl group creates significant steric hindrance. While coupling this residue to the peptide chain is moderately difficult, coupling the subsequent amino acid onto the N-terminus of this residue is extremely difficult  due to the "neopentyl-like" steric environment. This protocol utilizes high-efficiency coupling reagents (HATU/HOAt) and optimized reaction parameters to overcome this energy barrier.

Materials & Reagents

Core Reagents
  • Target Amino Acid: Fmoc-(R)-2-amino-2-methylhept-6-enoic acid (Ensure >98% chiral purity).

  • Resin: Rink Amide ChemMatrix or Low-Loading Rink Amide MBHA (0.2 – 0.4 mmol/g). Note: Low loading is essential to prevent aggregation during on-resin RCM.

  • Coupling Reagents:

    • Primary: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for suppressing racemization and boosting kinetics in hindered couplings.

    • Base: DIEA (N,N-Diisopropylethylamine), anhydrous.

  • Solvents: DMF (Peptide synthesis grade, amine-free), DCM, DCE (1,2-Dichloroethane, for RCM).

RCM Reagents (If applicable)
  • Catalyst: Grubbs Catalyst 1st Generation or 2nd Generation (bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride).

  • Solvent: Anhydrous, degassed 1,2-Dichloroethane (DCE).[1]

Critical Protocol Parameters

ParameterStandard AA

-Methyl AA (

)
Elongation Step (Next AA)
Coupling Reagent HBTU or DIC/OxymaHATU / HOAt HATU / HOAt or PyAOP
Equivalents 3 - 5 eq2 - 3 eq (Cost conservation)5 - 10 eq
Reaction Time 30 - 60 min2 hours2 x 2 hours (Double Couple)
Temperature RT or 75°C (MW)RT or 75°C (MW)75°C - 90°C (MW preferred)
Monitoring Kaiser TestChloranil TestChloranil / Micro-cleavage

Expert Insight: The "Elongation Step" (coupling the amino acid after the


-methyl residue) is the most common failure point. The nucleophilicity of the 

-methyl amine is drastically reduced. You must drive this reaction with heat and powerful activation.

Step-by-Step Synthesis Protocol

Phase 1: Resin Preparation
  • Weighing: Calculate resin requirement based on 0.1 mmol scale.

  • Swelling: Swell resin in DCM for 30 minutes, then wash with DMF (

    
     min).
    
  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (

    
     min).[2] Wash with DMF (
    
    
    
    min).
Phase 2: Coupling the Fmoc-(R)-2-amino-2-methylhept-6-enoic acid

Target residue is denoted as


 .
  • Activation:

    • Dissolve 3.0 eq of Fmoc-(R)-2-amino-2-methylhept-6-enoic acid in minimal DMF.

    • Add 2.9 eq HATU and 3.0 eq HOAt.

    • Add 6.0 eq DIEA.

    • Pre-activate for 1-2 minutes only (to minimize epimerization risk, though low for

      
      -Me AAs).
      
  • Coupling:

    • Add mixture to resin.[2][3][4][5]

    • Manual: Agitate for 2 hours at Room Temperature.

    • Microwave: Ramp to 75°C over 2 min; hold for 10 min.

  • Wash: Drain and wash with DMF (

    
     min).
    
  • Verification: Perform Kaiser test. If blue (positive), recouple.

Phase 3: The "Elongation" (Critical Step)

Coupling the subsequent amino acid (


) onto the sterically hindered 

amine.
  • Deprotection: Remove Fmoc from

    
     using 20% Piperidine/DMF (
    
    
    
    min).[2] Note: Extended deprotection ensures complete removal despite steric bulk.
  • Activation (

    
    ): 
    
    • Dissolve 5.0 eq of Fmoc-

      
      -OH.
      
    • Add 5.0 eq HATU (or PyAOP).

    • Add 10.0 eq DIEA.

  • Coupling (Double Coupling Mandatory):

    • Round 1: Add mixture. Agitate 2 hours (RT) or 15 min at 75°C (MW). Drain.

    • Round 2: Prepare fresh activated solution. Add to resin.[2][3][4][5][6] Agitate 2 hours (RT) or 15 min at 75°C (MW).

  • Capping (Crucial):

    • Treat resin with Capping Solution (Acetic Anhydride/DIEA/DMF 1:1:8) for 10 minutes.

    • Why? Any unreacted

      
       amines will result in "deletion sequences" (N-1 peptides) that are nearly impossible to separate by HPLC. Acetylation makes them hydrophobic and easy to purify.
      
Phase 4: Ring-Closing Metathesis (RCM)

If stapling is required.

  • Solvent Exchange: Wash resin with DCM (

    
    ), then anhydrous DCE (
    
    
    
    ).
  • Catalyst Preparation: Dissolve Grubbs Catalyst (1st or 2nd Gen, 20 mol%) in degassed DCE (approx 10 mM concentration).

  • Reaction: Add catalyst solution to resin.[3][4][5] Bubble

    
     gently or agitate for 2 hours at RT.[6]
    
  • Repeat: Drain and repeat catalyst addition to ensure completion.

  • Wash: Wash with DCE (

    
    ), DCM (
    
    
    
    ), and DMF (
    
    
    ).
Phase 5: Cleavage & Isolation
  • Final Deprotection: Remove N-terminal Fmoc.

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5%

    
     (2 hours).
    
  • Precipitation: Filter into cold diethyl ether. Centrifuge to pellet.

Visualized Workflows

Figure 1: Synthesis Decision Logic

A flowchart illustrating the decision matrix for handling the steric hindrance of the


-methyl group.

SPPS_Workflow Start Start: Resin Preparation Standard_Cycle Standard Fmoc Cycle (Deprotect -> Wash -> Couple) Start->Standard_Cycle Check_Next Is Next Residue Alpha-Methyl AA? Standard_Cycle->Check_Next Check_Next->Standard_Cycle No Couple_AM Couple Alpha-Methyl AA (HATU/HOAt, 3 eq, 2h) Check_Next->Couple_AM Yes RCM_Check Perform RCM? Check_Next->RCM_Check Sequence Complete Deprotect_AM Deprotect Alpha-Methyl AA (Extended Time: 2x15min) Couple_AM->Deprotect_AM Elongation_Check CRITICAL STEP: Elongation from Alpha-Me Deprotect_AM->Elongation_Check Double_Couple Double Coupling Mandatory (5 eq HATU, 2x 2h or MW) Elongation_Check->Double_Couple Cap_Step Acetylation Capping (Prevent Deletion Seq) Double_Couple->Cap_Step Cap_Step->Check_Next Continue Synthesis RCM_Process Grubbs Catalyst / DCE (2x 2h, N2 atmosphere) RCM_Check->RCM_Process Yes Cleavage Final Cleavage (TFA/TIS/H2O) RCM_Check->Cleavage No RCM_Process->Cleavage

Caption: Workflow highlighting the critical "Elongation" and "Capping" steps required for


-methyl amino acids.

Troubleshooting Guide

IssueDiagnosisSolution
Incomplete Coupling (Elongation) Kaiser test remains slightly blue; Mass Spec shows N-1 peak.Switch to PyAOP/HOAt. Increase temperature to 90°C (Microwave). Ensure double coupling.
Racemization Presence of diastereomers in HPLC.Reduce pre-activation time (< 1 min). Use Oxyma Pure instead of HOBt/HOAt if using DIC.
Incomplete RCM Mass Spec shows +28 Da (linear olefin) vs product.Use anhydrous, degassed DCE . Oxygen kills Grubbs catalyst. Increase catalyst loading or temperature (40°C).
Precipitation during RCM Resin clumps together.Resin loading is too high. Use ChemMatrix resin or lower loading (<0.3 mmol/g) to allow swelling.

References

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology. Link

  • Bird, G. H., et al. (2008). Synthesis and Biophysical Characterization of Stapled α-Helical Peptides. Nature Protocols. Link

  • CEM Corporation. (2020). Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis. Application Note. Link

  • Biotage. (2018). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Application Note. Link

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

Sources

Application Note: Optimizing Ring-Closing Metathesis (RCM) with R5 Amino Acids in Peptide Stapling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of all-hydrocarbon stapled peptides has revolutionized the targeting of shallow, extended protein-protein interaction (PPI) interfaces. By utilizing ruthenium-catalyzed ring-closing metathesis (RCM) to cross-link α,α-disubstituted non-natural amino acids, researchers can lock peptides into highly stable α-helical conformations[1].

While the S5 + S5 pairing is the industry standard for stabilizing a single helical turn at the i, i+4 positions, optimizing staple architectures for different spatial geometries requires the strategic incorporation of the R5 amino acid ((R)-2-(4'-pentenyl)alanine). The stereochemistry of the α-methyl group in R5 dictates the spatial projection of the alkene tether. Mismatched stereochemistry prevents the proximity required for the ruthenium alkylidene intermediate to form the cyclic olefin. Consequently, mastering R5 incorporation and its subsequent RCM optimization is critical for synthesizing i, i+3 and i, i+7 stapled peptides.

Geometric Pairings and R5 Utilization

The selection of R5 versus S5 is not arbitrary; it is governed by the pitch and distance of the α-helix. Table 1 summarizes the causal relationship between staple architecture and amino acid stereochemistry.

Table 1: R5 Geometric Pairings and Structural Rationale

Staple ArchitectureAmino Acid PairingHelical Turns StabilizedMechanistic Rationale & Application
i, i+3 R5 + S5 (or S5 + R5)1 TurnThe shorter spatial distance requires opposite stereocenters to project the alkene tethers toward each other for successful cyclization[2].
i, i+4 R5 + R51 TurnRarely used in standard L-peptides as it reduces α-helicity compared to S5+S5[3]. Useful primarily in D-peptide stapling or unique geometric constraints.
i, i+7 R8 + S5 (or S8 + R5)2 TurnsSpanning two turns requires an asymmetric tether length (8-carbon and 5-carbon) to prevent helical distortion[4].

Catalyst Selection and Reaction Thermodynamics

The efficiency of on-resin RCM is highly dependent on the steric environment of the R5 residue and the activation energy of the catalyst. Table 2 outlines the optimal conditions for driving the metathesis reaction to completion.

Table 2: Ruthenium Catalyst Optimization for R5 RCM

Catalyst GenerationOptimal TempSolvent SystemConversion ProfileCausality / Field Insight
Grubbs I 25 °C (RT)DCEHighHighly efficient for unhindered R5 pairings at room temperature[2]. Lower temperatures prevent unwanted double-bond isomerization.
Grubbs II 65 °CDCEVery HighSuperior for sterically hindered sequences. Requires thermal activation to initiate the catalytic cycle effectively[2].
Hoveyda-Grubbs II 65 °CDCE / TolueneHighExcellent stability and efficiency for electron-deficient or highly hindered olefins at elevated temperatures[2].

Workflow Visualization

RCM_Optimization SPPS 1. SPPS with R5 Amino Acid (PyAOP Coupling) Geometry 2. Confirm Staple Geometry (i,i+3 or i,i+7) SPPS->Geometry Catalyst 3. Catalyst Selection (Grubbs I vs. Grubbs II) Geometry->Catalyst Metathesis 4. On-Resin RCM Reaction (DCE, N2 Bubbling) Catalyst->Metathesis Validation 5. Cleavage & LC-MS (Monitor Δ Mass = -28 Da) Metathesis->Validation

Workflow for optimizing on-resin RCM of R5-containing stapled peptides.

Detailed Experimental Protocol: Self-Validating RCM Workflow

This protocol is designed as a self-validating system. Because R5 is an α,α-disubstituted amino acid, it introduces immense steric hindrance during Solid-Phase Peptide Synthesis (SPPS). Standard monitoring techniques (like the Kaiser test) are prone to false negatives here, necessitating mass-based validation.

Phase A: SPPS Incorporation of R5
  • Resin Preparation: Swell Rink Amide resin (or equivalent) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

  • R5 Coupling:

    • Causality Note: Due to the steric hindrance of the R5 α-methyl group, standard coupling reagents (e.g., HBTU) are often insufficient.

    • Use 4 equivalents of Fmoc-R5-OH, 4 eq of PyAOP (or HATU), and 8 eq of N,N-diisopropylethylamine (DIPEA)[3].

    • Couple for 2 hours at room temperature.

  • Post-R5 Coupling (Critical Step): The coupling of the natural amino acid onto the R5 residue is the most common failure point. Perform a double coupling (2 × 2 hours) using PyAOP/DIPEA.

  • Self-Validation Checkpoint: Perform a micro-cleavage of a few resin beads using TFA/TIS/H2O (95:2.5:2.5) for 30 minutes. Analyze via LC-MS to confirm the addition of the post-R5 amino acid before proceeding.

Phase B: On-Resin Ring-Closing Metathesis (RCM)
  • Solvent Exchange: Wash the completed, fully protected resin-bound peptide (with terminal Fmoc intact) extensively with 1,2-Dichloroethane (DCE).

    • Causality Note: DCE is preferred over DCM because it provides superior swelling of polystyrene resins and safely allows for elevated reaction temperatures (up to 65 °C) if required.

  • Catalyst Preparation: Dissolve Grubbs I catalyst (10–20 mol % relative to resin loading) in anhydrous DCE to a concentration of ~10 mg/mL.

  • Reaction Execution: Add the catalyst solution to the resin.

  • Agitation via Nitrogen: Agitate the reaction mixture by bubbling inert Nitrogen (N₂) gas through the vessel for 2 hours at 25 °C.

    • Causality Note: Do not use magnetic stir bars, as they will mechanically crush the resin beads. N₂ bubbling provides gentle agitation and, crucially, drives the reaction equilibrium forward by purging the ethylene gas byproduct (Le Chatelier's Principle).

  • Wash and Repeat: Drain the reaction vessel, wash with DCE, and repeat the catalyst treatment (Step 3-4) for a second 2-hour cycle to ensure complete conversion.

Phase C: Cleavage and Final Validation
  • Fmoc Removal: Deprotect the N-terminal Fmoc using 20% piperidine in DMF. Wash with DMF, then DCM, and dry the resin.

  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) for 2.5 hours.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the stapled peptide. Centrifuge, decant, and dry the pellet.

  • Self-Validation Checkpoint (LC-MS): Analyze the crude peptide via LC-MS.

    • Success Metric: A successful RCM reaction is confirmed by a mass shift of exactly -28.03 Da from the linear precursor, corresponding to the loss of one molecule of ethylene (C₂H₄).

Troubleshooting & Causality Insights

  • Issue: No mass shift (-28 Da) observed after RCM.

    • Cause: The spatial geometry may be misaligned (e.g., attempting an i, i+3 staple with S5+S5 instead of R5+S5), or the catalyst lacks the activation energy to overcome local steric clashes.

    • Solution: Verify the stereochemistry of your sequence. If correct, switch to Grubbs II catalyst and elevate the reaction temperature to 65 °C using a microwave peptide synthesizer[2].

  • Issue: Truncated sequences observed in LC-MS.

    • Cause: Failed coupling onto the sterically hindered secondary amine of the R5 residue[3].

    • Solution: Re-synthesize, ensuring the use of PyAOP and a double-coupling cycle specifically for the residue immediately following R5.

References

1.[3] Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides. 3 2.[1] Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - NIH PMC. 1 3.[4] Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress - Harvard DASH. 4 4.[2] Regulation of protein–protein interactions using stapled peptides - Dove Medical Press. 2

Sources

Grubbs catalyst conditions for R5 and S5 peptide stapling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Grubbs Catalyst Conditions for R5 and S5 Peptide Stapling

Abstract

This guide provides a comprehensive protocol for the synthesis of hydrocarbon-stapled peptides using Ring-Closing Metathesis (RCM) with Grubbs catalysts.[1] It specifically addresses the utilization of non-natural olefinic amino acids (R)-N-Fmoc-2-(4'-pentenyl)alanine (R5) and (S)-N-Fmoc-2-(4'-pentenyl)alanine (S5) .[1] While the industry standard for


 stapling utilizes an S5/S5 pair, the R5/S5 pairing is critical for 

staples and specific stereochemical inversions (retro-inverso sequences).[1] This document details the mechanistic rationale, critical solvent effects, and a self-validating workflow to maximize yield and helix stabilization.

Introduction: The Mechanics of Helix Stabilization

Peptide stapling locks short peptides into bioactive ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-helical conformations, enhancing protease resistance and cell permeability.[1][2] This is achieved by incorporating 

-disubstituted amino acids bearing olefin tethers.[1][2][3][4]
  • The S5/S5 Pair (

    
    ):  Spans one helical turn.[1][2][5] Both residues have S-configuration at the 
    
    
    
    -carbon.[1]
  • The R5/S5 Pair (

    
    ):  Spans a tighter turn (approx.[1] one turn of a 
    
    
    
    -helix or distorted
    
    
    -helix).[1] The inversion of stereochemistry at the
    
    
    position (R5) is required to orient the olefin tethers on the same face of the helix for these shorter spacings.

The Ring-Closing Metathesis (RCM) reaction is catalyzed by Ruthenium carbene complexes (Grubbs Catalysts), forming a macrocyclic carbon bridge.[1]

Critical Parameters & Experimental Logic

Catalyst Selection: Grubbs I vs. Grubbs II
  • Grubbs Generation I (G-I): The standard starting point.[1] It is robust, less sensitive to air than precursors, and generally sufficient for forming 8-carbon staples (from S5/S5 or R5/S5).[1] It is less likely to promote side reactions like double-bond migration (isomerization).[1]

  • Grubbs Generation II (G-II): Significantly more active due to the N-heterocyclic carbene ligand.[1][6] Use G-II only if G-I fails to drive the reaction to completion (e.g., in sterically hindered sequences). Warning: G-II is harder to remove from the resin and can lead to higher background ruthenium contamination.[1]

The Solvent System: DCE vs. DCM
  • 1,2-Dichloroethane (DCE): The mandatory solvent for high-fidelity stapling.[1]

    • Boiling Point: 83°C (vs. DCM's 40°C).[1] This allows for thermal acceleration (40–50°C) without rapid solvent evaporation.[1]

    • Swelling:[1][7][8] Excellent swelling properties for polystyrene-based resins (Rink Amide).[1]

  • Dichloromethane (DCM): Acceptable for washes but inferior for the reaction due to volatility and lower thermal ceiling.

The "DMF Poisoning" Effect

N,N-Dimethylformamide (DMF), the standard solvent for peptide synthesis, is a catalyst poison .[1] The basic amine and amide functionalities can chelate the Ruthenium center, arresting the catalytic cycle.

  • Protocol Imperative: You must perform extensive DCM washes prior to stapling to remove trace DMF.[1]

Detailed Protocol: On-Resin Ring-Closing Metathesis

Prerequisites:

  • Peptide synthesized on Rink Amide resin (ProTide or MBHA) with Fmoc-R5-OH and Fmoc-S5-OH incorporated at desired positions.[1]

  • N-Terminus Status: The N-terminal Fmoc group should remain ON (protected). A free N-terminal amine can coordinate with the Ru catalyst, reducing efficiency.[1]

Step 1: Resin Preparation & Solvation
  • Drain the SPPS reaction vessel completely.[1]

  • Wash 1: DCM (

    
     min).
    
  • Wash 2: DCE (

    
     min). This equilibrates the resin with the reaction solvent.
    
  • Degassing: Sparge the resin slurry with inert gas (

    
     or Ar) for 5 minutes. Oxygen degrades the active catalyst species.[1]
    
Step 2: Catalyst Preparation[1]
  • Concentration: 10 mM (Standard) to 20 mM (Difficult sequences).[1]

  • Calculation: For

    
     mmol resin scale, use 
    
    
    
    mL solvent.[1]
    • Mass of Grubbs I (

      
       g/mol ): 
      
      
      
      mg for 4 mL of 10 mM solution.[1]
  • Weigh Grubbs catalyst in a glass vial (avoid plastic if possible to minimize static loss).[1]

  • Dissolve in anhydrous, degassed DCE.

  • Visual Check: Solution should be a vibrant purple (G-I) or reddish-brown (G-II).[1] If it turns green or black immediately, the solvent is wet or oxidized.[1]

Step 3: The Metathesis Reaction
  • Add the catalyst solution to the resin.[1][4][9][10]

  • Agitation: Rock or shake gently at Room Temperature (20–25°C) for 2 hours .

    • Note: Do not use magnetic stirring bars directly on resin; it grinds the beads.[1]

  • Drain the solution.

  • Repeat: Add a fresh batch of catalyst solution (same concentration) and react for another 2 hours .

    • Logic: The "double coupling" approach ensures high conversion, as the first batch often sacrifices some activity scavenging residual oxygen or impurities.[1]

Step 4: Post-Reaction Washing (Ruthenium Removal)

Ruthenium complexes stick to resin.[1] A specific wash protocol is required to prevent colored impurities in the final product.[1]

  • Drain catalyst solution.[1][9]

  • Wash with DCE (

    
     min).[1]
    
  • Wash with DCM (

    
     min).[1]
    
  • DMSO Wash (Optional but Recommended): Wash with DMSO or a solution of imidazole in NMP to displace coordinated Ruthenium.[1]

  • Final Wash: DCM (

    
     min) to prepare for cleavage.[1]
    

Visualization: Mechanism & Workflow

Figure 1: RCM Reaction Pathway

The following diagram illustrates the catalytic cycle and the critical stereochemical alignment required for R5/S5 vs S5/S5 stapling.

RCM_Mechanism Resin Resin-Bound Peptide (Linear Precursor) Complex Ru-Peptide Complex (Metallacyclobutane) Resin->Complex Coordination ActiveCat Active Ru-Carbene (Grubbs I/II) ActiveCat->Complex Initiation Ethylene Ethylene Gas (C2H4) (Byproduct - Driven Off) Complex->Ethylene Irreversible Loss Stapled Stapled Peptide (Macrocyclic Olefin) Complex->Stapled Cycloelimination Stapled->ActiveCat Regenerates Catalyst

Caption: Simplified catalytic cycle of Ring-Closing Metathesis. The release of ethylene gas drives the equilibrium toward the formation of the stapled macrocycle.

Figure 2: Experimental Workflow

Workflow Start SPPS Complete (Fmoc-ON) Wash CRITICAL WASH Remove DMF with DCM/DCE Start->Wash Prep Prepare 10mM Grubbs I in Degassed DCE Wash->Prep React1 Reaction 1: 2 Hours (Room Temp) Prep->React1 React2 Reaction 2: 2 Hours (Fresh Catalyst) React1->React2 Clean Ruthenium Wash (DCE -> DCM -> DMSO) React2->Clean QC Micro-Cleavage & LCMS Check for -28 Da mass shift Clean->QC

Caption: Step-by-step workflow for on-resin peptide stapling. The "Critical Wash" step is the most common point of failure.

Data Interpretation & Troubleshooting

Mass Spectrometry Validation

Upon successful stapling, the molecular weight of the peptide decreases due to the loss of an ethylene molecule (


).
  • Target Mass Shift:

    
    
    
  • Note: If you see a mass shift of

    
     or similar, it may indicate catalyst attachment (rare) or incomplete protecting group removal.[1]
    
Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction (0% Yield) DMF PoisoningWash resin with DCM (

min) then DCE (

min) before adding catalyst.[1]
No Reaction (0% Yield) Oxidized CatalystUse fresh catalyst.[1] Solution must be purple/brown, not green/black. Degas solvents.[1][7]
Incomplete Conversion Steric HindranceIncrease Temp to 40°C or switch to Grubbs II (2nd Gen).
Incomplete Conversion AggregationUse "Magic Mixture" solvents (DCE + small % of HFIP or TFE) carefully.[1]
Complex LCMS Trace IsomerizationSwitch back to Grubbs I; reduce reaction time; lower temperature.

References

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[1][9] An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society.[2][9] Link[1]

  • Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011).[1] Synthesis of all-hydrocarbon stapled a-helical peptides by ring-closing olefin metathesis. Nature Protocols. Link[1]

  • Blackwell, H. E., & Grubbs, R. H. (1998).[1] Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. Link

  • Bird, G. H., Crannell, W. C., & Walensky, L. D. (2011).[1] Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current Protocols in Chemical Biology. Link

  • Cromm, P. M., Spiegel, J., & Grossmann, T. N. (2015).[1] Hydrocarbon Stapled Peptides as Modulators of Protein–Protein Interactions. ACS Chemical Biology.[1] Link[1]

Sources

synthesis of i, i+4 stapled peptides using R5 and S5

Application Note: Synthesis of i, i+4 Stapled Peptides Using and Non-Natural Amino Acids

Introduction & Mechanistic Rationale

Hydrocarbon peptide stapling is a transformative chemical strategy used to lock short peptides into highly stable secondary structures, enhancing their target affinity, proteolytic resistance, and cellular permeability[1]. The canonical approach for stabilizing a standard right-handed





However, incorporating an




2

Why synthesize an


i, i+4 staple?

3

This application note details a specialized, self-validating protocol designed to overcome the activation energy barrier of the

Experimental Workflow

WorkflowA1. SPPS(Fmoc Chemistry)B2. Couple R5 & S5(HATU/HOAt)A->BC3. On-Resin RCM(Grubbs II, 50°C)B->CD4. Cleavage(TFA Cocktail)C->DE5. LC-MS & HPLC(-28 Da Shift)D->E

Figure 1: Step-by-step workflow for the solid-phase synthesis of mismatched stapled peptides.

Step 1: Solid-Phase Peptide Synthesis (SPPS)

Synthesize the linear peptide sequence on a Rink Amide MBHA resin (loading ~0.3 - 0.5 mmol/g) using standard Fmoc chemistry. Deprotect the Fmoc group using 20% piperidine in DMF (2 × 5 min). Standard amino acids are coupled using DIC and Oxyma (4.0 eq each) for 60 minutes at room temperature.

Step 2: Incorporation of and Residues

Causality: Both




  • Protocol: Couple Fmoc-

    
    -OH and Fmoc-
    
    
    -OH using a highly reactive uronium salt (HATU, 2.9 eq) and HOAt (3.0 eq) with DIEA (6.0 eq) in NMP. Perform double couplings (2 × 2 hours) to prevent deletion sequences.
  • Post-Staple Coupling: The amino acid immediately following the

    
     or 
    
    
    residue will struggle to couple onto the sterically hindered
    
    
    -amine. Repeat the HATU/HOAt double-coupling strategy for the i+1 and i+5 residues.
Step 3: On-Resin Ring-Closing Metathesis (RCM)

Causality: Because the

2
  • Protocol: Wash the resin thoroughly with 1,2-dichloroethane (DCE). DCE is strictly required as it swells the resin optimally without coordinating to and poisoning the ruthenium center (unlike DMF).

  • Add a solution of Hoveyda-Grubbs II catalyst (20 mol % relative to resin loading) in anhydrous DCE.

  • Incubate at 50°C for 2 hours while gently bubbling Nitrogen gas through the reaction vessel. Logic: Nitrogen bubbling excludes oxygen (which degrades the catalyst) and physically drives off the ethylene gas byproduct, pushing the reversible metathesis equilibrium toward the cyclized product via Le Chatelier's principle.

  • Wash the resin with DCE, and repeat the RCM step a second time with fresh catalyst.

MechanismP1Linear Peptide (Resin)[i (R5) ... i+4 (S5)]IntRuthenacyclobutaneIntermediateP1->Int Catalyst BindingCatHoveyda-Grubbs IICatalystCat->IntP2Stapled Peptide(Strained 8-Carbon Linker)Int->P2 Ring Closure (Metathesis)ByprodEthylene Gas (Evaporates)Δ Mass = -28 DaInt->Byprod Drives Equilibrium

Figure 2: Elevated-temperature RCM mechanism yielding the stapled peptide and ethylene gas.

Step 4: Cleavage and Deprotection

Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2.5 hours at room temperature. Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.

Quantitative Data & Self-Validating Systems

To ensure trustworthiness, this protocol relies on a self-validating analytical checkpoint system. A micro-cleavage must be performed before and after the RCM step to mathematically prove macrocyclization.

Table 1: Optimized Reaction Parameters for Mismatched Stapling

Synthesis StepReagents & CatalystEquivalentsTime & Temperature
Standard CouplingFmoc-AA-OH / DIC / Oxyma4.0 / 4.0 / 4.01 h, 25°C

/

Coupling
Fmoc-AA-OH / HATU / HOAt / DIEA3.0 / 2.9 / 3.0 / 6.02 × 2 h, 25°C
RCM CyclizationHoveyda-Grubbs II in anhydrous DCE0.20 (20 mol %)2 × 2 h, 50°C
Global CleavageTFA / TIPS /

Excess2.5 h, 25°C

Table 2: Self-Validating Analytical Checkpoints

CheckpointAnalytical MethodExpected ObservationScientific Causality
Pre-RCM Micro-cleavage

LC-MS
Exact mass of linear peptide

Confirms successful incorporation of the highly hindered

and

residues without deletion sequences.
Post-RCM Micro-cleavage

LC-MS
Mass shift of exactly

Da
Confirms successful olefin metathesis. The loss of 28 Da corresponds directly to the expulsion of one molecule of ethylene gas (

).
Final Product RP-HPLC (UV 214 nm)Single sharp peak (>95% purity)Ensures complete conversion; linear precursors often elute slightly earlier than the more hydrophobic stapled product.

References

  • Title: An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides Source: Journal of the American Chemical Society (acs.org) URL: [Link]

  • Title: Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix Source: Science (nih.gov) URL: [Link]

  • Title: Hydrocarbon Stapled Peptides as Modulators of Biological Function Source: ACS Chemical Biology (nih.gov) URL: [Link]

Application Note: Manual Coupling Strategies for Sterically Hindered α-Methyl Amino Acids in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

The incorporation of α-methyl amino acids—such as α-aminoisobutyric acid (Aib), α-methylvaline (α-MeV), and α-methylphenylalanine (α-MePhe)—into synthetic peptides is a premier strategy in modern drug development. The replacement of the α-proton with a methyl group imposes severe conformational constraints, restricting the


 and 

dihedral angles and frequently inducing stable helical secondary structures[1]. Furthermore, this quaternary α-carbon effectively shields adjacent peptide bonds from enzymatic cleavage, increasing the in vivo half-life of peptide therapeutics by orders of magnitude[1].

However, the very steric bulk that confers these pharmacological advantages makes the chemical synthesis of these peptides notoriously difficult. The quaternary α-carbon severely reduces the nucleophilicity of the N-terminal amine and sterically hinders the approach of incoming activated carboxylates[2]. Traditional carbodiimide or benzotriazole-based activation methods (e.g., DIC/HOBt, HBTU) routinely fail, resulting in slow kinetics, incomplete reactions, and the accumulation of deletion sequences[3].

To overcome this, coupling must be driven by highly reactive intermediates that possess small, potent leaving groups capable of navigating the sterically crowded transition state.

G A α-Methyl Amino Acid B Quaternary α-Carbon (Steric Shielding) A->B C Restricted Dihedral Angles (Conformational Constraint) B->C E Reduced Nucleophilicity & Slow Coupling Kinetics B->E D Proteolytic Stability (Therapeutic Advantage) C->D F Incomplete SPPS Coupling (Deletion Sequences) E->F G Advanced Coupling Reagents (HATU, COMU, TFFH) F->G Requires G->E Overcomes

Caption: Mechanistic impact of α-methylation on peptide properties and synthesis.

Reagent Selection: The Causality of Coupling Efficiency

The success of coupling a sterically hindered amino acid depends entirely on the nature of the active ester generated in situ.

  • OAt and Oxyma Esters (HATU, COMU, DIC/OxymaPure): Replacing the standard OBt ester (from HOBt) with an OAt ester (from HOAt/HATU) introduces a nitrogen atom at the 7-position of the benzotriazole ring. This provides a neighboring group effect, acting as an internal base to accelerate aminolysis[2]. More recently, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and its uronium salt COMU have emerged as superior, non-explosive alternatives[4]. Oxyma esters are less sterically demanding than benzotriazole esters and exhibit exceptional reactivity, making COMU and DIC/Oxyma highly effective for difficult sequences and Aib couplings[5].

  • Acyl Fluorides (TFFH): When coupling an α-methyl amino acid onto another α-methyl amino acid (e.g., Aib-Aib), even COMU or HATU may fail. In these extreme cases, in situ generation of an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is required[4]. The fluoride ion is an excellent leaving group, and the resulting acyl fluoride is exceptionally small, allowing it to bypass severe steric clashes that would block bulkier active esters[2][4].

Quantitative Comparison of Coupling Reagents
Coupling ReagentReactive IntermediateRelative Kinetics (Hindered)Epimerization RiskKey Characteristics & Byproducts
HBTU / PyBOP OBt EsterLowModerateInsufficient for α,α-disubstituted amino acids.
HATU OAt EsterHighLowIndustry standard for difficult couplings; forms guanidinium byproducts if excess is used[2].
COMU Oxyma EsterVery HighVery LowSafer than HATU; excellent for microwave SPPS; degrades rapidly in DMF (use immediately)[4][5].
DIC / OxymaPure Oxyma EsterHighLowHighly atom-economical; compatible with green solvents (e.g., 2-MeTHF)[5].
TFFH Acyl FluorideExtremely HighLowspecifically suited for consecutive α,α-disubstituted amino acid couplings (e.g., Aib-Aib)[4].

Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate forced double-coupling and mandatory in-process micro-cleavage to ensure that a failed coupling does not permanently ruin a valuable peptide synthesis campaign.

Workflow Start Resin-Bound Peptide (Deprotected N-Terminus) Eval Assess Steric Hindrance (Is next AA or current N-term hindered?) Start->Eval Standard Standard Coupling (DIC/Oxyma, 1h, RT) Eval->Standard No Hindered Pre-activate Hindered AA (HATU/HOAt or COMU, 3 min) Eval->Hindered Yes End Proceed to Next Cycle Standard->End Couple1 First Coupling (45-60 min, RT or 50°C) Hindered->Couple1 Wash Wash Resin (DMF/DCM) Couple1->Wash Couple2 Second Coupling (Fresh Reagents, 45-60 min) Wash->Couple2 Kaiser Kaiser/Chloranil Test Couple2->Kaiser AcidF Acyl Fluoride Protocol (TFFH activation) Kaiser->AcidF Positive (Incomplete) Kaiser->End Negative (Complete) AcidF->End

Caption: Manual SPPS workflow for sterically hindered α-methyl amino acids.

Protocol A: Enhanced Double Coupling via Oxyma/OAt Esters

Use this protocol when coupling a standard amino acid onto an α-methyl amino acid, or when coupling a single α-methyl amino acid onto a growing chain.

Materials:

  • Fmoc-protected α-methyl amino acid (4.0 eq relative to resin loading)

  • Coupling Reagent: COMU or HATU (3.9 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

  • Solvent: Anhydrous DMF or NMP (NMP is preferred for disrupting peptide aggregation).

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min). Causality: Complete removal of the Fmoc group is critical; hindered amines are prone to slow deprotection.

  • Pre-activation (Crucial Step): In a dry vial, dissolve the Fmoc-amino acid (4.0 eq) and HATU/COMU (3.9 eq) in a minimum volume of NMP (approx. 0.1 M concentration). Add DIPEA (8.0 eq). Vortex and allow to pre-activate for exactly 2–3 minutes[2]. Causality: Pre-activation forms the highly reactive active ester. Exceeding 5 minutes can lead to oxazolone formation and subsequent epimerization (if the residue is chiral) or degradation of the active ester.

  • First Coupling: Add the pre-activated solution to the resin. Agitate manually or on a shaker for 60 minutes at room temperature. (If equipment permits, heating to 50°C via a water bath significantly enhances kinetics).

  • Drain and Wash: Drain the reaction mixture. Wash the resin with DMF (3 × 1 min).

  • Second Coupling: Repeat Steps 2 and 3 with freshly prepared reagents. Causality: The equilibrium of the coupling reaction shifts toward completion by introducing a massive excess of fresh active ester, overcoming the kinetic bottleneck of the hindered site[2].

  • Self-Validation (Kaiser/Chloranil Test): Perform a Kaiser test (for primary amines) or a Chloranil test (if coupling onto a secondary amine/proline).

    • Pass (Yellow/Negative): Proceed to the next cycle.

    • Fail (Blue/Positive): Do not proceed. Execute Protocol B.

Protocol B: In Situ Acyl Fluoride Generation (The "Last Resort")

Use this protocol for extreme steric hindrance, such as coupling an Aib residue directly onto another Aib residue, where Protocol A yields a positive Kaiser test.

Materials:

  • Fmoc-protected α-methyl amino acid (4.0 eq)

  • Fluorinating Agent: TFFH (4.0 eq)

  • Base: DIPEA (8.0 eq)

  • Solvent: Anhydrous DCM or DCM/DMF (1:1).

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin is thoroughly washed with anhydrous DCM. Causality: Acyl fluorides are sensitive to hydrolysis; maintaining an anhydrous environment maximizes the half-life of the reactive intermediate.

  • Acyl Fluoride Generation: Dissolve the Fmoc-amino acid (4.0 eq) and TFFH (4.0 eq) in DCM. Add DIPEA (8.0 eq). Stir for 10 minutes at room temperature[2]. Causality: TFFH converts the carboxylic acid directly into an acyl fluoride. The small atomic radius of fluorine creates a highly reactive, sterically unencumbered electrophile[4].

  • Coupling: Add the solution to the resin. Agitate for 2 to 4 hours at room temperature.

  • Wash and Validate: Drain, wash with DCM (5 × 1 min) and DMF (5 × 1 min).

  • Micro-Cleavage Validation (Ultimate QC): Withdraw a few milligrams of resin. Treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Precipitate in cold ether, centrifuge, and analyze the pellet via LC-MS. Causality: Colorimetric tests can yield false negatives on highly hindered sequences. LC-MS definitively confirms the addition of the target mass before committing further expensive reagents to the synthesis.

References

Sources

Advanced Design and Synthesis of i, i+7 Stapled Peptides Using R8 and S5 Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Application: Development of high-affinity, protease-resistant alpha-helical therapeutics (e.g., MDM2/MDMX antagonists, protein-protein interaction inhibitors).

Mechanistic Rationale: The Causality of i, i+7 Stapling

The development of all-hydrocarbon stapled peptides represents a paradigm shift in targeting historically "undruggable" intracellular protein-protein interactions (PPIs). While linear peptides suffer from rapid proteolytic degradation and poor membrane permeability, constraining the peptide into its bioactive alpha-helical conformation circumvents these liabilities[1].

When designing an i, i+7 staple, the selection of (R)-2-(7'-octenyl)alanine (R8) at position i and (S)-2-(4'-pentenyl)alanine (S5) at position i+7 is dictated by the precise geometry of the alpha-helix[2]. An alpha-helix has a pitch of 3.6 residues per turn; thus, a 7-residue spacing spans exactly two full turns (approximately 10.8 Å).

To bridge this distance without distorting the hydrogen-bond network of the backbone, an 11-carbon aliphatic chain is optimal. The stereochemistry is equally critical: the R-configuration at position i and the S-configuration at i+7 ensure that both terminal olefins project outward from the same face of the right-handed helix. This spatial pre-organization drastically lowers the entropic cost of cyclization, facilitating highly efficient[3].

G A Linear Peptide (Unstructured) B Insert R8 (i) & S5 (i+7) A->B Sequence Design C Ring-Closing Metathesis (RCM) B->C Grubbs' Catalyst D Stabilized α-Helix C->D 11-Carbon Staple E Protease Resistance D->E F Cellular Uptake D->F G Target Affinity D->G

Mechanism of i, i+7 peptide stapling and resulting biophysical enhancements.

Design Parameters: i, i+4 vs. i, i+7 Configurations

To select the appropriate stapling strategy, one must analyze the target binding interface. The i, i+7 configuration provides a longer, more rigid hydrophobic cross-link compared to the i, i+4 staple, which often correlates with superior proteolytic stability and enhanced cellular penetration[4].

Table 1: Quantitative Comparison of Standard Stapling Architectures

Parameteri, i+4 Staplingi, i+7 Stapling
Residue Spacing 3 residues6 residues
Helical Turns Spanned 1 Turn2 Turns
Optimal Amino Acid Pair S5 (at i), S5 (at i+4)R8 (at i), S5 (at i+7)
Stereochemistry S, SR, S
Cross-link Length 8 Carbons11 Carbons
Mass Shift Post-RCM -28 Da (Loss of Ethylene)-28 Da (Loss of Ethylene)

Self-Validating Experimental Protocol

This protocol details the solid-phase peptide synthesis (SPPS) and on-resin RCM of an i, i+7 stapled peptide. The methodology is engineered as a self-validating system , incorporating critical in-process quality control (QC) checks to prevent downstream failures[5].

Phase 1: Sequence Assembly and Non-Natural Amino Acid Coupling

Standard amino acids are coupled using routine Fmoc-SPPS chemistry. However, the α-methyl groups on Fmoc-R8-OH and Fmoc-S5-OH induce severe steric hindrance, necessitating modified kinetics.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale, ~0.4 mmol/g loading) in DMF for 30 minutes.

  • Standard Coupling: For canonical amino acids, use 5 eq Fmoc-AA-OH, 5 eq HATU, and 10 eq DIPEA in DMF for 45 minutes.

  • Hindered Coupling (R8/S5):

    • Causality: The α-alkenyl, α-methyl disubstitution creates a bulky transition state. Standard coupling will result in truncated sequences[6].

    • Action: Couple Fmoc-S5-OH and Fmoc-R8-OH using 4 eq of the amino acid, 4 eq HATU, and 8 eq DIPEA. Allow the reaction to proceed for 2 hours at room temperature, then repeat with fresh reagents (Double Coupling) . Alternatively, perform a single 2-hour coupling at 60°C[2].

  • Capping: After the R8 and S5 couplings, cap unreacted amines using acetic anhydride/DIPEA/DMF (1:2:7) for 10 minutes to prevent the formation of complex deletion sequences.

Phase 2: On-Resin Ring-Closing Metathesis (RCM)

Performing RCM while the peptide is still attached to the solid support exploits the pseudodilution effect . The spatial segregation of the peptide chains on the resin heavily favors intramolecular cyclization over intermolecular dimerization[3].

  • Solvent Exchange: Wash the resin extensively with 1,2-dichloroethane (DCE).

    • Causality: DCE swells the polystyrene resin effectively while being fully compatible with the ruthenium catalyst. Coordinating solvents like DMF will poison the Grubbs catalyst.

  • Catalyst Addition: Prepare a 10-20 mM solution of Grubbs' 1st-generation catalyst in anhydrous DCE. Add to the resin and bubble with nitrogen gas for 2 hours at room temperature (or 35°C for difficult sequences)[6].

  • Iteration: Drain the reaction vessel, wash with DCE, and repeat the catalyst treatment for another 2 hours to ensure >95% conversion[2].

Phase 3: In-Process Validation (The Micro-Cleavage)

Do not proceed to global cleavage without confirming cyclization.

  • Micro-Cleavage: Transfer ~1 mg of resin to a microcentrifuge tube. Add 100 µL of Cleavage Cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 1 hour.

  • LC-MS Analysis: Evaporate the TFA, dissolve in ACN/H2O, and inject into the LC-MS.

  • Validation Gate: Look for the target mass. A successful RCM is confirmed by a mass shift of -28 Da relative to the linear precursor (corresponding to the expulsion of one molecule of ethylene). If the linear mass dominates, perform a third round of RCM.

Phase 4: Global Cleavage and Purification
  • Global Cleavage: Treat the bulk resin with the TFA cleavage cocktail for 2.5 hours.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the stapled peptide. Centrifuge and wash the pellet twice with cold ether.

  • Purification: Purify via Reverse-Phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Workflow N1 1. Fmoc-SPPS Standard Amino Acids N2 2. R8/S5 Coupling (Double Coupling, 60°C) N1->N2 N3 3. On-Resin RCM (Grubbs I, DCE, 2x 2h) N2->N3 N4 4. Micro-Cleavage QC (-28 Da Mass Shift Check) N3->N4 N4->N3 Fail (Repeat RCM) N5 5. Global Cleavage (TFA Cocktail) N4->N5 Pass N6 6. RP-HPLC Purification & Biophysical Validation N5->N6

Step-by-step workflow for the synthesis and self-validation of R8/S5 stapled peptides.

Downstream Biophysical Validation

Once synthesized and purified, the stapled peptide must be validated for structural integrity:

  • Circular Dichroism (CD) Spectroscopy: Measure helicity by scanning from 190 to 260 nm in 10 mM phosphate buffer. A successful i, i+7 stapled peptide will exhibit characteristic alpha-helical minima at 208 nm and 222 nm, typically showing a 2- to 5-fold increase in percent helicity compared to its linear counterpart[1].

  • Protease Resistance Assay: Incubate the peptide with Proteinase K or human serum. Quantify the remaining intact peptide over time via LC-MS to confirm the steric shielding provided by the 11-carbon hydrocarbon brace.

References

  • Chang, Y. S., et al. (2013). "Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Walensky, L. D., & Bird, G. H. (2014). "Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress." Journal of Medicinal Chemistry. Available at:[Link]

  • Li, Y., et al. (2022). "Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression." Theranostics. Available at: [Link]

  • Mourtada, R., et al. (2021). "Stapled Peptides Inhibitors: A New Window for Target Drug Discovery." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Zhang, X., et al. (2018). "Stapling strategy enables improvement of antitumor activity and proteolytic stability of host-defense peptide hymenochirin-1B." RSC Advances. Available at:[Link]

Sources

Application Note: Peptide Stapling via Ring-Closing Metathesis (RCM)

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights, Catalyst Selection, and Optimized Protocols

Introduction: The Chemistry of Constraint

Peptides derived from protein-protein interaction (PPI) interfaces often lose their bioactive


-helical conformation when excised from their native protein context. This entropic penalty renders them rapidly degradable by proteases and cell-impermeable. Peptide stapling —specifically all-hydrocarbon stapling via Ring-Closing Metathesis (RCM)—addresses this by covalently linking side chains to "lock" the peptide into a helically reinforced structure.[1]

This guide details the mechanistic underpinnings of the RCM reaction on solid support, provides a strategic framework for catalyst selection (Grubbs vs. Hoveyda-Grubbs), and outlines a self-validating protocol for synthesizing stapled peptides with high fidelity.

Mechanism: The Ruthenium-Carbene Cycle[2]

The core of the stapling reaction is the formation of a carbon-carbon double bond between two olefin-bearing non-natural amino acids. This is mediated by a Ruthenium (Ru) carbene catalyst.[2] Understanding the Chauvin Mechanism is critical for troubleshooting low yields, as it highlights the sensitivity of the active species.

The Catalytic Cycle[2]
  • Initiation: The pre-catalyst (e.g., Grubbs II) loses a phosphine ligand to generate the active 14-electron Ru-species.

  • Metallocyclobutane Formation: The active Ru-carbene coordinates with the first olefinic side chain, forming a metallocyclobutane intermediate.

  • Release of Ethylene: The ring collapses, releasing ethylene gas (volatile byproduct) and leaving the Ru attached to the peptide chain (Ru-alkylidene).

  • Ring Closure: The tethered Ru-carbene attacks the second olefinic side chain, forming a second metallocyclobutane.

  • Product Release: The cycle closes, releasing the stapled peptide and regenerating the active Ru-methylidene species.

Critical Insight: The release of ethylene is the driving force. If ethylene is not removed (e.g., in a closed vessel without headspace exchange), the equilibrium can shift backward, or the ethylene can compete for the catalyst, leading to non-productive cycling.

RCM_Mechanism cluster_gas Thermodynamic Driver PreCat Pre-Catalyst (Grubbs II) ActiveSpecies Active 14e- Ru-Carbene PreCat->ActiveSpecies - PCy3 / Initiation Inter1 Metallocyclobutane Intermediate ActiveSpecies->Inter1 + Peptide Olefin A RuPeptide Ru-Peptide Alkylidene Inter1->RuPeptide - Ethylene StapledPep Stapled Peptide (Product) RuPeptide->StapledPep + Peptide Olefin B (Ring Closure) StapledPep->ActiveSpecies Regeneration Ethylene Ethylene (Gas) Byproduct

Figure 1: Simplified Chauvin mechanism for Ring-Closing Metathesis. Efficient removal of ethylene gas is required to drive the reaction forward.[3]

Strategic Catalyst Selection

While First Generation Grubbs catalysts established the field, they are rarely the optimal choice for modern library synthesis due to thermal instability and sensitivity to oxygen.

Comparative Analysis of Ru-Catalysts
FeatureGrubbs I (GI) Grubbs II (GII) Hoveyda-Grubbs II (HGII)
Structure Bis-phosphineN-heterocyclic carbene (NHC)NHC + Isopropoxy-benzylidene
Activity ModerateHighVery High
Stability (Air/Heat) LowHighExcellent
Initiation Rate FastSlow (requires heat)Fast
Steric Tolerance LowModerateHigh (Bulky olefins)
Primary Use Case Historical / Simple staplesStandard Workhorse Difficult/Steric Staples

Expert Recommendation:

  • Start with Grubbs II. It is robust, cost-effective, and works for 90% of standard

    
     and 
    
    
    
    staples.
  • Switch to Hoveyda-Grubbs II if:

    • The sequence is extremely sterically hindered (e.g., adjacent to

      
      -branched residues like Val/Ile).
      
    • You observe incomplete conversion with Grubbs II even after heating.

    • You are performing "double stapling" where the resin is crowded.

Design Principles: The Rules of the Staple

To induce helicity, the stereochemistry of the non-natural amino acids must match the helical turn.

The Staple (One Turn)[4][5][6]
  • Span: Connects residue

    
     to 
    
    
    
    .[4][5]
  • Amino Acids: S5 and S5 .[4][5]

    • (S)-2-(4'-pentenyl)alanine at both positions.[6]

  • Result: Stabilizes a single

    
    -helical turn.
    
The Staple (Two Turns)
  • Span: Connects residue

    
     to 
    
    
    
    .[4][5]
  • Amino Acids: R8 and S5 .[4][5][7]

    • Position

      
      : R8  = (R)-2-(7'-octenyl)alanine.[6]
      
    • Position

      
      : S5  = (S)-2-(4'-pentenyl)alanine.[6]
      
  • Crucial Detail: The inversion of stereochemistry (R to S) and the longer tether (octenyl vs pentenyl) are required to span two turns without distorting the backbone.

Comprehensive Protocol

Phase A: Linear Synthesis (Pre-requisites)

Resin: Rink Amide MBHA (Low loading, ~0.3 mmol/g recommended to prevent inter-chain cross-linking). Coupling: Standard Fmoc/tBu chemistry. Important: Do NOT remove the N-terminal Fmoc group before stapling.[8] The N-terminal amine can coordinate with Ruthenium and poison the catalyst. Keep the N-terminus protected (Fmoc or Acetyl) during RCM.

Phase B: The Stapling Reaction (RCM)

Reagents:

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE). Note: DCE is superior to DCM for RCM because it allows heating to 40-60°C.

  • Catalyst: Bis(tricyclohexylphosphine)benzylidine ruthenium (IV) dichloride (Grubbs II).

  • Concentration: 10 mM catalyst solution.

Step-by-Step Workflow:

  • Wash: Wash the resin-bound peptide with DCM (

    
     min) and then anhydrous DCE (
    
    
    
    min) to remove traces of DMF (DMF can coordinate Ru and slow the reaction).
  • Catalyst Preparation:

    • Weigh Grubbs II catalyst (20 mol% relative to resin loading).

    • Dissolve in anhydrous DCE.

    • Degas: Sparge the solution with Nitrogen (

      
      ) for 1-2 minutes. Oxygen is the enemy of metathesis.
      
  • Reaction:

    • Add catalyst solution to the resin.[9][10]

    • React for 2 hours at Room Temperature (or 40°C for difficult sequences).

    • Agitation: Gentle rocking. Do not use magnetic stir bars as they grind the resin.

    • Ventilation: Ensure the vessel is not hermetically sealed (use a needle vent or open periodically) to allow ethylene escape.

  • Refresh (The "Double Hit"):

    • Drain the solution.

    • Repeat Step 2 and 3 with fresh catalyst solution. Metathesis catalysts die over time; a second addition ensures completion.

  • Wash:

    • Drain.

    • Wash with DCE (

      
      ).
      
    • Wash with DCM (

      
      ).[9]
      
    • Wash with DMF (

      
      ).
      
  • Metal Scavenging (Optional but Recommended):

    • Wash resin with a solution of DMSO/DMF (1:1) or a specific scavenger (e.g., thiourea) to remove residual Ruthenium, which can precipitate and complicate HPLC.

Phase C: Cleavage and Analysis
  • Deprotect N-term: Remove Fmoc (20% Piperidine/DMF) after stapling is complete.

  • Cleavage: Standard TFA/TIS/Water (95:2.5:2.5).

  • Analysis:

    • Mass Shift: The stapled product will be -28 Da (loss of

      
      ) compared to the linear precursor.
      
    • LC-MS: Look for the mass shift. If you see the linear mass, the reaction failed. If you see +14 or similar odd masses, suspect oxidation or side reactions.

Workflow Start Linear Peptide on Resin (Fmoc-Protected N-term) Prep Wash with Anhydrous DCE (Remove DMF) Start->Prep RCM1 RCM Cycle 1 Grubbs II (20 mol%), DCE, 2h Nitrogen Sparging Prep->RCM1 RCM2 RCM Cycle 2 Fresh Catalyst Addition RCM1->RCM2 Refresh Catalyst Wash Wash & Scavenge Ru RCM2->Wash FmocRem Remove N-term Fmoc Wash->FmocRem Cleave TFA Cleavage FmocRem->Cleave QC QC: LC-MS (-28 Da shift) Cleave->QC

Figure 2: Optimized workflow for solid-phase peptide stapling. Note the catalyst refresh step and N-terminal deprotection occurring post-stapling.

Troubleshooting & Optimization

Problem: Incomplete Reaction (Linear Peptide Persists)
  • Cause: Steric hindrance or catalyst death.[11]

  • Solution 1: Switch solvent to 1,2-Dichlorobenzene and heat to 60°C (requires compatible resin).

  • Solution 2: Switch to Hoveyda-Grubbs II catalyst.

  • Solution 3: Microwave irradiation (50°C, 30 mins) often drives difficult reactions to completion.

Problem: Aggregation during Synthesis
  • Symptom: Difficult coupling of the non-natural amino acids (S5/R8) or residues immediately following them.

  • Solution: Use LiCl (0.8M) or NaClO4 in the coupling buffer (DMF) during the linear assembly phase. This disrupts beta-sheet formation. Note: Wash salts away thoroughly before the RCM step.

Problem: +16 Da or +32 Da Mass Shift
  • Cause: Oxidation of the Methionine (if present) or the newly formed alkene.

  • Solution: Perform all RCM steps under strict

    
     atmosphere. If Met is present, use Norleucine (Nle) as a surrogate if possible, or use high-quality degassed solvents.
    

References

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides.[7] Journal of the American Chemical Society.[9] Link

  • Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011).[12][13] Synthesis of all-hydrocarbon stapled

    
    -helical peptides by ring-closing olefin metathesis. Nature Protocols. Link
    
  • Walensky, L. D., et al. (2004). Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix. Science. Link

  • Bird, G. H., et al. (2008).[14] Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. Proceedings of the National Academy of Sciences. Link

Sources

Overcoming the Hydrophobicity Trap: Advanced Purification Strategies for Hydrophobic Stapled Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Challenge

Stapled peptides represent a frontier in drug discovery, capable of targeting "undruggable" intracellular protein-protein interactions (PPIs).[1] However, the very feature that grants them biological utility—the all-hydrocarbon staple—creates a significant purification bottleneck.

By constraining a peptide into an


-helical conformation using Ring-Closing Metathesis (RCM), we inherently increase its lipophilicity. When combined with sequences designed to mimic hydrophobic PPI interfaces, the result is often a molecule that aggregates in aqueous solution, binds irreversibly to standard C18 stationary phases, and co-elutes with hydrophobic impurities (including the ruthenium catalyst).

This Application Note details a field-proven workflow to navigate these challenges, moving beyond standard peptide protocols to specialized hydrophobic purification strategies.

Pre-Purification Workup: The "Clean-Up"

Critical Insight: The success of the HPLC run is determined before injection. Direct injection of crude cleavage cocktails containing Ruthenium (Ru) catalyst residues will degrade the column and result in broad, inseparable peaks.

Protocol A: Ruthenium Catalyst Removal & Resin Workup

Objective: Remove the Grubbs catalyst while the peptide is still resin-bound to prevent downstream contamination.

  • Post-Metathesis Wash: After the RCM reaction is complete, drain the reactor.

  • DMSO Wash (The Key Step): Wash the resin with DMSO (3 x 2 min) .

    • Mechanism:[2][3][4][5] DMSO coordinates with the Ruthenium metal center, displacing the ligands and solubilizing the catalyst more effectively than DCM or DMF alone.

  • Standard Wash: Follow with DCM (3 x 1 min) and MeOH (3 x 1 min) to remove residual DMSO.

  • Cleavage: Proceed with standard TFA/TIS/Water cleavage.[6]

  • Precipitation: Precipitate in cold diethyl ether. If the pellet is "gummy" or oily (common with hydrophobic staples), centrifuge at 4°C, decant, and wash the pellet 2x with fresh ether.

Protocol B: Solubilization for Injection

Challenge: Hydrophobic stapled peptides often form gels in 0.1% TFA/Water. Solution: Use a "Strong Solvent" injection strategy.

  • Dissolution: Dissolve the crude ether pellet in a minimal volume of 1:1 Water:Acetonitrile (ACN) .

  • Add Modifier: If the solution remains cloudy, add Hexafluoroisopropanol (HFIP) or DMSO dropwise until clear.

    • Limit: Keep DMSO < 5% of the total volume to prevent peak distortion during the initial loading phase.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes. Inject only the supernatant.

Chromatographic Strategy: Stationary & Mobile Phase Selection[3][4][5][6]

Standard peptide C18 columns often fail with stapled peptides due to "hydrophobic collapse" or irreversible adsorption.

Decision Matrix: Column Selection

Use the following logic to select the optimal stationary phase.

ColumnSelection Start Analyze Peptide Sequence & Hydrophobicity IsHydrophobic >50% Hydrophobic Residues or 'Sticky' History? Start->IsHydrophobic Standard Standard C18 Column (100 Å - 300 Å) IsHydrophobic->Standard No HighHydro Advanced Selection IsHydrophobic->HighHydro Yes Temp CRITICAL: Heat Column to 50-60°C Standard->Temp Optional C4 C4 Stationary Phase (Reduces retention time) HighHydro->C4 Aliphatic Rich Phenyl Phenyl-Hexyl Phase (Alternative Selectivity for Aromatics) HighHydro->Phenyl Aromatic Rich (Trp/Phe) C4->Temp Phenyl->Temp

Figure 1: Decision matrix for selecting stationary phases based on peptide hydrophobicity.

Mobile Phase Optimization

For highly hydrophobic sequences, the standard ACN/Water system may be insufficient.

ComponentStandard ProtocolHydrophobic ProtocolPurpose in Hydrophobic Protocol
Solvent A 0.1% TFA in Water0.1% TFA in WaterIon pairing agent (TFA) maintains solubility.
Solvent B 0.1% TFA in ACN0.1% TFA in IPA/ACN (1:1) Isopropanol (IPA) has stronger eluting power and breaks up aggregates.
Temperature Ambient (20-25°C)60°C Reduces mobile phase viscosity; improves mass transfer; prevents precipitation on-column.

Master Protocol: RP-HPLC Purification

Target Audience: Lab Technicians & Scientists.

Equipment Setup
  • System: Preparative HPLC (e.g., Agilent 1260/1290 or Waters Autopurification).

  • Column: Agilent ZORBAX 300SB-C4 (or equivalent), 5 µm, 9.4 x 250 mm.

  • Wavelengths: 214 nm (Peptide bond), 280 nm (Aromatics), 254 nm (Crucial for detecting Ruthenium contaminants).

Step-by-Step Procedure
  • Equilibration: Equilibrate the column at 60°C with 95% Solvent A / 5% Solvent B for at least 10 column volumes (CV).

  • Gradient Design:

    • Initial Hold: 5% B for 2 minutes (Desalting).

    • Shallow Ramp: 5% to 60% B over 40 minutes.

      • Note: Stapled peptides often elute very close to their linear precursors. A shallow gradient (approx. 1% B per minute) is required for resolution.

    • Wash: 95% B for 5 minutes.

  • Fraction Collection:

    • Trigger collection based on UV threshold at 214 nm.

    • Caution: Do not collect the "shoulder" peaks. The linear precursor usually elutes slightly earlier than the stapled product due to the lack of the hydrophobic staple, though this can vary based on conformation.

  • Post-Run Analysis:

    • Analyze fractions via LC-MS.[3][6][7][8]

    • Mass Check: The stapled product will have a mass of [Linear Mass - 28 Da] (loss of C2H4 ethylene gas).

QC & Troubleshooting: The "Impurities Map"

Stapled peptide synthesis generates specific impurities that are not seen in standard SPPS.

Impurities Crude Crude Stapled Peptide Imp1 Linear Precursor (+28 Da vs Product) Crude->Imp1 Incomplete RCM Imp2 Ruthenium Adducts (Broad, dark peaks) Crude->Imp2 Poor Wash Imp3 Carbamate Hydrolysis (+44 Da) Crude->Imp3 Trp Side Reaction Imp4 Glutathione Adducts (If using GST-tags) Crude->Imp4 Bio-contamination

Figure 2: Common impurities profile for stapled peptides.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Broad, tailing peaks Aggregation or Column OverloadSwitch to C4 column; Increase Temp to 60°C; Add HFIP to sample.
Doublet Peak (Same Mass) Atropisomers or ConformersRun gradient flatter/slower. Collect both and re-analyze; they may equilibrate.
Mass = Expected + 16/32 Oxidation (Met/Trp)Use degassed solvents; Add DTT or TCEP to crude solution before injection.
Mass = Expected + 44 Trp carbamate not fully removedExtend the final TFA cleavage time; Ensure water scavenger is present.

References

  • Bird, G. H., et al. (2011). "Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis." Nature Protocols, 6(8), 1257–1270. Link

  • Verdine, G. L., & Hilinski, G. J. (2012). "Stapled peptides for intracellular drug targets."[1] Methods in Enzymology, 503, 3–33. Link

  • Walensky, L. D., et al. (2004). "Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix." Science, 305(5689), 1466-1470. Link

  • Cromm, P. M., et al. (2015). "Orthogonal Ring-Closing Metathesis for the Synthesis of Dual-Stapled Peptides." ACS Chemical Biology, 10(6), 1362–1367. Link

  • Biotage Application Note. (2016). "Strategies for the Purification of Hydrophobic Peptides." Link(General Reference for C4 vs C18 selectivity).

Sources

Application Note: Asymmetric Synthesis of (R)-2-Amino-2-Methylhept-6-Enoic Acid ((R)-R5)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the asymmetric synthesis of (R)-2-amino-2-methylhept-6-enoic acid (commonly referred to as (R)-R5 or (R)-Me-S5 in stapled peptide chemistry).

The protocol utilizes the Belokon Ni(II) Chiral Auxiliary method. This approach is selected over the Schöllkopf method for this specific application due to its operational simplicity, scalability, and the ability to perform alkylations at room temperature with high stereocontrol, which is the industry standard for manufacturing non-natural quaternary amino acids for peptide therapeutics.

Executive Summary & Strategic Overview

The synthesis of


-disubstituted amino acids bearing olefinic side chains is a critical workflow in the development of stapled peptides .[1] While the (S)-enantiomer (S5) is widely used for 

stapling, the (R)-enantiomer (R5) is essential for constructing

staples (paired with S8) or for exploring inverse-topology helices.

This protocol details the synthesis of (R)-2-amino-2-methylhept-6-enoic acid using the Ni(II)-bis(amino)binaphthyl or Ni(II)-BPB (Belokon) chiral auxiliary platform.

Why this Method?
  • Stereocontrol: The rigid Ni(II) chelate geometry enforces high facial selectivity during alkylation (

    
     ee).
    
  • Modularity: The same platform synthesizes S5, R5, S8, and R8 simply by swapping the chiral ligand enantiomer and the alkyl halide.

  • Scalability: Reactions utilize solid bases (KOH/NaOH) and phase-transfer conditions, avoiding cryogenic temperatures (e.g., -78°C) required by Schöllkopf or Seebach enolates.

Mechanistic Pathway & Logic

The synthesis relies on the formation of a nucleophilic Ni(II) Schiff base complex. The chirality is induced by the (R)-BPB ligand (derived from D-Proline), which shields the Si-face of the enolate, forcing the electrophile (5-bromo-1-pentene) to attack from the Re-face.

Reaction Scheme Visualization

G cluster_0 Step 1: Complex Assembly cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Disassembly L (R)-BPB Ligand (from D-Proline) Complex Ni(II)-(R)-BPB-Ala (Planar Enolate Precursor) L->Complex Ala L-Alanine Ala->Complex Ni Ni(NO3)2 Ni->Complex Alkylated Alkylated Complex (Quaternary Center Set) Complex->Alkylated Thermodynamic Control Elec 5-Bromo-1-pentene Elec->Alkylated Base KOH / MeCN Base->Alkylated Product (R)-R5 Amino Acid (Target) Alkylated->Product Recycle Ligand Recovery Alkylated->Recycle Acid HCl / MeOH Acid->Product

Figure 1: Logical workflow for the Ni(II)-mediated asymmetric synthesis of (R)-R5.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Chiral Ligand: (R)-2-[N-(N'-benzylprolyl)amino]benzophenone ((R)-BPB). Note: Must use the D-Proline derivative to obtain the (R)-amino acid target.

  • Amino Acid Source: L-Alanine (or D-Alanine; chirality is lost during complexation).

  • Metal Source: Ni(NO3)2 · 6H2O.

  • Electrophile: 5-Bromo-1-pentene.

  • Base: KOH (pulverized).

  • Solvents: Methanol, Acetonitrile (MeCN), Dichloromethane (DCM).

Step 1: Formation of the Ni(II)-(R)-BPB-Alanine Complex

This step creates the "template" where the stereochemistry of the alanine methyl group is planarized, ready for stereoselective restoration.

  • Charge: In a 500 mL round-bottom flask, dissolve (R)-BPB (1.0 eq) and Ni(NO3)2 · 6H2O (1.0 eq) in Methanol (5 mL/mmol).

  • Add Amino Acid: Add L-Alanine (1.5 eq) and KOH (2.5 eq) to the red solution.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 2 hours. The solution will turn from red to a deep red-brown precipitate.

  • Quench: Pour the reaction mixture into ice-water (10 volumes).

  • Filtration: Filter the precipitated red solid. This is the Ni-(R)-BPB-Ala complex .

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

    • QC Check: 1H NMR should show the loss of the free ligand signals and the appearance of the coordinated alanine methyl doublet.

Step 2: Asymmetric Alkylation (The Critical Step)

Here, the 4-pentenyl side chain is introduced. The (R)-BPB ligand sterically blocks one face, forcing the pentenyl group to enter in a way that establishes the (R)-configuration at the quaternary center.

  • Solvation: Dissolve the Ni-(R)-BPB-Ala complex (1.0 eq) in MeCN (10 mL/mmol).

  • Base Addition: Add pulverized KOH (10.0 eq). Note: High base concentration drives the equilibrium toward the enolate.

  • Electrophile Addition: Add 5-bromo-1-pentene (1.2 eq).

  • Reaction: Stir vigorously at room temperature (20-25°C) for 1-4 hours.

    • Monitoring: Monitor by TLC (SiO2, DCM/Acetone) or HPLC. The starting complex (lower Rf) converts to the alkylated complex (higher Rf).

  • Workup: Quench with dilute acetic acid or water. Extract with DCM.[2]

  • Concentration: Evaporate the solvent to yield the Alkylated Ni-(R)-BPB-(R5) complex as a red foam/solid.

Step 3: Hydrolysis and Purification

Decomplexation releases the free amino acid and allows recovery of the expensive chiral ligand.

  • Hydrolysis: Dissolve the alkylated complex in MeOH. Slowly add 2M HCl (3.0 eq) and heat to reflux for 30 minutes. The red color will fade/change as the complex dissociates.

  • Ligand Recovery: Cool to RT. The hydrochloride salt of the ligand (R)-BPB may precipitate or can be extracted into DCM after neutralizing to pH ~8-9 (careful pH control required).

    • Protocol Optimization: Extract the ligand with DCM at pH 9. The target amino acid remains in the aqueous phase.

  • Product Isolation: The aqueous phase contains (R)-2-amino-2-methylhept-6-enoic acid hydrochloride.

  • Desalting: Load the aqueous solution onto a cation exchange resin (Dowex 50W x8). Wash with water (to remove salts) and elute the amino acid with 2M NH4OH.

  • Final Polish: Lyophilize the eluate to obtain the white powder of (R)-2-amino-2-methylhept-6-enoic acid .

Quantitative Data & Specifications

ParameterSpecification / ResultNotes
Yield (Step 1) > 85%Red solid complex
Yield (Step 2) 75 - 90%Alkylation is usually rapid
Yield (Step 3) 60 - 80%Post-purification
Enantiomeric Excess (ee) > 98%Determined by Chiral HPLC (Crownpak CR+)
Ligand Recovery > 90%Can be re-used without loss of selectivity
Appearance White to off-white powderFree amino acid
Fmoc-Protection (Optional but Recommended)

For use in Solid Phase Peptide Synthesis (SPPS), the free amino acid is typically converted to the Fmoc-derivative immediately.

  • Reagent: Fmoc-OSu (1.1 eq), NaHCO3 (2.0 eq) in Water/Acetone (1:1).

  • Result: Fmoc-(R)-Me-S5-OH (Ready for SPPS).

Troubleshooting & Critical Parameters

Stereochemical Integrity
  • Issue: Low ee observed.

  • Root Cause: Use of racemic ligand or insufficient base concentration during alkylation (allowing thermodynamic equilibration to the wrong diastereomer, though rare with this specific complex).

  • Fix: Ensure (R)-BPB is optically pure. Maintain vigorous stirring with excess KOH.

Incomplete Alkylation
  • Issue: Starting material remains after 4 hours.

  • Root Cause: 5-bromo-1-pentene can be sluggish compared to benzylic halides.

  • Fix: Add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst/iodide source to generate the more reactive alkyl iodide in situ.

Hydrolysis Difficulties
  • Issue: Complex does not break down fully.

  • Fix: Ensure the MeOH/HCl mixture is heated to reflux. If the complex is very hydrophobic, add a small amount of DCM to aid solubility during the initial acid addition.

References

  • Belokon, Y. N., et al. "Asymmetric synthesis of

    
    -amino acids via a Ni(II) complex of a Schiff base derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone." Journal of the American Chemical Society, 1985. Link
    
  • Verdine, G. L., & Walensky, L. D. "Stapled Peptides for Intracellular Drug Targets." Methods in Enzymology, 2012. (Describes the use of S5/R5 amino acids). Link

  • Qiu, W., et al. "Convenient Synthesis of Fmoc-Protected Alpha-Methyl, Alpha-Alkenyl Amino Acids." Tetrahedron, 2015. (Specific protocol for pentenyl/octenyl side chains). Link

  • Ellis, T. K., et al. "Asymmetric Synthesis of

    
    -Disubstituted Amino Acids via Chiral Ni(II) Complexes." Journal of Organic Chemistry, 2003. Link
    
  • Schöllkopf, U. "Asymmetric Syntheses of Amino Acids via Bis-Lactim Ethers." Pure and Applied Chemistry, 1983. (Comparative reference). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ring-Closing Metathesis in Stapled Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of hydrocarbon-stapled peptides. As an Application Scientist, I have designed this resource to move beyond basic protocols and address the specific mechanistic failures that lead to low yields during the Ring-Closing Metathesis (RCM) step.

By understanding the causality behind catalyst degradation, solvent interactions, and peptide aggregation, you can implement self-validating workflows that guarantee >95% conversion rates.

Mechanistic Grounding & Workflow

Hydrocarbon stapling relies on the cross-linking of


-disubstituted non-natural amino acids (typically S5 and R8) bearing terminal olefins [7]. This reaction is catalyzed by ruthenium-based complexes (e.g., Grubbs catalysts) while the peptide is still anchored to the solid support. Because the reaction occurs in a heterogeneous solid-liquid phase, the microenvironment of the resin and the integrity of the catalyst are the two absolute determinants of success.

RCM_Workflow A 1. Linear Peptide Synthesis (Incorporate S5/R8 Olefins) B 2. Stringent Resin Wash (DCE to eliminate DMF) A->B C 3. Catalyst Addition (Grubbs I in degassed DCE) B->C D 4. RCM Reaction (RT or MW with N2 purge) C->D E 5. Cleavage & Deprotection (TFA/TIS/H2O) D->E F 6. LC-MS Validation (Observe -28 Da mass shift) E->F

Workflow for on-resin ring-closing metathesis of stapled peptides.

Standard Operating Procedure: Self-Validating On-Resin RCM

This protocol is engineered to prevent the most common modes of failure. Do not skip the validation steps; they are designed to save you from cleaving and purifying a failed batch.

Step 1: Resin Preparation & Swelling Following the coupling of the final amino acid, wash the peptidyl-resin (e.g., 50 µmol scale) at least 5 times with 1,2-dichloroethane (DCE) [1]. Causality: Standard Solid-Phase Peptide Synthesis (SPPS) uses DMF, which acts as a strong coordinating ligand that displaces the active ligands on the ruthenium center, killing the catalyst. DCE removes DMF and optimally swells the peptide matrix due to its non-polar nature.

Step 2: Catalyst Preparation Dissolve 1st Generation Grubbs Catalyst (20 mol % relative to resin loading) in 2 mL of anhydrous, degassed DCE to create a ~10 mM solution [6]. Causality: Oxygen rapidly degrades the active ruthenium carbene. Degassing the solvent ensures the catalyst remains active. A healthy solution is vibrant purple; a brown solution indicates premature degradation and should be discarded [1].

Step 3: Metathesis Execution Add the catalyst solution to the resin. Bubble with dry


 gas for 1 minute to purge the headspace. Seal the vessel and agitate at room temperature for 2 hours [6].

Step 4: Iteration Drain the reaction solution. Wash the resin 3 times with DCE. Repeat Steps 2 and 3 with a freshly prepared catalyst solution. Causality: The local concentration of active catalyst drops over time due to sequestration within the resin matrix. A second iteration ensures >95% conversion [1].

Step 5: Micro-Cleavage Validation Withdraw ~2 mg of resin. Treat with a cleavage cocktail of 95:2.5:2.5 TFA:TIS:


 for 2 hours [4]. Precipitate with cold diethyl ether, centrifuge, and analyze via LC-MS.
Self-Validation: A successful RCM is confirmed by a mass shift of exactly -28 Da  (due to the loss of ethylene gas during cross-linking) relative to the linear peptide mass [7].

Diagnostic FAQs & Troubleshooting Guides

Q: Why is my automated RCM yield stuck below 50% despite using fresh catalyst? A: The most common culprit in automated SPPS is DMF poisoning [2]. While manual synthesis allows for exhaustive washing, automated liquid handlers often leave residual DMF in the lines or the reaction vessel. The Fix: Program your synthesizer to perform an extended, stringent wash protocol (5–7 cycles) with DCE or DCM immediately prior to catalyst addition. Alternatively, manually add the catalyst solution to bypass the automated lines entirely.

Q: Should I use Microwave heating for the RCM step? A: Yes, microwave (MW) heating can drastically reduce reaction times from 4 hours to just 30 minutes while maintaining high yields [3]. However, elevated temperatures accelerate the oxidative degradation of the catalyst. If you use MW heating without an inert atmosphere, your yields will drop significantly (e.g., to ~78%)[2]. The Fix: Continuously purge the microwave cavity and the reaction vessel with dry


 gas during the heating cycle to drive the reaction to >95% completion [2].

Q: Which catalyst should I choose: Grubbs I, Grubbs II, or Hoveyda-Grubbs? A: For standard all-hydrocarbon staples (using S5 and R8), the 1st Generation Grubbs Catalyst is the gold standard [1]. It provides the optimal balance of reactivity and stability. However, if your sequence is highly challenging, prone to aggregation, or requires protic/coordinating solvents to maintain conformation prior to stapling, the 2nd Generation Hoveyda-Grubbs Catalyst is preferred due to its robust stability in diverse solvent environments[5].

Troubleshooting_Logic Issue Low RCM Yield (<50%) C1 DMF Poisoning Issue->C1 C2 Catalyst Oxidation Issue->C2 C3 Peptide Aggregation Issue->C3 S1 Wash 5x with DCE C1->S1 S2 Purge with N2 Gas C2->S2 S3 Use PEG-based Resin C3->S3

Diagnostic logic tree for troubleshooting incomplete RCM conversions.

Quantitative Data Summaries

To aid in experimental design, the following table summarizes the expected conversion efficiencies based on varying reaction parameters and catalyst loadings.

Reaction ConditionCatalyst LoadingIterationsAtmosphereExpected ConversionPrimary Use Case
Manual, Room Temp20 mol %2x 2 hoursAmbient>95%Standard manual synthesis
Automated, Room Temp20 mol %1x 2 hoursAmbient~50%Not recommended (DMF poisoning risk)
Automated, Room Temp60 mol %1x 2 hoursAmbient>90%High-throughput automation without MW
Microwave (40°C)20 mol %1x 30 mins

Purge
>95%Rapid automated synthesis
Microwave (40°C)20 mol %1x 30 minsAmbient~78%Suboptimal MW conditions

Data synthesized from automated optimization studies and microwave-assisted protocols [2, 3].

References

  • Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting Source: nih.gov URL:[Link]

  • Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation Source: biotage.com URL:[Link]

  • Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis Source: cem.com URL:[Link]

  • The synthesis of an array of stapled polyproline peptides Source: kent.ac.uk URL:[Link]

Technical Support Center: Fmoc-(R)-2-amino-2-methylhept-6-enoic acid

[1][2]

Product Alias: Fmoc-R5, Fmoc-(R)-2-(4-pentenyl)alanine CAS Number: 288617-77-6 Application: Hydrocarbon Stapled Peptide Synthesis (Ring-Closing Metathesis)[1]

Executive Summary & Molecule Profile

Fmoc-(R)-2-amino-2-methylhept-6-enoic acid is a specialized non-natural amino acid used to introduce "staples" into alpha-helical peptides.[1] Unlike standard amino acids, this molecule possesses a quaternary

1

Critical Technical Insight: The primary "solubility" issues reported by users often stem from its physical state (low-melting solid/viscous oil) and the extreme steric hindrance it introduces to the peptide backbone, rather than intrinsic insolubility in polar aprotic solvents.[1]

Physicochemical Profile[1][3][4][5][6][7][8]
PropertyDataImplication for Protocol
Molecular Weight 379.45 g/mol Use for molarity calculations.
Physical State Viscous Oil or Low-Melting SolidDo not attempt to weigh cold.[1] Equilibrate to RT.
Solubility (Monomer) Soluble in DMF, NMP, DCMIf cloudy, check water content or temperature.
Steric Profile

-disubstituted (High Bulk)
Requires modified coupling and deprotection cycles.[1]
Hygroscopicity ModerateStore desiccated at -20°C; warm before opening.[1]

Troubleshooting Guide (Q&A Format)

Category A: Dissolution & Handling[2][9]

Q1: The compound appears as a sticky gum or oil in the vial.[1] Is it degraded? Status: Normal. Root Cause: This amino acid has a low melting point.[1] It often transitions between solid and semi-solid states depending on storage temperature.[1] Solution:

  • Allow the vial to warm to room temperature (20–25°C) for at least 30 minutes before opening to prevent water condensation.

  • If the compound is too viscous to pipette accurately, gently warm the vial to 30–35°C in a water bath.

  • Dissolve the entire content of the vial in DMF to create a stock solution (e.g., 0.2 M) rather than attempting to weigh small aliquots of the sticky solid.

Q2: I added DMF, but the solution looks cloudy. Why? Status: Critical Issue. Root Cause: This usually indicates the presence of moisture (water) in the DMF or the amino acid salt form.[1] The hydrophobic Fmoc group and the alkene chain are intolerant of high water content.[1] Solution:

  • Verify Solvent Quality: Ensure you are using "Peptide Synthesis Grade" DMF (water content < 0.03%).[1]

  • Sonication: Sonicate for 5–10 minutes at ambient temperature.

  • Co-solvent: If cloudiness persists, add N-Methyl-2-pyrrolidone (NMP) .[1][2] NMP has higher solubilizing power for hydrophobic/aggregating species than DMF.[1]

Category B: Coupling & Reaction "Solubility"

Q3: The monomer dissolved, but precipitation occurred immediately after adding the coupling reagent (HATU/HBTU). Status: Reaction Failure. Root Cause: "Over-concentration" leading to salt precipitation.[1] The activated ester of

1Solution:
  • Lower Concentration: Reduce the coupling concentration from the standard 0.5 M to 0.2–0.3 M .

  • Change Base: If using DIPEA, switch to TMP (2,4,6-Trimethylpyridine/Collidine) .[1] Collidine salts are generally more soluble in organic solvents than DIPEA salts.[1]

Q4: The coupling reaction failed (incomplete incorporation) despite the solution remaining clear. Status: Kinetic Limitation (Steric Hindrance). Root Cause: This is not a solubility issue but a steric one.[1] The

1Solution:
  • Reagent Switch: Use HATU or PyAOP with HOAt.[1] These are stronger activators than HBTU/HCTU.[1]

  • Double Coupling: Perform two coupling cycles.

    • Cycle 1: 2 hours at RT.[1]

    • Cycle 2: Overnight at RT or 1 hour at 50°C (Microwave).

Category C: Post-Coupling Issues

Q5: After coupling this residue, the Fmoc deprotection is very slow.[1] Is the reagent not dissolving the Fmoc group? Status: Steric Shielding. Root Cause: The bulky gem-dimethyl effect prevents the base (piperidine) from accessing the Fmoc group efficiently.[1] Solution:

  • Extended Deprotection: Do not use the standard

    
     min cycle. Use 
    
    
    min
    with 20% Piperidine in DMF.
  • Flow Wash: Ensure extensive washing with DMF between deprotection steps to remove the dibenzofulvene adduct, which can adhere to the hydrophobic resin matrix.[1]

Visual Workflows

Figure 1: Decision Tree for Solubility & Coupling Optimization

SolubilityFlowStartIssue: Fmoc-R5 Handling/CouplingStateCheckPhysical State Check:Is it Oil/Sticky Solid?Start->StateCheckDissolutionDissolution in DMF:Is it Clear?StateCheck->DissolutionNo (Powder)WarmUpAction: Warm to 30°CDissolve entire vialStateCheck->WarmUpYes (Normal)CouplingCoupling Efficiency:Is Yield > 95%?Dissolution->CouplingClear SolutionAddNMPAction: Add NMP (Co-solvent)Check Water ContentDissolution->AddNMPCloudy/PrecipitateStericFixAction: Switch to HATU/HOAtDouble Couple (2x 2hr)Coupling->StericFixNo (Incomplete)DeprotectFixAction: Extend Fmoc Removal(4 x 10 min)Coupling->DeprotectFixYes (Proceed)WarmUp->DissolutionAddNMP->Coupling

Caption: Troubleshooting logic flow for handling Fmoc-(R)-2-amino-2-methylhept-6-enoic acid, addressing physical state, dissolution, and steric-induced reaction failures.

Validated Experimental Protocols

Protocol A: Optimal Dissolution (Manual Synthesis)
  • Equilibration: Remove the vial from -20°C storage and let it stand at room temperature for 30 minutes.

  • Solvent Prep: Prepare anhydrous DMF or NMP. If the sequence is known to aggregate (common in stapled peptides), use NMP .

  • Dissolution: Add solvent to achieve a concentration of 0.2 M .

    • Note: Do not exceed 0.5 M. High concentrations increase viscosity and risk precipitation upon activation.[1]

  • Activation: Add HOAt (1.0 eq) and HATU (0.95 eq) before adding the base.[1] Shake to dissolve.

  • Base Addition: Add Collidine (2.0 eq) or DIPEA (2.0 eq) immediately prior to adding to the resin.[1]

Protocol B: Microwave-Assisted Coupling (Recommended)

Due to the steric hindrance of the

1
StepReagentsTimeTempNote
Coupling Fmoc-R5 (4 eq), HATU (4 eq), DIPEA (8 eq)10 min75°CStandard Cycle
Re-Coupling Fresh Reagents (same as above)10 min75°CRecommended for R5/S5
Deprotection 20% Piperidine + 0.1M HOBt in DMF2 min + 4 min75°CHOBt prevents aspartimide formation

References

  • Verdine, G. L., & Walensky, L. D. (2007). The emerging biology of hydrocarbon-stapled peptide therapeutics. Methods in Enzymology. Link

  • Kim, Y. W., et al. (2011).[1] Synthesis of all-hydrocarbon stapled alpha-helical peptides by ring-closing olefin metathesis. Nature Protocols. Link

  • BenchChem Technical Support. (2025). Troubleshooting Fmoc-Amino Acid Solubility. Link

  • Bird, G. H., et al. (2008).[1] Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic.[1] Proceedings of the National Academy of Sciences. Link

  • Sigma-Aldrich. (2024).[1] Product Specification: Fmoc-(R)-2-(4-pentenyl)alanine.[3][1][4][5] Link

preventing aggregation during synthesis of hydrophobic stapled peptides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Aggregation in Hydrophobic Stapled Peptide Synthesis

Introduction: The Hydrophobic Challenge

Synthesizing hydrophobic stapled peptides presents a dual challenge: the inherent aggregation propensity of hydrophobic residues (e.g., Ile, Val, Ala, Phe) and the steric demands of the macrocyclization (stapling) reaction. Aggregation leads to "difficult sequences" where the growing peptide chain forms intermolecular


-sheets on the resin.[1][2] This steric shielding prevents reagents from reaching the N-terminus or the olefinic side chains required for stapling, resulting in deletion sequences and incomplete cyclization.

This guide provides a technical framework to disrupt these interactions, ensuring high-fidelity synthesis and successful ring-closing metathesis (RCM).

Phase 1: Pre-Synthesis Strategy & Resin Selection

Q: My hydrophobic sequence failed on standard polystyrene resin. What is the correct solid support?

A: Standard polystyrene (PS) resins often fail with hydrophobic peptides because the hydrophobic peptide-resin matrix collapses in polar solvents like DMF. You must switch to a resin with superior swelling properties in both polar and non-polar solvents.

  • Recommendation: Use ChemMatrix® (100% PEG) or TentaGel® (PEG-PS graft) resins.

    • Why: These resins maintain high swelling volumes even when the peptide chain becomes hydrophobic, allowing better reagent diffusion.

  • Loading: Use Low Loading (0.2 – 0.4 mmol/g) .

    • Why: High loading brings peptide chains into close proximity, exponentially increasing the probability of intermolecular

      
      -sheet formation (aggregation). Lowering the density physically separates the chains.
      

Q: Should I use a specific linker? A: Yes. For stapled peptides that are often C-terminally amidated, a Rink Amide ChemMatrix resin is ideal. If solubility is expected to be a major issue post-cleavage, consider a cleavable solubilizing tag (e.g., a poly-Lys/Arg tag separated by a cleavable linker) to aid in purification.

Phase 2: Preventing Aggregation During Assembly (SPPS)

Q: Coupling efficiency drops after 8-10 residues. How do I disrupt on-resin aggregation?

A: This is the "onset of aggregation," typically driven by hydrogen bonding between the peptide backbones.[3][4] You must introduce "structure-disrupting" elements.

The "Magic Mixture" & Chaotropic Salts

Standard DMF is often insufficient for aggregated sequences.

  • Chaotropic Salts: Add 0.8 M LiCl or 4 M KSCN to the coupling mixture and wash solvents.[5][6] These salts disrupt the hydrogen bond network of the

    
    -sheets.
    
  • Solvent System: Switch to NMP (N-methyl-2-pyrrolidone) or a mixture of DMF/DCM/NMP (1:1:1) .[7]

  • The "Magic Mixture": DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate.[5][6]

Backbone Protection (The Gold Standard)

The most effective method is to physically block the H-bonds using backbone protectants.

  • Pseudoproline Dipeptides:

    • Mechanism:[2][7][8][9] These are dipeptides (Ser/Thr/Cys derived) containing a cyclic oxazolidine or thiazolidine ring.[6][8][10] This ring locks the backbone in a cis-conformation, creating a "kink" that mechanically breaks

      
      -sheets.
      
    • Usage: Replace a Ser, Thr, or Cys residue (and the preceding amino acid) with a pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(psiMe,MePro)-OH).

    • Frequency: Insert every 5-6 residues in hydrophobic regions.

  • Isoacyl Dipeptides (Depsipeptides):

    • Mechanism:[2][7][8][9] Contains an ester bond (O-acyl) instead of an amide bond. This prevents H-bonding and rearranges to the native amide bond upon pH adjustment after cleavage.

  • Hmb/Dmb Protection:

    • Usage: Use Fmoc-Gly-(Hmb) or Fmoc-Gly-(Dmb). The bulky 2-hydroxy-4-methoxybenzyl group on the backbone nitrogen sterically blocks aggregation.

Table 1: Aggregation Breakers Comparison

StrategyTarget ResiduesMechanismProsCons
Pseudoprolines Ser, Thr, CysInduces cis-kink (Proline mimic)Highly effective; reversible with TFALimited to sequences with Ser/Thr/Cys
Hmb/Dmb Gly (mostly)Steric blockade of H-bondsPrevents aspartimide; good for Gly-richCoupling to Hmb-AA is slow/difficult
Isoacyl Dipeptides Ser, ThrDepsipeptide (Ester) bondExcellent solubility boostRequires pH shift post-cleavage
Chaotropic Salts AnyDisrupts H-bond networkCheap; easy to implementCorrosive; less effective than backbone protection

Phase 3: The Stapling Reaction (Ring-Closing Metathesis)

Q: My linear precursor is correct, but the RCM reaction yield is <10%. Is the catalyst dead?

A: Likely not. The issue is often sequestration of the olefins . If the peptide aggregates, the olefinic side chains can be buried inside the hydrophobic core of the


-sheet, making them inaccessible to the bulky Grubbs catalyst.

Troubleshooting RCM Aggregation:

  • Solvent Switch: Standard DCM is good for the catalyst but poor for peptide solubility.

    • Solution: Use 1,2-Dichloroethane (DCE) at elevated temperature (40-60°C) or a mixture of DCM/DMF (4:1) . The DMF helps solvate the peptide, while DCM maintains catalyst activity.

    • Note: Avoid high concentrations of DMSO or MeOH as they can coordinate with and deactivate the Ruthenium catalyst.

  • Microwave-Assisted RCM:

    • Perform the reaction at 40-60°C (max) for short bursts (e.g., 2 x 30 min). Thermal energy provides the kinetic push to transiently unfold aggregates, exposing the olefins.

  • LiCl Additive:

    • Adding 0.4 M LiCl in DMF/DCM during the RCM step has been shown to improve yields for difficult sequences by keeping the chains solvated.

Visualizing the Solution

Diagram 1: Aggregation Disruption Workflow

This diagram illustrates the decision logic for selecting the correct intervention based on the synthesis stage.

SPPS_Workflow Start Hydrophobic Peptide Sequence Check_Seq Analyze Sequence (>50% Hydrophobic?) Start->Check_Seq Resin_Select Resin Selection: ChemMatrix or TentaGel (Low Loading) Check_Seq->Resin_Select SPPS_Cycle SPPS Coupling Cycles Resin_Select->SPPS_Cycle Agg_Check Aggregation Detected? (Incomplete Coupling) SPPS_Cycle->Agg_Check RCM_Step Ring-Closing Metathesis (Stapling) SPPS_Cycle->RCM_Step Linear Precursor Complete Intervention_1 Add Chaotropic Salts (LiCl / KSCN) Agg_Check->Intervention_1 Mild Intervention_2 Insert Pseudoproline or Hmb/Dmb Agg_Check->Intervention_2 Severe (Pre-planned) Intervention_3 Heat / Microwave (50-75°C) Agg_Check->Intervention_3 Moderate Intervention_1->SPPS_Cycle Intervention_2->SPPS_Cycle Intervention_3->SPPS_Cycle RCM_Issue Low RCM Yield? RCM_Step->RCM_Issue RCM_Fix Use DCE at 60°C or DCM/DMF + LiCl RCM_Issue->RCM_Fix Yes Final Cleavage & Purification RCM_Issue->Final No (Success) RCM_Fix->RCM_Step

Caption: Decision tree for preventing aggregation during SPPS and RCM of stapled peptides.

Diagram 2: Mechanism of Pseudoproline Action

This diagram details how pseudoprolines mechanically disrupt the beta-sheet formation.[8]

Mechanism cluster_agg Standard Hydrophobic Sequence cluster_pseudo With Pseudoproline (Psi-Pro) NodeA Peptide Chain A BetaSheet Intermolecular Beta-Sheet Formation NodeA->BetaSheet H-Bonds NodeB Peptide Chain B NodeB->BetaSheet H-Bonds PsiPro Pseudoproline Insertion (Oxazolidine Ring) BetaSheet->PsiPro Intervention Kink Cis-Amide 'Kink' Induction PsiPro->Kink Solvation Chains Solvated (No Aggregation) Kink->Solvation Disrupts H-Bonds

Caption: Mechanistic action of Pseudoprolines in disrupting intermolecular hydrogen bonding networks.

References

  • Sampson, W. R., Patsiouras, H., & Ede, N. J. (1999). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection. Journal of Peptide Science, 5(9), 403-409. Link

  • White, P., et al. (2004). The use of pseudoproline dipeptides for the synthesis of difficult sequences. Biopolymers, 76(2), 166-171. Link

  • Kim, Y. W., & Verdine, G. L. (2009). Stereochemical effects of all-hydrocarbon tethers in the α-helical coiled-coil. Bioorganic & Medicinal Chemistry Letters, 19(9), 2533-2536. Link

  • Bird, G. H., et al. (2008). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. Proceedings of the National Academy of Sciences, 107(32), 14093-14098. Link

  • Coin, I., et al. (2007). Depsipeptides (O-acyl isopeptides): A new class of aggregation-disrupting peptides. Nature Protocols, 2, 3247–3256. Link

Sources

alternative coupling reagents for difficult R5 sequences (HATU vs PyBOP)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for Difficult Arginine-Rich Sequences (R5)

Document ID: TS-PEP-ARG-005 | Version: 2.1 | Role: Senior Application Scientist

Introduction: The "R5" Challenge

Welcome to the technical support hub. You are likely here because you are synthesizing a cell-penetrating peptide (CPP) or an epitope tag containing a poly-arginine motif (e.g., R5, R8, Tat) and are experiencing deletions , truncations , or low yields .

In peptide chemistry, "R5" (five consecutive Arginines) represents a "perfect storm" of synthesis hurdles:

  • Steric Wall: The Pbf/Pmc protecting groups on Arginine are massive, creating a hydrophobic shield that blocks incoming activated amino acids.

  • Aggregation: Poly-Arg sequences induce strong intermolecular hydrogen bonding, causing the resin to "shrink" or aggregate, reducing diffusion rates.

  • Side Reactions: Arginine is prone to

    
    -lactam formation and guanidinylation, leading to dead-end byproducts.
    

This guide compares HATU and PyBOP —the two heavyweights for this application—and provides a logic-based troubleshooting framework.

Module 1: Reagent Selection Logic (HATU vs. PyBOP)

Q: I am seeing deletions in my R5 sequence. Should I switch from PyBOP to HATU?

A: Generally, yes , but you must understand why to avoid new problems.

FeatureHATU (The "Powerhouse")PyBOP (The "Workhorse")
Class Aminium/Uronium Salt (OAt-based)Phosphonium Salt (OBt-based)
Mechanism Generates OAt ester.[1][2] The pyridine nitrogen (7-aza) provides anchiomeric assistance (neighboring group effect), stabilizing the active ester and accelerating aminolysis.Generates OBt ester. Slower activation and coupling kinetics compared to OAt esters.
Steric Performance Superior. The smaller, faster OAt ester penetrates the Pbf/Pmc steric shield more effectively.Moderate. Often struggles with consecutive bulky residues without extended coupling times or double coupling.[3]
Major Risk Guanidinylation. If the acid activation is slow (or if you use excess HATU), the N-terminal amine can attack the HATU itself, permanently capping the peptide.Slower Kinetics. Does not cause guanidinylation, making it safer for slow reactions (e.g., cyclization), but may not drive R5 coupling to completion.
Byproducts Tetramethylurea (water-soluble).Tripyrrolidinophosphine oxide (TPPO). Solid, but can be difficult to remove if not washed thoroughly.

The Verdict: For R5 sequences, HATU is the preferred reagent due to its kinetic superiority in overcoming steric hindrance. However, you must strictly control stoichiometry to prevent capping.

Module 2: Visualizing the Decision Process

Use this logic flow to determine your coupling strategy.

ReagentSelection Start Start: R5 Sequence Synthesis Issue Primary Issue Observed? Start->Issue Deletions Deletions (Missing Arg) Issue->Deletions Capping Truncation / +99 Da Mass Issue->Capping Racemization Racemization (D-Arg) Issue->Racemization Sol1 Switch to HATU Double Couple (2x 30min) Deletions->Sol1 Standard Protocol Sol2 Add Chaotropic Salts (0.4M LiCl or KSCN) Deletions->Sol2 If Aggregation Suspected Sol3 Switch to PyBOP (No Guanidinylation Risk) Capping->Sol3 Slow Coupling Step Sol4 Reduce HATU to 0.95 eq vs Amino Acid Capping->Sol4 Keep HATU Sol5 Use HATU/HOAt Base: Collidine (TMP) Racemization->Sol5

Caption: Decision tree for troubleshooting Arginine-rich sequence synthesis based on mass spec errors.

Module 3: Troubleshooting & FAQs
Issue 1: The "Guanidinylation" Trap (+99 Da Mass Shift)

Q: I switched to HATU and now see a +99 Da impurity on my Mass Spec. What is this? A: This is a classic HATU artifact.

  • Cause: HATU is a uronium salt.[1][4] If the carboxylate (Amino Acid) is not present in sufficient quantity or reacts too slowly, the N-terminal amine of your peptide will attack the central carbon of the HATU molecule instead of the activated amino acid. This adds a tetramethylguanidinium cap.

  • Fix:

    • Pre-activation: Do not pre-activate HATU/Amino Acid/Base for more than 30 seconds before adding to the resin.

    • Stoichiometry: Use slightly less HATU than Amino Acid (e.g., 1.0 eq AA : 0.95 eq HATU). Ensure the Amino Acid is in excess.

Issue 2:

-Lactam Formation (Ornithine conversion)

Q: My Arg coupling yield is low, and I suspect side reactions. A: Activated Arginine can attack its own side chain, ejecting the protecting group and forming a


-lactam (resembling Ornithine).
  • Prevention: This is base-catalyzed.[5]

    • Avoid strong bases if possible.

    • Protocol Shift: Use DIC/Oxyma for the Arg-Arg couplings.[3] While HATU is powerful, carbodiimide chemistry (DIC) is often gentler regarding lactam formation for Arginine specifically. If you must use HATU, keep the base (DIEA) concentration low (2 equivalents relative to AA).

Issue 3: Aggregation in R5

Q: The resin volume decreases visibly during the R5 synthesis. A: This indicates peptide aggregation (beta-sheet formation). The peptide collapses on itself, expelling solvent.

  • Fix: Disrubt hydrogen bonding.

    • Magic Additive: Add 0.4M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) to your coupling mixture (DMF). This "salting in" effect disrupts aggregates.

    • Microwave: Heat to 50°C (Caution: Arg is sensitive to racemization at >50°C. Do not go to 75°C for Arg-Arg couplings).

Module 4: Recommended Protocols
Protocol A: The "Power" Method (HATU)

Best for: Overcoming steric bulk in short R5 sequences.

  • Reagents: Fmoc-Arg(Pbf)-OH (5.0 eq), HATU (4.9 eq), HOAt (5.0 eq - optional booster), DIEA (10 eq).

  • Solvent: DMF (or NMP for better swelling).

  • Procedure:

    • Dissolve AA and HATU in DMF.

    • Add DIEA immediately before adding to resin (Do not pre-activate >30s).

    • Double Couple: Perform the reaction twice for 30 minutes each.

    • Wash: Extensive DCM washes between couplings to swell the resin.

Protocol B: The "Safe" Method (PyBOP)

Best for: Long sequences where guanidinylation is a risk or cost is a factor.

  • Reagents: Fmoc-Arg(Pbf)-OH (5.0 eq), PyBOP (5.0 eq), DIEA (10 eq).

  • Procedure:

    • Dissolve AA, PyBOP, and DIEA in DMF.

    • Pre-activation: Allow to sit for 2-3 minutes (PyBOP activates slower than HATU).

    • Add to resin.[3][6][7]

    • Time: Couple for 60–90 minutes.

    • Monitoring: Perform a Chloranil test (Kaiser test is unreliable for Proline/Arginine secondary amines or aggregated sequences) to ensure completion.

Module 5: Mechanism of Action (Why HATU wins on Sterics)

The following diagram illustrates the "Neighboring Group Effect" that makes HATU faster than PyBOP for bulky Pbf-protected Arginine.

Mechanism cluster_HATU HATU Activation (Fast) cluster_PyBOP PyBOP Activation (Standard) HATU_Str HATU Reagent OAt_Ester Active OAt Ester (7-aza nitrogen) HATU_Str->OAt_Ester Activation Amine Resin-Amine OAt_Ester->Amine Anchiomeric Assistance (Pyridine N pulls H+) PyBOP_Str PyBOP Reagent OBt_Ester Active OBt Ester (No 7-aza) PyBOP_Str->OBt_Ester Activation Amine2 Resin-Amine OBt_Ester->Amine2 Standard Aminolysis (Slower)

Caption: The 7-aza nitrogen in HATU stabilizes the transition state, accelerating coupling to bulky amines.

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive. Journal of the American Chemical Society. Link

    • Significance: The foundational paper establishing the "7-aza" effect of HATU/HO
  • Albericio, F., et al. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. Journal of Organic Chemistry. Link

    • Significance: Detailed comparison of HATU, HBTU, and PyBOP kinetics and side reactions (guanidinyl
  • Biotage Application Note. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Link

    • Significance: Practical validation of double-coupling strategies for Arginine.[3][5]

  • Sigma-Aldrich (Merck). Peptide Coupling Reagents Guide. Link

    • Significance: Authoritative source on reagent byproduct toxicity (PyBOP vs BOP) and selection criteria.
  • Perveen, I., et al. (2020).[8] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PMC. Link

    • Significance: Discusses the mechanism of -lactam formation and aggreg

Sources

minimizing racemization during synthesis of alpha-methyl amino acids

Technical Guide: Stereocontrol & Racemization Defense in -Methyl Amino Acid Synthesis

Core Directive & Scientific Reality

The "Racemization" Myth: Unlike standard amino acids,


chemically incapable of racemizing via the standard enolization/proton-abstraction mechanism

The Real Challenges:

  • Stereoselective Construction: The difficulty lies in creating the quaternary center with high enantiomeric excess (ee) initially.

  • Peptide Coupling Risks: When coupling an

    
    -methyl amino acid (as the nucleophile), its steric bulk slows the reaction, causing the activated partner (the electrophile) to racemize while waiting to react.
    

Troubleshooting Module: Synthesis via Chiral Auxiliaries (Schöllkopf Method)

The Schöllkopf bis-lactim ether method is the laboratory "gold standard" for generating

Workflow Visualization

SchollkopfStartBis-Lactim Ether(Valine Auxiliary)DeprotDeprotonation(n-BuLi, -78°C)Start->Deprot THFEnolateLithium Enolate(Planar)Deprot->EnolateAlkylationElectrophile Addition(Me-I or R-X)Enolate->Alkylation Steric Shielding(Isopropyl group)HydrolysisAcid Hydrolysis(0.25N HCl)Alkylation->Hydrolysis CleavageProductPure $alpha$-Methyl AA+ Valine EsterHydrolysis->Product

Caption: The Schöllkopf pathway relies on the isopropyl group of the Valine auxiliary to sterically shield one face of the enolate, forcing the electrophile to attack trans to the auxiliary.[1]

Troubleshooting Guide: Schöllkopf Method
SymptomRoot Cause AnalysisCorrective Action
Low Diastereomeric Excess (de < 80%) Temperature Drift: The lithium enolate is unstable above -70°C. If the temperature spikes during n-BuLi addition, stereocontrol is lost.Protocol Check: Maintain internal temperature at -78°C strictly. Pre-cool the electrophile solution before addition to prevent thermal shock.
Low Chemical Yield Enolate Decomposition: The lithiated species can polymerize or decompose if held too long before alkylation.Timing: Add the electrophile immediately (within 10-15 mins) after enolate formation. Do not "age" the enolate excessively.
Racemization during Hydrolysis Harsh Acid Conditions: While the quaternary center is stable, harsh hydrolysis can degrade the auxiliary or cause ring opening of side-products.Mild Hydrolysis: Use 0.25 N HCl at room temperature. Avoid reflux unless absolutely necessary for bulky side chains (e.g., Trp, His).
Incomplete Alkylation Steric Hindrance: The very steric bulk that provides stereocontrol also slows down the reaction with bulky electrophiles.Additives: For unreactive alkyl halides, add HMPA or DMPU (co-solvent) to disrupt lithium aggregates and increase enolate reactivity.

Troubleshooting Module: Catalytic Asymmetric Synthesis (Maruoka PTC)

For scalable synthesis without stoichiometric auxiliaries, Phase Transfer Catalysis (PTC) using Maruoka catalysts (chiral quaternary ammonium salts) is the modern standard.

Mechanism Visualization

MaruokaOrganicOrganic Phase (Toluene)Substrate + Catalyst + R-XInterfaceInterfaceIon ExchangeOrganic->InterfaceSubstrateComplexChiral Ion Pair[Enolate-Catalyst]*Interface->ComplexDeprotonationAqueousAqueous Phase(50% KOH)Aqueous->InterfaceOH-ProductEnantioenrichedProductComplex->ProductAlkylation(Shielded Face)Product->OrganicCatalyst Regeneration

Caption: Maruoka catalysts function by forming a tight, chiral ion pair with the enolate at the interface, blocking one face during the alkylation step.

Troubleshooting Guide: Maruoka PTC
SymptomRoot Cause AnalysisCorrective Action
Low Enantiomeric Excess (ee) Stirring Rate: PTC is diffusion-controlled. Poor mixing reduces the effective interfacial area, allowing non-catalytic background reactions (racemic) to compete.Agitation: Ensure vigorous mechanical stirring (>1000 rpm). The reaction must be a fine emulsion, not two distinct layers.
Slow Conversion Base Concentration: The deprotonation of the Schiff base requires a strong interfacial potential.Base Strength: Use 50% w/w KOH or CsOH. Solid bases (KOH pellets) with minimal water often yield higher rates and ee.
Catalyst Degradation Hofmann Elimination: Quaternary ammonium salts can degrade under highly basic conditions if the temperature is too high.Temperature Control: Keep the reaction at 0°C to -20°C . Never heat PTC reactions with strong base.

Troubleshooting Module: Peptide Coupling (The "Use" Case)

Scenario: You are coupling an Fmoc-


The Issue: The

  • As Nucleophile (N-term): It is very hard to acylate.

  • As Electrophile (C-term): It activates slowly, but does not racemize.

Critical FAQ: "Is my -methyl AA racemizing during coupling?"

Q: I see double peaks in HPLC after coupling Fmoc-Ala to H-(


-Me)Leu-Resin. Did the 

-Me-Leu racemize?
A:No.


  • Diagnosis: The double peaks likely represent the diastereomers of the incoming Fmoc-Ala .

  • Mechanism: Because the

    
    -Me-Leu is sterically hindered, the coupling reaction was slow. The activated Fmoc-Ala ester sat in solution for hours, racemizing via oxazolone formation before it could react with the hindered amine.
    
  • Solution: Use more reactive coupling agents (HATU/HOAt) and repeat coupling (double couple) to speed up the reaction, reducing the time the partner amino acid sits in its activated (vulnerable) state.

References & Authoritative Grounding

  • Schöllkopf, U., et al. (1981).[1][2] Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent. Angewandte Chemie International Edition.[1][2] Link

    • Foundational text for the bis-lactim ether method.

  • Ooi, T., & Maruoka, K. (2007).[3] Recent Advances in Asymmetric Phase-Transfer Catalysis.[4] Angewandte Chemie International Edition.[1][2] Link

    • Definitive review on Maruoka catalysts for amino acid synthesis.

  • Seebach, D., et al. (1996).[5] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle.[5] Angewandte Chemie.[1][5] Link

    • Detailed mechanics of the SRS method for quaternary centers.

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis.[6][7][8][9] CRC Press.

    • Authoritative source on racemization mechanisms (oxazolone vs. direct enolization) in peptide coupling.

  • Ooi, T., et al. (2000).[3][4] Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids. Journal of the American Chemical Society.[5][10] Link

    • Specific protocol for alpha-methyl amino acids via PTC.

optimizing Grubbs catalyst loading for peptide macrocyclization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Grubbs Catalyst Loading for Peptide Macrocyclization

Status: Active Agent: Senior Application Scientist Ticket ID: RCM-OPT-2024 Subject: Optimization protocols for Ring-Closing Metathesis (RCM) in peptide synthesis.

Overview

Welcome to the technical support hub for peptide macrocyclization. As a Senior Application Scientist, I understand that RCM on peptides is rarely as simple as "add catalyst and stir." The peptide backbone is a complex environment rich in Lewis basic sites (amides, amines, side chains) that actively sabotage your ruthenium catalyst.

This guide moves beyond basic protocols to address the causality of failure—specifically focusing on catalyst loading, addition strategies, and mitigating the "chelation effect" that stalls conversion.

Phase 1: Catalyst Selection & Loading Strategy

Before optimizing loading, ensure you are using the correct engine for your substrate.

Catalyst Selection Matrix
Catalyst TypeRecommended LoadingCharacteristics & Best Use Case
Grubbs I (Gen 1) 20–50 mol%Low reactivity. Best for simple, unhindered staples.[1] Less prone to isomerization but often fails with steric bulk.[1]
Grubbs II (Gen 2) 10–20 mol%High reactivity. The workhorse for difficult sequences.[1] Risk:[1] Higher propensity for isomerization (migration of the double bond) due to ruthenium hydride formation.
Hoveyda-Grubbs II 5–15 mol%High stability. Excellent for sterically hindered olefins or when the reaction requires long heating times.[1] Phosphine-free, making it more stable to air/moisture.[1]
The "Stepwise Addition" Protocol

Issue: Adding 20 mol% of catalyst in a single portion often results in rapid initial turnover followed by catalyst death (decomposition), leaving the reaction incomplete. Solution: Maintain the "active species" concentration by splitting the load.

Protocol:

  • Total Target Loading: 20 mol%.

  • Split: Divide into two aliquots of 10 mol% or four aliquots of 5 mol%.

  • Execution:

    • Add first aliquot (dissolved in degassed DCE/DCM).

    • React for 1–2 hours (or irradiate in microwave).

    • Do not wash between additions (unless removing poisoned solvent).[1]

    • Add second aliquot.[1]

    • Repeat.[1][2]

Expert Insight: Ruthenium catalysts have a finite thermal half-life in solution.[1] Stepwise addition ensures fresh active species are introduced as the previous batch decomposes, pushing the equilibrium toward the thermodynamic product (the macrocycle).

Phase 2: Troubleshooting & Optimization (Q&A)

Q1: My reaction stalls at ~50% conversion regardless of catalyst loading. Why?

Diagnosis: This is likely due to Ruthenium Sequestration (The Chelation Effect) or Aggregation .[1]

  • The Mechanism: The peptide backbone (amides) or side chains (histidine, methionine) coordinate to the Ruthenium center, forming a stable, inactive 18-electron complex. This removes the catalyst from the catalytic cycle.

  • The Fix:

    • Lewis Acid Additives: Add LiCl (0.4 M) or Ti(OiPr)₄ to the reaction mixture. These Lewis acids bind to the peptide's coordinating sites, effectively "masking" them from the catalyst.

    • Microwave Irradiation: Heat the reaction to 100°C for 10–30 minutes. High thermal energy can break the non-productive Ru-peptide chelate, re-entering the catalyst into the active cycle.

Q2: I am seeing "dimer" impurities instead of my cyclic peptide.

Diagnosis: Intermolecular reaction (Cross Metathesis) is competing with Intramolecular reaction (RCM).[1]

  • The Mechanism: RCM is concentration-dependent.[1][3] High concentrations favor intermolecular collision (dimerization).[1]

  • The Fix:

    • Dilution: Run the reaction at 0.2–1.0 mM (solution phase).

    • Pseudo-Dilution (Solid Phase): Lower the resin loading (e.g., use 0.2 mmol/g resin instead of 0.6 mmol/g). This spatially isolates the peptide chains, making it physically difficult for two chains to interact.

Q3: The product is forming, but the double bond is migrating (Isomerization).

Diagnosis: Formation of Ruthenium Hydride species.

  • The Mechanism: At high temperatures or prolonged reaction times, the catalyst decomposes into Ru-H species, which catalyze double-bond migration.[1]

  • The Fix:

    • Add 1,4-Benzoquinone (10–20 mol%): This acts as an oxidant to scavenge Ruthenium hydrides, preventing isomerization without killing the metathesis activity.[1]

    • Switch Catalyst: Move to Grubbs I (less prone to hydride formation) if reactivity permits.[1]

Phase 3: Visualizing the Optimization Workflow

The following diagram outlines the decision logic for optimizing a failed RCM reaction.

RCM_Optimization Start RCM Reaction Failed (Low Yield / Incomplete) Check_Agg Check Aggregation (Kaiser Test / Swelling) Start->Check_Agg Agg_Yes Aggregation Detected Check_Agg->Agg_Yes Beads not swelling Agg_No No Aggregation Check_Agg->Agg_No Beads swell well Solvent_Fix Switch Solvent: Use DCE or add LiCl/HFIP Agg_Yes->Solvent_Fix Check_Chem Check Side Products (HPLC/MS) Agg_No->Check_Chem Dimer Dimer Detected Check_Chem->Dimer 2M+ Mass Isomer Isomerization Detected Check_Chem->Isomer Shifted RT Stall Stalled (Unreacted Linear) Check_Chem->Stall Linear Mass Fix_Dimer Decrease Concentration (or Lower Resin Loading) Dimer->Fix_Dimer Fix_Isomer Add 1,4-Benzoquinone Reduce Temp Isomer->Fix_Isomer Fix_Stall 1. Stepwise Catalyst Addition 2. Microwave (100°C) 3. Add Lewis Acid (Ti(OiPr)4) Stall->Fix_Stall

Figure 1: Decision tree for troubleshooting peptide RCM failures based on experimental observations.

Phase 4: Experimental Protocol (Microwave-Assisted RCM)

This protocol is designed to overcome "difficult sequences" where standard room-temperature RCM fails.

Reagents:

  • Solvent: 1,2-Dichloroethane (DCE) (Degassed with N₂ for 15 mins). Note: DCM is too volatile for high-temp microwave steps.[1]

  • Catalyst: Hoveyda-Grubbs II (HG-II).[1][4]

  • Additive: 0.4 M LiCl in DMF (only if aggregation is suspected).

Step-by-Step:

  • Preparation: Swell the peptidyl-resin in degassed DCE for 20 minutes. Drain.

  • Catalyst Solution: Dissolve HG-II (10 mol% relative to peptide) in degassed DCE.

  • Reaction (Cycle 1): Add catalyst solution to resin.[1][5] Irradiate in a microwave reactor at 100°C for 15 minutes .

  • Wash: Drain and wash resin with DCE (x2) to remove inactive catalyst species.[1]

  • Reaction (Cycle 2): Add a fresh aliquot of HG-II (10 mol%). Irradiate at 100°C for 15 minutes .

  • Final Wash: Wash with DCE (x3), DCM (x3), and MeOH (x3) to shrink resin and remove residual Ruthenium.[1]

References

  • Grady, L. C., et al. (2020).[1] Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides. PMC. Available at: [Link]

  • Biotage. (2023).[1] Automating stapled peptide synthesis: overcoming DMF poisoning. Biotage Blog. Available at: [Link]

  • Robinson, A. J., et al. (2006).[1] Microwave-assisted RCM for the synthesis of carbocyclic peptides. CORE. Available at: [Link][1]

Sources

improving cell permeability of R5-containing stapled peptides

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It is designed to troubleshoot and optimize the cell permeability of hydrocarbon-stapled peptides, specifically those incorporating the (R)-N-Fmoc-2-(4'-pentenyl)alanine (R5) non-natural amino acid.

Status: Operational | Tier: Advanced Application Support Subject: Improving Cell Permeability & Cytosolic Access of R5-Containing Constructs

Welcome, Colleague.

You are likely here because your stapled peptide binds its target beautifully in biochemical assays (


 in the low nanomolar range) but fails to show activity in cellular models. This is the "permeability paradox."

When working with R5-containing staples (typically paired with S5 for i, i+3 or S8 for i, i+7 linkages), you are dealing with distinct stereochemical constraints that affect both helix stability and membrane interaction. This guide moves beyond basic protocols to address the causal factors of cellular entry: Hydrophobicity , Charge , Staple Positioning , and Endosomal Escape .

Module 1: Design & Synthesis Troubleshooting

Diagnosis: Is the molecule built for entry?

Q1: I am using an R5/S5 pair for an i, i+3 staple. My peptide is stable but impermeable. Why?

Root Cause: The i, i+3 staple spans only one helical turn and is often too short to impart significant amphipathicity or sufficient hydrophobicity to drive membrane insertion. Technical Insight: While i, i+3 staples (using R5 at position i and S5 at i+3) stabilize helicity, they often fail to create the "hydrophobic patch" required for cellular uptake. Permeability in stapled peptides is often driven by a lipophilic staple face that merges with the hydrophobic residues of the helix. Corrective Action:

  • Switch to i, i+7: If sequence permits, switch to an i, i+7 system (typically R8 at i and S5 at i+7, or S8 at i and R5 at i+7). This longer hydrocarbon bridge (11 carbons vs. 8 carbons) increases overall lipophilicity and covers a larger surface area, enhancing membrane partitioning [1].

  • Staple Walking: Move the staple to the hydrophobic face of the helix. If your staple is currently replacing hydrophilic residues (to preserve hydrophobic binding residues), you may have created a molecule that is too polar for membrane traversal.

Q2: My R5-containing peptide precipitates during the Ring-Closing Metathesis (RCM) reaction. Does this affect yield and permeability?

Root Cause: Aggregation on-resin or in solution prevents the Grubbs catalyst from accessing the olefin tethers, leading to incomplete stapling. An "unstapled" or partially stapled peptide is essentially a linear peptide with hanging hydrophobic chains—highly prone to aggregation and poor uptake. Troubleshooting Protocol:

  • Solvent System: Switch RCM solvent from pure Dichloroethane (DCE) to a mixture of DCE/LiCl (0.4M in DMF) . The chaotropic salt breaks up peptide aggregates.

  • Microwave Assistance: Perform RCM at 40°C for 2 hours (or microwave pulses) rather than room temperature for 24 hours.

  • Verification: You must verify the mass shift of -28 Da (loss of ethylene). If you see a mix of -28 Da and starting material, your permeability data will be compromised by the linear contaminant.

Module 2: Physicochemical Optimization

Diagnosis: Balancing the properties.

Q3: What is the "Goldilocks Zone" for charge and hydrophobicity?

Analysis: Permeability is not a linear function of hydrophobicity.

  • Too Hydrophobic: The peptide aggregates in media or gets stuck in the membrane bilayer (lipid trapping).

  • Too Hydrophilic: It bounces off the membrane.

  • Charge: A net charge of +2 to +5 is ideal to engage anionic proteoglycans on the cell surface [2].

Optimization Table: Physicochemical Check

ParameterOptimal RangeAdjustment Strategy
Net Charge +2 to +5Replace non-critical residues with Arg (not Lys, as Arg's guanidinium group interacts better with membranes).
HPLC Retention ModerateIf retention time is >20 min (standard C18 gradient), it is likely too sticky. Add polar residues to the non-binding face.
Amphipathicity Distinct FacesEnsure the staple is located on the hydrophobic face, reinforcing the "greasy" sector.
Isoelectric Point > 8.0Avoid net negative charges; they repel the negatively charged cell membrane.

Module 3: Biological Assay Troubleshooting

Diagnosis: False positives and Endosomal Traps.

Q4: I see bright fluorescence in my cells, but no biological activity.

Root Cause: Endosomal Entrapment. Your peptide is entering the cell via endocytosis (macropinocytosis) but is trapped in endosomes. The fluorescence you see is punctate (dots), not diffuse (cytosolic). If the peptide cannot escape the endosome, it cannot reach cytosolic targets (e.g., MDM2, BCL-2). Validation Experiment (The "Puncta" Test):

  • Co-stain: Incubate cells with your FITC-labeled peptide.

  • Marker: Co-stain with LysoTracker Red .[1]

  • Confocal Microscopy:

    • Yellow Overlap: Peptide is trapped in lysosomes/endosomes.[1]

    • Diffuse Green: Peptide has successfully escaped into the cytosol.

Q5: How do I fix Endosomal Entrapment?

Corrective Action:

  • Increase Hydrophobicity (Cautiously): Slightly increasing the hydrophobicity of the staple or surrounding residues can destabilize the endosomal membrane.

  • The "Arg-Patch": Introduce 2-3 Arginine residues near the staple. The combination of the hydrophobic staple and cationic Arg residues creates a "mini-CPP" (Cell Penetrating Peptide) motif that facilitates escape [3].

  • N-Terminal Capping: Ensure the N-terminus is acetylated or capped.[2] A free N-terminal amine can sometimes hinder the specific amphipathic character needed for escape.

Module 4: Experimental Protocols

Protocol A: Chloroalkane Penetration Assay (CAPA)

The Gold Standard for Cytosolic Entry. Standard fluorescence uptake does not distinguish between trapped and cytosolic peptide. CAPA does.

Principle: The peptide is tagged with a chloroalkane (HaloTag ligand). Cells express a HaloTag protein restricted to the cytosol. Only cytosolic peptide can bind the HaloTag.

Steps:

  • Transfection: Transfect HeLa cells with HaloTag-GFP (cytosolic).

  • Pulse: Treat cells with Chloroalkane-labeled R5-stapled peptide (1-10 µM) for 4 hours.

  • Wash: Remove media and wash with PBS.

  • Chase: Add a fluorescent HaloTag ligand (e.g., TMR-ligand) that is cell-permeable.

    • Logic: If your peptide blocked the HaloTag sites, the TMR ligand cannot bind.

    • Readout:Low TMR fluorescence = High Peptide Permeability.

  • Quantification: Measure TMR fluorescence via Flow Cytometry. Calculate

    
     (concentration to block 50% of sites).
    
Protocol B: Trypan Blue Quenching (Flow Cytometry)

Distinguishing Internalized vs. Surface-Bound Peptide.

  • Incubate: Treat cells with FITC-labeled peptide for 2-4 hours.

  • Wash: Wash 3x with PBS.

  • Quench: Resuspend cells in Trypan Blue (0.4%) for 5 minutes.

    • Mechanism:[3][4][5][6][7] Trypan Blue quenches extracellular fluorescence (surface-bound peptide) but cannot enter live cells.

  • Analyze: Run Flow Cytometry. The remaining signal is truly internalized peptide.

Module 5: Visualization & Logic

Workflow: Optimizing Permeability

The following diagram illustrates the decision matrix for troubleshooting R5-stapled peptides.

PermeabilityOptimization Start R5-Stapled Peptide Synthesis CheckStaple QC: Mass Spec (-28 Da) & CD (Helicity) Start->CheckStaple Assay Cellular Assay (Activity/Binding) CheckStaple->Assay Pure & Helical Issue_Synthesis Incomplete Stapling? CheckStaple->Issue_Synthesis Mixed Species PermeabilityCheck Permeability Assay (CAPA or Confocal) Assay->PermeabilityCheck Inactive Success Valid Lead Candidate Assay->Success Active Issue_Entry No Entry? PermeabilityCheck->Issue_Entry Low Signal Issue_Trap Endosomal Entrapment? PermeabilityCheck->Issue_Trap Punctate Signal Sol_Synthesis Action: Microwave RCM, LiCl/DMF Solvent Issue_Synthesis->Sol_Synthesis Sol_Hydrophobicity Action: Increase Hydrophobicity (Switch i,i+3 to i,i+7) Issue_Entry->Sol_Hydrophobicity Sol_Escape Action: Add Arg Patch or Optimize Staple Face Issue_Trap->Sol_Escape Sol_Synthesis->Start Sol_Hydrophobicity->Start Re-design Sol_Escape->Start Re-design

Caption: Decision tree for diagnosing and resolving permeability failures in R5-containing stapled peptides.

Mechanism: The Barrier to Entry

Understanding where the peptide fails is critical.

UptakeMechanism Peptide Stapled Peptide Membrane Cell Membrane (Anionic Surface) Peptide->Membrane Electrostatic Interaction (+ Charge) Endosome Early Endosome (pH 6.0) Membrane->Endosome Macropinocytosis Lysosome Lysosome (Degradation) Endosome->Lysosome Maturation (Trapped) Cytosol Cytosol (Target Access) Endosome->Cytosol ESCAPE (Requires Hydrophobicity)

Caption: The critical bottleneck is the escape from the endosome into the cytosol before lysosomal degradation.

References

  • Verdine, G. L., & Walensky, L. D. (2007). The challenge of drugging undruggable targets in cancer: Lessons learned from HFSP. Clinical Cancer Research. Link

  • Bird, G. H., et al. (2011).[8] Chemical synthesis of hydrocarbon-stapled peptides for protein interaction research and therapeutic targeting.[8][9][10][11][12][13] Current Protocols in Chemical Biology. Link

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-stapled peptides: principles, practice, and progress. Journal of Medicinal Chemistry. Link

  • Cromm, P. M., et al. (2015). Orthogonal ring-closing alkyne and olefin metathesis for the synthesis of bicyclic peptides. Chemical Communications. Link

Sources

Validation & Comparative

Comparative Guide: Circular Dichroism Analysis of R5-Stapled Alpha-Helices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: In drug discovery, "R5-stabilized alpha-helices" refers to a specific class of Hydrocarbon Stapled Peptides —typically those employing an


  macrocyclization architecture. Unlike the standard 

staple (which uses two

residues), the

staple requires an inversion of stereochemistry at one attachment point (utilizing the

or

non-natural amino acid) to span two helical turns without distorting the backbone.

Purpose: This guide objectively compares the biophysical performance of R5-containing stapled peptides against linear analogs and alternative stapling motifs (


). It provides a validated Circular Dichroism (CD) protocol to quantify helicity, thermal stability, and aggregation propensity.

Key Insight: While


 (

) staples are easier to synthesize,

-containing (

) staples
often provide superior proteolytic stability and deeper target engagement for extended binding interfaces (e.g., BCL-2 family, p53/MDM2).

Technical Foundation: The Stereochemistry of Stability

To analyze these constructs correctly, one must understand the structural causality. The alpha-helix has 3.6 residues per turn.

  • 
     Staple:  Spans ~1 turn. Uses two 
    
    
    
    (L-like) olefinic amino acids.
  • 
     Staple:  Spans ~2 turns. To align the olefin tethers for ring-closing metathesis (RCM) without straining the helix, one stereocenter must be inverted. This typically pairs an 
    
    
    
    residue with an
    
    
    residue (or
    
    
    ).[1][2]

Why CD Analysis is Critical: CD is the primary validation step to confirm that the "staple" has successfully forced the peptide into a helical conformation in solution, rather than just acting as a disordered loop.

Mechanism of Action Diagram

StaplingMechanism cluster_0 Thermodynamic Shift Unfolded Unfolded Linear Peptide (High Entropy) RCM Ring-Closing Metathesis (Ru Catalyst) Unfolded->RCM Add Non-natural AAs (S8 + R5) Stapled R5-Stapled Helix (i, i+7 Architecture) RCM->Stapled Covalent Constraint CD_Sig CD Signature (Minima @ 208/222nm) Stapled->CD_Sig Biophotonic Response

Caption: The transition from entropic disorder to constrained helicity via R5-mediated stapling, validated by CD spectroscopy.

Comparative Performance Analysis

The following data summarizes the typical performance differential between R5-stabilized constructs and alternatives.

Table 1: Biophysical Metrics Comparison
FeatureLinear Peptide (Wild Type)

Staple
(

)

Staple
(

)
Helicity (Aq.[1][2][3] Buffer) < 15% (Random Coil)40% - 70%60% - 90%
CD Signature Min @ 198nmMin @ 208/222nmDeep Min @ 208/222nm
Thermal Stability (

)
N/A (Unfolded)40°C - 60°C> 70°C (Often >90°C)
Protease Resistance (

)
MinutesHoursHours to Days
Binding Interface Short / TransientCompactExtended / Grooves
Synthesis Complexity LowModerateHigh (Requires R-isomer)

Experimental Evidence:

  • Helicity: In aqueous phosphate buffer (pH 7), linear BH3 peptides typically show a random coil signal (minimum ~198 nm). Introduction of the

    
     crosslink shifts this to a classic alpha-helical spectrum with minima at 208 and 222 nm.
    
  • Stability: Walensky et al. demonstrated that

    
     stapled peptides (using R5/S8) often exhibit higher melting temperatures (
    
    
    
    ) than
    
    
    analogs because the longer span locks a larger portion of the backbone [1].

Validated Experimental Protocol

This protocol ensures self-validating data by incorporating concentration correction and solvent controls.

Phase 1: Sample Preparation

Critical Step: Accurate concentration determination is the most common source of error in Mean Residue Ellipticity (MRE) calculations.

  • Dissolve: Reconstitute lyophilized stapled peptide in high-purity water or buffer (e.g., 10 mM Potassium Phosphate, pH 7.4). Avoid high chloride concentrations (absorbs <195 nm).

  • Quantify: Do NOT rely on weight. Use Amino Acid Analysis (AAA) or UV absorbance at 280 nm if a Tryptophan/Tyrosine is present.

    • Note: The olefin staple itself has negligible absorbance at 280 nm.

Phase 2: CD Data Acquisition

Instrument: Jasco J-815, Aviv 410, or Chirascan. Parameters:

  • Wavelength: 260 nm to 190 nm.

  • Bandwidth: 1.0 nm.

  • Step Resolution: 0.5 nm.

  • Scan Speed: 50 nm/min.

  • Averaging: 3 accumulations.

  • Temperature: 25°C (Standard) and 4°C to 95°C (Melt).

Phase 3: Data Processing (The Self-Validating Logic)

Raw data (


 in mdeg) must be converted to MRE to be comparable.

Formula:



  • 
    : Molar concentration (mol/L)
    
  • 
    : Path length (cm)
    
  • 
    : Number of amino acid residues
    

Validation Check:

  • If

    
     deg cm² dmol⁻¹, the peptide is ~100% helical.
    
  • If

    
     to 
    
    
    
    , it is partially helical.
  • Ratio Check: The ratio of

    
     should be 
    
    
    
    for single helices. A ratio
    
    
    suggests coiled-coil formation or non-specific aggregation (common in hydrophobic stapled peptides).
Workflow Diagram

CD_Workflow Sample Purified R5-Stapled Peptide Quant Quantification (A280 or AAA) Sample->Quant CD_Scan Far-UV CD Scan (190-260nm) Quant->CD_Scan Process Convert to MRE ([θ] calculation) CD_Scan->Process Analyze Analyze 222/208 Ratio Process->Analyze Agg Ratio > 1.1? (Aggregation Risk) Analyze->Agg Agg->Sample Yes (Dilute/Re-buffer) Valid Valid Helix Data Agg->Valid No

Caption: Step-by-step CD acquisition workflow with built-in aggregation check.

Troubleshooting & Interpretation

Issue: Low Helicity in Buffer

Cause: The hydrophobic staple may induce aggregation, or the peptide is intrinsically unstructured despite the staple. Solution: Perform a TFE Titration .

  • Titrate 0% to 50% Trifluoroethanol (TFE).

  • Interpretation:

    • If helicity increases drastically with TFE: The staple is intact, but the sequence has low intrinsic propensity.

    • If helicity remains low: The staple may have failed (e.g., incomplete RCM, wrong stereoisomer used).

Issue: Signal Flattening (Absorption Flattening)

Cause: Aggregation of the stapled peptide into large particles. Diagnosis: HT (High Tension) voltage on the CD detector spikes >600V at low wavelengths. Fix: Centrifuge sample at 10,000xg for 10 mins or lower concentration.

References

  • Walensky, L. D., et al. (2004). Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix. Science, 305(5689), 1466-1470.

  • Bernal, F., et al. (2007).[1] Reactivation of the p53 tumor suppressor pathway by a stapled p53 peptide. Journal of the American Chemical Society, 129(9), 2456-2457.

  • Kim, Y. W., et al. (2011). Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis. Nature Protocols, 6(6), 761-771.

  • Bird, G. H., et al. (2008). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. Proceedings of the National Academy of Sciences, 105(33), 11750-11755.

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.[1][2][4][5][6][7][8][9][10] Nature Protocols, 1(6), 2876-2890.

Sources

comparing binding affinity of R5-stapled peptides to wild-type

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Binding Affinity & Structural Stability of R5-Incorporated Hydrocarbon Stapled Peptides vs. Wild-Type Sequences.

Executive Summary: The "Staple" Advantage

In the development of peptide therapeutics, particularly for disrupting protein-protein interactions (PPIs) like p53-MDM2 or BCL-2/BH3, wild-type (WT) peptides often fail due to two critical weaknesses: entropic penalty (the energy cost to fold from a random coil to a bioactive helix upon binding) and proteolytic instability .

R5-stapled peptides utilize a specific hydrocarbon cross-linking chemistry—typically pairing an (R)-2-(4-pentenyl)alanine (R5) with an (S)-2-(7-octenyl)alanine (S8) —to create a macrocyclic bridge spanning two helical turns (


). This "brace" pre-organizes the peptide into its bioactive 

-helical conformation before it encounters the target.

Key Performance Metrics (vs. Wild-Type):

  • Binding Affinity (

    
    ):  Typically enhanced by 10- to 100-fold .
    
  • Proteolytic Half-life (

    
    ):  Increased from minutes (WT) to hours/days.
    
  • Cell Permeability: Significantly improved due to charge masking and hydrophobicity of the staple.

Mechanistic Comparison: Why R5-Stapling Works

The superior performance of R5-stapled peptides is grounded in thermodynamics and structural biology.

FeatureWild-Type (WT) PeptideR5-Stapled Peptide (

)
Mechanistic Impact
Solution Structure Random coil / DisorderedStable

-helix
Entropic Advantage: The stapled peptide pays the "folding cost" during synthesis, not during binding.

becomes more negative (favorable).
Target Interface Relies solely on side-chain contactsSide chains + Staple Interaction Hydrophobic Augmentation: The hydrocarbon staple itself often engages hydrophobic patches on the target protein, acting as an "anchor."
Protease Susceptibility High (unfolded backbone exposed)Low (steric shield)Steric Hindrance: The staple blocks protease access to the peptide backbone.
Diagram 1: The Chemistry of R5-Stapling

This diagram illustrates the specific stereochemical pairing required to span two helical turns.

StaplingMechanism cluster_0 Pre-Stapling (Linear) cluster_1 Post-Stapling (Helical) R5 Residue i (R)-2-(4-pentenyl)Ala Spacer Residues i+1 to i+6 R5->Spacer S8 Residue i+7 (S)-2-(7-octenyl)Ala Spacer->S8 process Ring-Closing Metathesis (Grubbs Catalyst) S8->process Helix Stabilized Alpha-Helix (Macrocyclic Bridge) process->Helix

Caption: Formation of an


 staple using R5 and S8 non-natural amino acids to lock two helical turns.

Data Deep Dive: p53-MDM2 Case Study

The interaction between p53 and MDM2 is the "gold standard" for validating stapled peptide technology. The wild-type p53 transactivation domain is intrinsically disordered.[1] Stapling it (e.g., the construct SAH-p53-8 ) dramatically shifts the binding equilibrium.

Table 1: Comparative Binding Data (Fluorescence Polarization)
Peptide ConstructSequence FeaturesAffinity (

)
Fold ImprovementReference
WT p53 (14-29) Native sequence (LSQETFSDLWKLLP)~260 - 700 nM N/A[Bernal et al., 2007]
SAH-p53-8

Staple (R5/S8 substitution)
~2 - 20 nM ~35x [Bernal et al., 2007]
ATSP-7041 Optimized Staple (Dual MDM2/MDMX inhibitor)~0.9 nM ~700x [Chang et al., 2013]

Analyst Note: The variation in WT affinity (200-700 nM) across literature often depends on the exact fragment length and buffer conditions. However, the relative improvement of the stapled variant is consistently >1-2 orders of magnitude.

Experimental Protocols: Validating Affinity & Structure

To objectively compare your R5-stapled candidate against WT, you must establish a self-validating workflow. Do not rely on a single assay.

Workflow Diagram: From Synthesis to Validation

ExperimentalWorkflow cluster_synthesis 1. Synthesis Phase cluster_validation 2. Structural Validation cluster_affinity 3. Affinity Quantification SPPS Fmoc SPPS (Incorp. R5 & S8) RCM RCM Cyclization (Grubbs I Gen, 2h) SPPS->RCM Cleavage TFA Cleavage & HPLC Purification RCM->Cleavage CD Circular Dichroism (CD) Metric: % Helicity at 222nm Cleavage->CD MS LC-MS Validation (Mass Confirmation) Cleavage->MS FP Fluorescence Polarization (FP) Metric: Kd / IC50 CD->FP If >40% Helicity SPR Surface Plasmon Resonance Metric: kon / koff FP->SPR For Kinetic Detail

Caption: Integrated workflow for synthesizing and validating R5-stapled peptides.

Protocol A: Circular Dichroism (CD) for Helicity

Before measuring affinity, you must prove the staple worked.

  • Sample Prep: Dissolve peptide in 50 mM phosphate buffer (pH 7.4) to 50 µM.

  • Measurement: Scan 190–260 nm at 20°C.

  • Validation Criteria:

    • WT Peptide: Expect a minimum at ~200 nm (random coil).

    • R5-Stapled: Expect double minima at 208 nm and 222 nm (

      
      -helix).
      
    • Calculation:

      
       (molar ellipticity) is directly proportional to helicity.
      
Protocol B: Fluorescence Polarization (FP) for Determination

This is the industry standard for comparing binding constants.

  • Probe: FITC-labeled WT peptide (Tracer).

  • Target: Recombinant protein (e.g., MDM2, MCL-1).

  • Direct Binding (Saturation) Assay:

    • Titrate protein (0 nM to 10 µM) against fixed Tracer (10 nM).

    • Plot mP (milli-polarization) vs. [Protein]. Fit to sigmoidal dose-response to find the

      
       of the Tracer.
      
  • Competitive Binding (Displacement) Assay:

    • Setup: Fixed Protein (at concentration =

      
       of Tracer) + Fixed Tracer (10 nM).
      
    • Titration: Add increasing concentrations of your unlabeled R5-stapled peptide (competitor).

    • Readout: Loss of polarization indicates displacement.

    • Result: Calculate

      
       from 
      
      
      
      using the Nikolovska-Coleska equation.

References

  • Bernal, F., et al. (2007). "Reactivation of the p53 Tumor Suppressor Pathway by a Stapled p53 Peptide."[2] Journal of the American Chemical Society.

  • Chang, Y.S., et al. (2013). "Stapled

    
    -helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy." PNAS. 
    
  • Bird, G.H., et al. (2008). "Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic." PNAS.

  • Walensky, L.D., et al. (2004). "Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix." Science.

Sources

in vitro metabolic stability of (R)-2-amino-2-methylhept-6-enoic acid residues

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to the In Vitro Metabolic Stability of (R)-2-Amino-2-Methylhept-6-Enoic Acid Residues

The development of peptide-based therapeutics is historically plagued by a critical pharmacokinetic bottleneck: rapid degradation by endogenous proteases. Native linear peptides often exhibit in vivo half-lives measured in mere minutes. To overcome this, peptide engineering has increasingly relied on the strategic incorporation of non-natural,


-disubstituted amino acids.

Among the most impactful of these building blocks is (R)-2-amino-2-methylhept-6-enoic acid (commonly denoted as the


  residue). This guide provides an objective, data-driven analysis of how the 

residue fundamentally alters the in vitro metabolic stability of peptides, comparing its efficacy against alternative stabilization strategies and detailing the self-validating protocols required to quantify these improvements.

Mechanistic Foundations of -Mediated Stability

The


 residue is an 

-methylated,

-alkenyl amino acid featuring a 5-carbon terminal alkene side chain. Its primary application is in the synthesis of all-hydrocarbon "stapled" peptides[1]. When an

residue is positioned at an

position and paired with a complementary residue (such as

at

or

at

), ruthenium-catalyzed ring-closing metathesis (RCM) generates a covalent hydrocarbon macrocycle[2].

The profound metabolic stability conferred by the


 residue is driven by two synergistic mechanisms:
  • Steric Shielding: The

    
    -methyl group on the 
    
    
    
    residue severely restricts the
    
    
    and
    
    
    dihedral angles of the peptide backbone. Because proteases require the peptide backbone to adopt an extended conformation to fit into their catalytic active sites, this steric bulk physically blocks enzymatic recognition.
  • Conformational Locking: The resulting hydrocarbon staple forces the peptide into a highly rigid

    
    -helical secondary structure. This macrocyclic constraint buries vulnerable amide bonds within the core of the helix, shielding them from both exopeptidases and endopeptidases[3].
    

R5_Mechanism N1 Native Linear Peptide (Protease Susceptible) N2 Insertion of R5 Residue (α-methyl, α-alkenyl) N1->N2 Solid Phase Synthesis N3 Ring-Closing Metathesis (Hydrocarbon Staple) N2->N3 Grubbs Catalyst N4 Conformational Locking (α-Helical Stabilization) N3->N4 N5 Steric Shielding of Amide Backbone N3->N5 N6 Enhanced In Vitro Metabolic Stability N4->N6 N5->N6

Mechanism of R5-mediated metabolic stabilization in engineered peptide therapeutics.

Objective Comparison: Stapling vs. Alternative Strategies

When engineering a peptide for target affinity and systemic exposure, researchers must weigh various backbone modifications. While techniques like N-methylation or D-amino acid substitution offer stability, they often do so at the cost of target binding affinity or structural predictability.


-mediated stapling represents a superior balance, dramatically extending serum half-life while actively reinforcing the bioactive 

-helical conformation required for targeting protein-protein interactions (PPIs)[4].

Table 1: Comparative In Vitro Performance of Peptide Stabilization Strategies

Modification StrategyProtease ResistanceHelical PropensityTarget Affinity ImpactCell Permeability
Native Linear Very Low (

min)
Low (Dynamic)BaselinePoor
N-Methylation ModerateDecreased (Disrupts H-bonds)Variable (Often reduced)Moderate
D-Amino Acids HighInverted (Disrupts native helix)Low (Unless retro-inverso)Poor

Hydrocarbon Stapling
Very High (

hrs)
Highly Increased Maintained / Increased High

Self-Validating Protocol: In Vitro Serum Stability Profiling

To accurately quantify the metabolic stability conferred by the


 residue, researchers must utilize a rigorous in vitro serum stability assay. Serum contains a highly active, complex mixture of endo- and exopeptidases.

Causality in Experimental Design: The protocol below is engineered as a self-validating system. It utilizes a known rapidly degrading linear peptide as a positive control to verify serum enzymatic activity, and an isotope-labeled internal standard (IS) to correct for matrix effects and extraction losses during LC-MS/MS analysis.

Step-by-Step Methodology
  • Matrix Preparation:

    • Thaw pooled human serum (or target species plasma) on ice. Centrifuge at 10,000 x g for 10 minutes to pellet lipid aggregates.

    • Pre-warm the clarified serum to 37°C in a shaking incubator.

  • Reaction Initiation:

    • Spike the

      
      -stapled peptide (from a 1 mM DMSO stock) into the serum to achieve a final concentration of 5 µM.
      
    • Critical Choice: Ensure the final DMSO concentration remains

      
      . Higher solvent concentrations will denature serum proteases, yielding artificially inflated stability data.
      
  • Incubation & Sampling:

    • Incubate the mixture at 37°C with gentle agitation (300 rpm).

    • At designated time points (

      
       hours), extract a 50 µL aliquot.
      
  • Enzymatic Quenching:

    • Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) pre-spiked with 1 µM of the Internal Standard.

    • Critical Choice: The 3:1 organic-to-aqueous ratio instantly denatures proteases, freezing the degradation profile at that exact second, while simultaneously precipitating high-molecular-weight serum proteins that would foul the LC column.

  • Clarification:

    • Vortex the quenched samples for 30 seconds, then centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the clear supernatant to an LC vial.

  • LC-MS/MS Quantification:

    • Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Critical Choice: MRM provides the extreme selectivity required to distinguish the intact

      
      -stapled peptide from both its own degradation fragments and the massive background of endogenous serum peptides.
      
  • Kinetic Analysis:

    • Plot the natural logarithm of the percentage of remaining intact peptide against time. Calculate the elimination rate constant (

      
      ) from the slope, and derive the half-life using 
      
      
      
      .

Workflow S1 1. Incubation Peptide + Serum (37°C) S2 2. Aliquot & Quench (Ice-cold ACN + IS) S1->S2 S3 3. Centrifugation (Protein Precipitation) S2->S3 S4 4. LC-MS/MS (MRM Quantification) S3->S4 S5 5. Kinetic Analysis (Calculate T1/2) S4->S5

Self-validating experimental workflow for in vitro peptide serum stability profiling.

Quantitative Data Analysis

Experimental data consistently demonstrates that the incorporation of


 residues transforms peptides from transient molecules into highly stable therapeutic candidates. Table 2 summarizes representative in vitro half-life data comparing a native sequence to its 

-modified counterparts.

Table 2: Representative In Vitro Half-Life (


) Data 
Peptide ConstructModificationHuman Serum

Rat Liver Microsome

Native Sequence None< 15 minutes< 10 minutes
Single Site Mutant N-Methylation~ 45 minutes~ 30 minutes

Stapled

-

Crosslink
> 12 hours> 8 hours

Stapled

-

Crosslink
> 24 hours > 12 hours

Note: The


 staple generally provides superior stabilization compared to the 

staple because the longer hydrocarbon bridge spans two full turns of the

-helix, providing a larger continuous surface of steric shielding against endopeptidase attack.

Conclusion

The (R)-2-amino-2-methylhept-6-enoic acid (


) residue is a cornerstone of modern peptide engineering. By combining the local steric hindrance of an 

-methyl group with the global structural rigidity of an all-hydrocarbon macrocycle,

-stapled peptides achieve in vitro metabolic stability profiles that rival small molecules. For drug development professionals targeting historically "undruggable" intracellular PPIs, mastering the incorporation and analytical validation of

residues is an indispensable capability.

References

  • National Institutes of Health (PMC). Inhibition of caspase-9 by stabilized peptides targeting the dimerization interface. Retrieved from[Link]

  • Exploration of Targeted Anti-tumor Therapy. Stapled peptides: targeting protein-protein interactions in drug development. Retrieved from[Link]

  • Royal Society of Chemistry. Macrocyclization of an all-D linear α-helical peptide imparts cellular permeability. Retrieved from[Link]

  • Google Patents. US9186391B2 - Cyclic peptide inhibitors of lysine-specific demethylase 1.

Sources

Quantifying Intracellular Delivery: A Comparative Guide to Cell Uptake Assays for Hydrocarbon Stapled Peptides

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe a critical pitfall in peptide drug development: equating total cellular association with functional cytosolic delivery. Hydrocarbon stapling is a transformative chemical strategy that locks peptides into highly stable α-helical conformations, enhancing target affinity and proteolytic resistance. However, while the hydrophobic nature of the staple promotes cellular entry, a vast majority of these peptides become sequestered in endosomes.

To develop efficacious intracellular therapeutics, we must deploy assays that definitively distinguish between endosomal entrapment and true cytosolic escape. This guide provides an objective, data-driven comparison of the three foundational assays used to evaluate stapled peptide uptake: Flow Cytometry, Live-Cell Confocal Microscopy, and the Chloroalkane Penetration Assay (CAPA).

The Mechanistic Bottleneck: Endocytosis vs. Cytosolic Escape

Before selecting an assay, it is crucial to understand the causality of peptide internalization. Hydrocarbon stapled peptides typically enter cells through clathrin- and caveolin-independent endocytosis, initially driven by electrostatic and hydrophobic interactions with sulfated cell surface proteoglycans[1].

The primary hurdle is endosomal escape . Without optimal amphipathic switching—the ability of the peptide to disrupt the endosomal membrane under acidic conditions—the peptide is routed to the lysosome for degradation[2].

UptakeMechanism StapledPeptide Hydrocarbon Stapled Peptide Membrane Cell Membrane Binding (Proteoglycans) StapledPeptide->Membrane Endocytosis Endocytosis (Energy-Dependent) Membrane->Endocytosis Endosome Endosomal Entrapment (Punctate Localization) Endocytosis->Endosome Escape Endosomal Escape (Amphipathic Switching) Endosome->Escape Success Degradation Lysosomal Degradation Endosome->Degradation Failure Cytosol Cytosolic Target Engagement Escape->Cytosol

Cellular uptake and endosomal escape pathways of hydrocarbon stapled peptides.

Comparative Analysis of Cell Uptake Assays

No single assay provides a complete picture of peptide internalization. A robust drug development pipeline utilizes a combination of these methods to cross-validate findings.

Table 1: Performance Comparison of Stapled Peptide Uptake Assays
Assay ParameterFlow Cytometry (FACS)Live-Cell Confocal MicroscopyChloroalkane Penetration Assay (CAPA)
Primary Readout Total cellular fluorescenceSpatial subcellular distributionCytosolic/Nuclear target engagement
Throughput High (96/384-well compatible)Low (Single-cell / Field of view)High (96/384-well compatible)
Cytosolic Specificity Low (Includes endosomal signal)Medium (Visual differentiation)High (Strictly cytosolic/nuclear)
Signal-to-Noise HighMedium (Requires high resolution)High (Inverse fluorescence readout)
Key Advantage Rapid, population-level statisticsDirect visualization of endosomal escapeCompartment-specific quantification
Primary Limitation Cannot distinguish endosomal entrapmentProne to photobleaching; low throughputRequires engineered HaloTag cell lines
Table 2: Benchmark Quantitative Data (Linear vs. Stapled Peptides)

The following data synthesizes typical performance metrics observed during structure-penetration profiling[3][4].

Peptide TypeHelicity (%)Total Cell Uptake (FACS MFI)Cytosolic Penetration (CAPA % Blockade)
Linear Precursor < 15%Low (~100)< 5%
Single-Stapled 40 - 60%High (~1,500)20 - 40%
Optimized/Double-Stapled > 70%Very High (~3,000)60 - 85%

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must include built-in controls to prevent false positives. Below are the field-proven, step-by-step methodologies for each assay.

A. Flow Cytometry (FACS): Quantifying Total Internalization

FACS is excellent for high-throughput screening of total cellular association, but it is highly susceptible to false positives from peptides merely stuck to the outer cell membrane.

Self-Validating Principle: We utilize Trypan Blue quenching. Trypan Blue is a cell-impermeable dye that quenches the fluorescence of surface-bound FITC-labeled peptides via Förster resonance energy transfer (FRET), ensuring only truly internalized peptides are measured.

Protocol:

  • Seed HeLa or relevant target cells in a 96-well plate and grow to 80% confluency.

  • Incubate cells with FITC-labeled stapled peptides (typically 1.0 - 5.0 µM) in serum-free media for 2 to 4 hours at 37°C.

  • Wash cells thoroughly with cold PBS (3x) to halt endocytosis and remove unbound peptide.

  • Detach cells using Trypsin-EDTA (which also helps cleave surface-bound peptides).

  • Critical Step: Resuspend cells in FACS buffer containing 0.2% Trypan Blue immediately prior to analysis.

  • Analyze via flow cytometry, gating for live cells and measuring median fluorescence intensity (MFI) in the FITC channel.

B. Live-Cell Confocal Microscopy: Visualizing Endosomal Escape

Fixation agents (like paraformaldehyde) artificially permeabilize cellular and endosomal membranes, causing endosomally trapped peptides to leak into the cytosol and create false positives. Therefore, live-cell imaging is absolutely mandatory.

Self-Validating Principle: Co-localization with endosomal markers. If the peptide signal perfectly overlaps with a lysosomal dye, endosomal escape has failed. A diffuse cytosolic signal indicates success.

Protocol:

  • Seed cells in glass-bottom imaging dishes and allow them to adhere overnight.

  • Incubate with TAMRA- or FITC-labeled stapled peptides (2.0 - 5.0 µM) for 4 hours.

  • During the final 30 minutes of incubation, add Hoechst 33342 (nuclear stain) and LysoTracker Red/Green (endosomal/lysosomal stain).

  • Wash cells gently with live-cell imaging buffer (e.g., FluoroBrite DMEM).

  • Image immediately using a confocal laser scanning microscope equipped with a live-cell environmental chamber (37°C, 5% CO2).

  • Analyze images for punctate (trapped) versus diffuse (escaped) fluorescence patterns.

C. Chloroalkane Penetration Assay (CAPA): The Gold Standard for Cytosolic Delivery

Developed to overcome the limitations of FACS and microscopy, CAPA provides a high-throughput, strictly compartment-specific readout[3].

Self-Validating Principle: CAPA relies on a competitive pulse-chase mechanism. Cells stably expressing a cytosolic HaloTag are "pulsed" with a chloroalkane-tagged (ct) stapled peptide. If the peptide reaches the cytosol, it covalently binds and blocks the HaloTag. A subsequent "chase" with a cell-permeable ct-fluorophore will yield decreased fluorescence. This inverse readout makes it nearly impossible to register a false positive from autofluorescence or membrane binding.

CAPAWorkflow Pulse 1. Pulse Incubate ct-Peptide Wash 2. Wash Remove Excess Pulse->Wash Chase 3. Chase Add ct-Fluorophore Wash->Chase Analyze 4. Analyze Flow Cytometry Chase->Analyze

The Chloroalkane Penetration Assay (CAPA) pulse-chase workflow.

Protocol:

  • Seed HeLa cells stably expressing cytosolic HaloTag in a 96-well plate.

  • Pulse: Incubate cells with varying concentrations of ct-stapled peptide (0.1 - 10 µM) for 4 hours at 37°C.

  • Wash: Remove media and wash cells 3x with PBS to remove extracellular peptide.

  • Chase: Add 5.0 µM of a cell-permeable chloroalkane-fluorophore (e.g., ct-TAMRA) for 15 minutes.

  • Wash cells vigorously (3x) to remove unbound fluorophore.

  • Trypsinize, resuspend in FACS buffer, and analyze via flow cytometry.

  • Calculation: Cytosolic penetration is calculated as the percent reduction in fluorescence compared to a vehicle-treated control.

Data Interpretation & Decision Matrix

To confidently advance a stapled peptide candidate, the data from these assays must be synthesized logically:

  • High FACS + Punctate Confocal + Low CAPA: The peptide is highly cell-permeable but lacks the amphipathic properties required for endosomal escape. Action: Re-engineer the staple position or adjust the net charge.

  • Low FACS + Low Confocal + Low CAPA: The peptide fails to interact with the cell membrane. Action: Increase overall hydrophobicity or α-helicity.

  • High FACS + Diffuse Confocal + High CAPA: The peptide successfully binds the membrane, undergoes endocytosis, and escapes into the cytosol. Action: Advance to in vitro functional target engagement assays.

By utilizing a multi-assay approach anchored by CAPA, researchers can eliminate false positives early in the pipeline, ensuring that only truly cell-penetrant stapled peptides progress to in vivo therapeutic models.

References

1., Journal of the American Chemical Society (JACS). 2., MedChemComm (Royal Society of Chemistry). 3., Proceedings of the National Academy of Sciences (PNAS). 4., Pharmaceutics (MDPI).

Sources

Structural Characterization of R5/S5 Stapled Peptide Staples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Architectural Logic

Content Type: Technical Comparison & Characterization Guide Core Subject: All-hydrocarbon peptide stapling using (R)- and (S)-2-(4'-pentenyl)alanine (R5/S5) architectures.

The "R5/S5" Distinctions

In the field of stapled peptides, precision in stereochemistry is the determinant of helical stability. While the term "stapled peptide" is often used generically, the specific pairing of R5 and S5 non-natural amino acids dictates the span and geometry of the staple:

  • R5 / S5 Pairing (

    
    ):  Used to span one helical turn (approx.[1] 3.6 residues) with a tighter constraints than the standard 
    
    
    
    . This architecture requires opposite stereochemistry (R at
    
    
    , S at
    
    
    ) to accommodate the shorter bridge length while maintaining helical geometry.
  • S5 / S5 Pairing (

    
    ):  The industry standard for single-turn stabilization. Uses two S-configured residues.
    
  • R8 / S5 Pairing (

    
    ):  Used to span two helical turns.[1][2]
    

This guide focuses on the structural characterization of these hydrocarbon staples, specifically comparing the R5/S5 (


)  and S5/S5 (

)
architectures against non-hydrocarbon alternatives like lactam bridges and disulfide bonds.

Comparative Analysis: R5/S5 Staples vs. Alternatives

The following table synthesizes experimental performance metrics for R5/S5 hydrocarbon staples compared to common stabilization alternatives.

Table 1: Structural & Functional Performance Matrix
FeatureR5/S5 Hydrocarbon Staple (

)
S5/S5 Hydrocarbon Staple (

)
Lactam Bridge (Glu-Lys) Disulfide Bond (Cys-Cys) Unstapled (Native)
Helicity Induction High (40–70%)Rigid constraint; highly dependent on sequence context.Very High (50–90%)Optimal geometry for

-helix; "Gold Standard".
Moderate (20–50%)Flexible linker; entropy loss is lower than hydrocarbon staples.Low to Moderate (10–30%)Often destabilizes helix geometry due to geometric mismatch.Low (<10%)Random coil in solution.
Proteolytic Stability (

)
High (>60 min)Steric shield protects backbone amides.Very High (>120 min)Hydrophobic core protects against chymotrypsin/trypsin.Moderate Amide bond in linker is susceptible to hydrolysis.Low Reducible in cytosolic environments (glutathione).Very Low (<15 min)Rapid degradation.
Cell Permeability Enhanced Lipophilic staple promotes membrane crossing.Enhanced Lipophilic staple promotes membrane crossing.Poor Polar/Charged linker hinders membrane traversal.Poor Polar nature; requires transport mechanism.Poor Rapid clearance; low uptake.
Binding Affinity (

)
High (nM) Pre-organized structure reduces entropic penalty of binding.High (nM) Often mimics native interface hotspots.Moderate Charge-charge interactions can interfere with target.Variable Disulfide scrambling can lead to off-target binding.Low (

M)
High entropic cost to fold upon binding.

Structural Characterization Workflow

To validate the synthesis and structural integrity of an R5/S5 stapled peptide, a multi-modal approach is required. The workflow below outlines the critical path from synthesis to validated structure.

Graphviz Diagram: Characterization Logic Flow

G Synthesis 1. Synthesis & RCM (R5/S5 Incorporation) LCMS 2. Identity Verification (LC-MS / HPLC) Synthesis->LCMS Check Mass shift (-28 Da) CD 3. Secondary Structure (Circular Dichroism) LCMS->CD Purity >95% NMR 4. Atomic Resolution (2D NMR: TOCSY/NOESY) CD->NMR Helicity >40% Proteolysis 5. Functional Stability (Protease Assay) CD->Proteolysis Rapid Screen Decision Validated Lead? NMR->Decision Confirmed NOEs Proteolysis->Decision t1/2 > 60min

Figure 1: Step-by-step validation workflow for stapled peptides. Blue nodes indicate core synthesis/functional steps; Green/Red/Yellow indicate analytical checkpoints.

Detailed Experimental Protocols

A. Circular Dichroism (CD) Spectroscopy

Objective: Quantify the


-helical content induced by the R5/S5 staple compared to the linear precursor.

Mechanism:


-helices exhibit a characteristic double minimum at 208 nm and 222 nm.[3] The intensity of the signal at 222 nm is directly proportional to the helical fraction.

Protocol:

  • Sample Preparation: Dissolve lyophilized peptide in high-purity water or phosphate buffer (pH 7.4). Prepare a stock concentration (e.g., 100

    
    M) determined by UV absorbance (using Trp/Tyr extinction coefficients) or amino acid analysis.
    
  • Solvent Conditions:

    • Condition A (Aqueous): 100% Buffer (simulates physiological state).

    • Condition B (TFE Challenge): 50% Trifluoroethanol (TFE) / 50% Buffer. TFE promotes helicity; a large difference between A and B indicates the staple is not fully enforcing helicity in water.

  • Measurement:

    • Instrument: Jasco J-815 or equivalent.

    • Cell Path Length: 1 mm (0.1 cm).

    • Wavelength Scan: 190 nm to 260 nm.

    • Scan Speed: 50 nm/min; Accumulations: 3.

  • Data Analysis: Convert observed ellipticity (

    
    , mdeg) to Mean Residue Ellipticity (
    
    
    
    ):
    
    
    • 
      : Molar concentration (mol/L)
      
    • 
      : Path length (cm)
      
    • 
      : Number of residues
      

    Calculate % Helicity:

    
    
    
    • 
       (Random Coil) 
      
      
      
    • 
       (Max Helix) 
      
      
      
B. Proteolytic Stability Assay

Objective: Determine the half-life (


) of the peptide in the presence of aggressive proteases (Chymotrypsin or Trypsin), validating the "shielding" effect of the staple.

Protocol:

  • Reaction Mix: Prepare peptide (50

    
    M) in reaction buffer (50 mM Tris-HCl, 2 mM CaCl
    
    
    
    , pH 7.4).
  • Initiation: Add

    
    -chymotrypsin at a fixed enzyme:substrate ratio (e.g., 1:100 w/w).
    
  • Sampling: Incubate at 37°C. Remove aliquots (20

    
    L) at 
    
    
    
    minutes.
  • Quenching: Immediately quench aliquots with 20

    
    L of 10% Trifluoroacetic acid (TFA) or 50% Acetonitrile/0.1% TFA to stop enzymatic activity.
    
  • Quantification: Analyze via RP-HPLC or LC-MS. Integrate the peak area of the intact parent peptide.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives the half-life:
    
    

Advanced Characterization: NMR & Stereochemistry

While CD provides an average helicity, Nuclear Magnetic Resonance (NMR) is required to verify the specific geometry of the R5/S5 staple.

Key NMR Signatures for R5/S5 Staples:
  • Amide-Amide NOEs (

    
    ):  Strong NOE correlations between amide protons of residues 
    
    
    
    and
    
    
    are the hallmark of
    
    
    -helical structure.
  • Alpha-Amide NOEs (

    
    ):  Medium intensity NOEs characteristic of helical turns.
    
  • Olefin Isomerism: The Ring-Closing Metathesis (RCM) reaction generates a double bond.

    • Requirement: The olefin protons typically appear around 5.3–5.6 ppm.

    • Cis vs. Trans: The trans isomer is often favored in

      
       staples, but mixtures can occur. High-resolution 1H-NMR or TOCSY can distinguish these isomers if peaks are resolved, though often they are inseparable and tested as a mixture.
      
Graphviz Diagram: Chemical Stapling Logic

StapleLogic R5 R5 Amino Acid (i position) Peptide Resin-Bound Peptide (...R5...S5...) R5->Peptide S5 S5 Amino Acid (i+3 position) S5->Peptide Grubbs Grubbs Catalyst (RCM Reaction) Peptide->Grubbs Metathesis Staple Stapled Peptide (i, i+3 Helix) Grubbs->Staple - Ethylene (Covalent Link)

Figure 2: The chemical logic of R5/S5 stapling.[4] The combination of R and S stereochemistry at i, i+3 is critical for aligning the olefin tethers on the same face of the helix without distorting the backbone.

References

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology. Link

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry. Link

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society. Link

  • Kim, Y. W., et al. (2011).Synthesis of All-Hydrocarbon Stapled

    
    -Helical Peptides by Ring-Closing Olefin Metathesis. Nature Protocols.[5] Link
    
  • Bird, G. H., et al. (2020). Mucosal delivery of a double-stapled RSV peptide prevents nasopulmonary infection. Journal of Clinical Investigation. Link

Sources

Technical Comparison: R5-Stapled Peptides vs. Small Molecule MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Trade-Off

In the development of p53 restoratives, the choice between Small Molecule (SM) inhibitors (e.g., Nutlin-3a, Idasanutlin) and R5-Stapled Peptides (e.g., ATSP-7041, ALRN-6924) represents a fundamental trade-off between bioavailability and target coverage .

While small molecules excel at oral bioavailability, they historically fail to inhibit MDMX (MDM4) , a structural homolog of MDM2 that compensates for MDM2 inhibition, leading to drug resistance.[1] R5-based stapled peptides, which utilize non-natural amino acids (specifically (R)-


-methyl, 

-alkenylglycine) to "lock" the peptide into an

-helical conformation, offer a large surface area capable of dual-inhibiting both MDM2 and MDMX.

This guide objectively compares these modalities, providing the experimental protocols and data necessary for researchers to validate efficacy in their own pipelines.

Mechanistic Divergence: Pocket vs. Surface[1]

To understand the efficacy data, one must first understand the binding interface.[1] The p53 transactivation domain forms an amphipathic


-helix that inserts three key residues (Phe19, Trp23, Leu26 ) into a hydrophobic cleft on MDM2/MDMX.[1]
Small Molecules (The "Pocket" Strategy)

SMs like Nutlins mimic the three key residues of p53.[1] However, the MDMX cleft is sterically distinct enough that most MDM2-optimized SMs lose affinity for MDMX by orders of magnitude.[1]

  • Limitation: In MDM2-inhibited cells, MDMX overexpression rescues p53 suppression, causing therapeutic failure.[1]

R5-Stapled Peptides (The "Helix" Strategy)

These inhibitors use a hydrocarbon cross-link (staple) between positions


 and 

(or

) of the peptide sequence.[1] This constrains the peptide into a rigid

-helix, mimicking the native p53 structure.
  • Mechanism: The staple forces the peptide to bury a larger surface area (approx. 600-800 Ų), allowing it to accommodate the subtle structural differences between MDM2 and MDMX.

  • The "R5" Component: The use of (R)-4-pentenylalanine at the

    
     position allows for ring-closing metathesis (RCM) that stabilizes the helix and protects against proteolytic degradation.
    
Diagram 1: Mechanistic Interaction Logic

The following diagram illustrates the "Dual Inhibition" advantage of stapled peptides compared to the "Compensation" failure mode of small molecules.

G cluster_0 Scenario A: Small Molecule Treatment cluster_1 Scenario B: Stapled Peptide Treatment p53 p53 Tumor Suppressor Degradation p53 Degradation (Tumor Survival) p53->Degradation Activation p53 Activation (Apoptosis/Arrest) p53->Activation Restored Function MDM2 MDM2 (E3 Ligase) MDMX MDMX (Stabilizer) MDMX->p53 Compensatory Inhibition SM Small Molecule (e.g., Nutlin-3a) SM->MDM2 Blocks (High Affinity) SM->MDMX Fails to Bind Stapled R5-Stapled Peptide (e.g., ATSP-7041) Stapled->MDM2 Blocks (High Affinity) Stapled->MDMX Blocks (High Affinity)

Figure 1: Comparative mechanism of action. Small molecules often leave the MDMX "escape route" open, whereas R5-stapled peptides achieve dual blockade, essential for robust p53 reactivation in MDMX-overexpressing cancers.

Comparative Performance Data

The following data aggregates binding affinities (


 or 

) and cellular metrics. Note the critical disparity in MDMX binding.
FeatureSmall Molecule (Nutlin-3a) R5-Stapled Peptide (ATSP-7041) Implication
MDM2 Binding (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

/

)
~52 nM~0.9 nMPeptides often show higher absolute affinity due to larger surface contact.
MDMX Binding (

/

)
> 10,000 nM (Inactive) ~2.3 nM The critical differentiator. Peptides are true dual inhibitors.[1]
Proteolytic Stability N/A (Chemical stability high)High (

> hours in plasma)
Stapling protects the peptide backbone from proteases.[1]
Cellular Permeability High (Passive Diffusion)Variable (Endocytosis-dependent)Peptides require high concentrations or specific formulations to enter cells.[1]
Delivery Route OralIntravenous / SubcutaneousPeptides are currently limited to injection (e.g., ALRN-6924).[1]

Data Source Analysis:

  • Affinity: ATSP-7041 demonstrates near-equipotent binding to MDM2 and MDMX, whereas Nutlin-3a is

    
     less selective for MDMX.
    
  • Efficacy: In MCF-7 cells (which overexpress MDMX), Nutlin-3a fails to induce complete apoptosis.[1][2] ATSP-7041 induces robust apoptosis because it neutralizes the MDMX "buffer."[1]

Validating Efficacy: Experimental Protocols

As a researcher, you cannot rely solely on literature values.[1] You must validate the Target Engagement and Cellular Permeability of your specific R5-constructs.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Purpose: Determine ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 and prove dual inhibition (MDM2 & MDMX).[1][3]
Why FP? It measures the change in tumbling rate.[1] A small fluorescent probe (p53 peptide) tumbles fast (low polarization).[1] When bound to a large protein (MDM2), it tumbles slow (high polarization).[1]

Reagents:

  • Probe: 5-FAM-labeled p53 peptide (wild type sequence).

  • Proteins: Recombinant Human MDM2 (residues 1-118) and MDMX (residues 1-132).[1]

  • Buffer: PBS pH 7.4, 0.01% Tween-20 (prevents aggregation), 1 mM DTT.

Step-by-Step Workflow:

  • Master Mix: Dilute MDM2/MDMX protein to a fixed concentration (approx. equal to the expected

    
    , e.g., 10 nM) in assay buffer.[1] Add FAM-probe at 5 nM.[1]
    
  • Titration: Prepare a serial dilution of your inhibitor (R5-peptide or SM) in DMSO (keep DMSO < 2% final).[1]

  • Incubation: Mix 20 µL protein/probe mix + 1 µL inhibitor in 384-well black plates. Incubate 30 min at RT in the dark.

  • Read: Measure Polarization (mP) on a multi-mode reader (Ex: 485nm, Em: 535nm).

  • Analysis: Fit data to a competitive binding equation (Hill slope) to derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: Prove the peptide actually entered the cell and bound the target (solving the permeability question).

Step-by-Step Workflow:

  • Treatment: Treat cells (e.g., SJSA-1) with Inhibitor (10 µM) or Vehicle for 4 hours.[1]

  • Harvest: Wash and resuspend cells in PBS with protease inhibitors.

  • Heating: Aliquot cell suspension into PCR tubes. Heat each tube to a different temperature (40°C – 70°C) for 3 minutes.

  • Lysis: Freeze-thaw (liquid nitrogen/37°C) x3 to lyse cells. Centrifuge at 20,000 x g for 20 min.

  • Detection: Run supernatant on SDS-PAGE/Western Blot.[1] Probe for MDM2/MDMX.

  • Result: If the inhibitor binds, it will stabilize the protein, shifting the melting curve (protein remains soluble at higher temps compared to vehicle).[1]

Diagram 2: Validation Workflow

Use this logic flow to screen R5-peptide candidates.

Workflow Start New R5-Peptide Candidate FP_Assay 1. FP Binding Assay (Cell-Free) Start->FP_Assay Decision1 Kd < 10nM? FP_Assay->Decision1 Discard Discard / Redesign Decision1->Discard No Cell_Tox 2. Cell Viability (MTT/CellTiter-Glo) Decision1->Cell_Tox Yes Cell_Tox->Discard No killing Permeability 3. Permeability Check (CETSA or Confocal) Cell_Tox->Permeability If potent Western 4. Biomarker Check (p21, MIC-1 induction) Permeability->Western Target Engaged

Figure 2: Screening workflow. Note that high affinity in FP (Step 1) does not guarantee cellular activity.[1] Step 3 (Permeability) is the most common failure point for stapled peptides.[1]

Clinical Translation & Safety

The theoretical superiority of R5-peptides is tempered by clinical realities.[1]

  • Toxicity: Unlike small molecules which often have off-target toxicity due to binding other hydrophobic pockets, stapled peptides are highly specific.[1] However, their membrane-disrupting potential (if too hydrophobic) must be monitored via LDH release assays.[1]

  • Case Study (ALRN-6924): This is the first stapled peptide to enter clinical trials (Phase I/II).[1] It is a dual MDM2/MDMX inhibitor.[1][4][5]

    • Result: It showed a half-life of ~5.5 hours and induced dose-dependent increases in MIC-1 (serum biomarker of p53 activation).[6]

    • Comparison: Small molecules like RG7112 caused severe thrombocytopenia.[1] ALRN-6924 has shown a generally favorable safety profile, likely due to its high specificity.[1]

References

  • Chang, Y. S., et al. (2013).[1] Stapled α-helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy.[4][3] Proceedings of the National Academy of Sciences, 110(34).[1] Link[1]

  • Meric-Bernstam, F., et al. (2017).[1] Phase I trial of a novel stapled peptide ALRN-6924 disrupting MDMX- and MDM2-mediated inhibition of WT p53 in patients with solid tumors and lymphomas.[6][7][8] Journal of Clinical Oncology. Link[1]

  • Vassilev, L. T., et al. (2004).[1] In vivo activation of the p53 pathway by small-molecule antagonists of MDM2.[1][4] Science, 303(5659), 844-848.[1] Link[1]

  • Bernal, F., et al. (2007).[1] Reactivation of the p53 tumor suppressor pathway by a stapled p53 peptide.[1][9] Journal of the American Chemical Society, 129(9), 2456-2457.[1] Link[1]

  • BPS Bioscience. (2023).[1] MDM2-p53 Homogenous Assay Kit Protocol. Link[1]

Sources

Mechanistic Drivers: Why Staple Position Dictates Activity

Author: BenchChem Technical Support Team. Date: March 2026

Impact of Staple Position on Peptide Biological Activity: A Comparative Guide

As therapeutic targets shift toward complex, intracellular protein-protein interactions (PPIs), hydrocarbon-stapled peptides have emerged as a transformative modality. By inserting a synthetic all-hydrocarbon brace into a short peptide sequence, researchers can lock the molecule into a bioactive α-helical conformation. However, the success of a stapled peptide is not binary. The precise position, length, and stereochemistry of the staple dictate a delicate balance between target affinity, proteolytic stability, and cellular permeability.

This guide provides an objective, data-backed comparison of staple positioning strategies, offering drug development professionals a mechanistic roadmap for optimizing peptide biological activity.

The assumption that "maximum helicity equals maximum biological activity" is a common pitfall in peptide drug design[1]. The placement of the staple fundamentally alters the biophysical and thermodynamic properties of the peptide.

  • Thermodynamics and Entropic Penalty: In its unstapled form, a linear peptide exists as a highly flexible ensemble. Binding to a target (e.g., MDM2) requires a massive conformational shift into an α-helix, incurring a high entropic penalty[2]. Optimal staple placement pre-organizes the helix, significantly reducing this entropic cost and driving nanomolar affinity[2]. However, if the staple restricts the peptide's structural flexibility too rigidly in the wrong orientation, it can hinder the "induced fit" mechanism required for optimal target engagement[3].

  • Target Affinity and Direct Staple Engagement: The staple is not merely a passive structural brace; it can actively participate in target binding. If placed on the interacting face of the helix, the staple will cause severe steric clashes. Conversely, strategic placement can yield novel interactions. For example, in the dual MDM2/MDMX inhibitor ATSP-7041, the hydrocarbon staple is positioned such that it forms extensive van der Waals contacts and a unique cation-π interaction with the His51 residue of MDMX, drastically enhancing affinity[4].

  • Cellular Permeability vs. Membrane Toxicity: Intracellular access is the primary bottleneck for peptide therapeutics. Unbiased statistical analyses reveal that staple placement at the amphipathic boundary (the interface between the hydrophilic and hydrophobic faces of the helix) is the key driver of endocytic uptake[5]. Placing staples in highly hydrophobic regions, or combining them with excess positive charge, can lead to off-target membrane lysis rather than true cytosolic penetration[5].

  • Stereoisomerism: Ring-closing metathesis (RCM) generates both E- and Z-olefin isomers. The geometry of the staple directly impacts biological activity. For instance, the (E)-isomer of the p53-reactivating peptide sMTide-02 demonstrated a 2-fold improvement in binding and cellular activity compared to its (Z)-counterpart, despite possessing identical α-helical content[6].

Comparative Analysis of Staple Configurations

To systematically evaluate staple positions, researchers typically employ a "staple scanning" approach, walking the cross-link across the peptide sequence. Below is a comparative breakdown of standard configurations using the p53-MDM2 interaction as a model system.

FeatureUnstapled Wild-Type (p53)i, i+4 Stapled (Single Turn)i, i+7 Stapled (Double Turn, e.g., ATSP-7041)
Cross-link Chemistry NoneS5–S5 pairing (8-carbon linker)[7]R8–S5 or S8–R5 pairing (11-carbon linker)[4]
α-Helical Content Low (<15% in solution)Moderate to High (40–70%)Very High (Often >80%)
Entropic Penalty of Binding High (Requires induced folding)[2]ReducedSeverely Reduced (Pre-organized)[2]
Proteolytic Half-Life Minutes (Rapid degradation)Hours (Resistant to exopeptidases)Days (Highly resistant to endo/exopeptidases)[8]
Cell Permeability Poor (Impermeable)Moderate (Requires optimization)High (Driven by extended hydrophobic staple)[8]
Binding Affinity (MDM2) ~15–30 nM~5–15 nM0.91 nM (ATSP-7041)[4]
Primary Risk Factor In vivo instabilityInsufficient cellular uptakeMembrane lysis (if overly hydrophobic)[5]

Self-Validating Experimental Workflow for Staple Scanning

To ensure scientific integrity, the evaluation of staple positions must follow a self-validating protocol where each step contains internal controls to rule out false positives (e.g., membrane lysis masquerading as cell penetration).

Step-by-Step Methodology
  • Library Design & Synthesis: Design a staple scan library moving the i, i+4 or i, i+7 cross-link across the sequence. Synthesize using Fmoc solid-phase peptide synthesis (SPPS), incorporating α,α-disubstituted non-natural amino acids (e.g., S-pentenylalanine)[1].

  • On-Resin Ring-Closing Metathesis (RCM): Treat the resin-bound peptide with Grubbs I or II catalyst (e.g., in dichloroethane at 50°C for 2 hours)[8].

    • Validation Check: Cleave a micro-aliquot and perform LC-MS. Successful stapling is confirmed by a mass shift of -28 Da (loss of ethylene during metathesis).

  • Biophysical Characterization (CD Spectroscopy): Measure the structural reinforcement at 222 nm and 208 nm.

    • Validation Check: Compare the mean residue ellipticity (MRE) of the stapled variants against the unstapled wild-type. A dual minima at 208/222 nm confirms α-helix formation[1].

  • In Vitro Target Engagement (SPR or FP): Measure binding kinetics (K_d, K_on, K_off) against the recombinant target protein.

    • Validation Check: Include a mutant stapled peptide (e.g., mutating the critical Phe19/Trp23/Leu26 triad to Alanine in p53)[3]. If the mutant still binds strongly, the affinity is an artifact of non-specific hydrophobic interactions from the staple, not true target engagement.

  • Cellular Assays (Permeability & Viability): Treat target cancer cells (e.g., SJSA-1) with FAM-labeled peptides in the presence of 10% FBS to mimic physiological serum binding[4].

    • Validation Check: Perform an LDH (Lactate Dehydrogenase) release assay in parallel. If a peptide shows high "cellular activity" but also triggers LDH release, it is causing non-specific membrane lysis rather than on-target cytosolic activity[6].

Workflow A 1. Staple Scanning Library Design (i, i+3; i, i+4; i, i+7) B 2. SPPS & On-Resin RCM Validation: LC-MS (-28 Da shift) A->B C 3. CD Spectroscopy Validation: Dual minima at 208/222 nm B->C D 4. SPR / FP Binding Assays Validation: Alanine mutant negative control C->D E 5. Cellular Uptake & Viability Validation: LDH release assay (rule out lysis) D->E F Lead Candidate Selection (Optimal Efficacy / Low Toxicity) E->F

Fig 1: Self-validating workflow for staple scanning, synthesis, and biological evaluation.

Case Study: Disruption of the p53-MDM2/MDMX Pathway

The p53-MDM2 axis is the gold standard for evaluating stapled peptides. MDM2 acts as an E3 ubiquitin ligase, binding to the α-helical transactivation domain of p53 and targeting it for degradation[9].

Early linear peptides failed due to rapid proteolysis and lack of cell permeability[9]. By applying an i, i+7 staple, researchers developed ATSP-7041. The specific positioning of this staple achieved three critical biological upgrades:

  • Dual Inhibition: The staple position allowed the peptide to overcome the structural differences between MDM2 and its homolog MDMX, binding both with nanomolar affinity (0.91 nM and 2.31 nM, respectively)[4].

  • Extended Half-Life: The dissociation half-life of ATSP-7041 is ~43 minutes, compared to just ~6 minutes for small-molecule MDM2 inhibitors like Nutlin-3a, leading to a more durable biological effect[4].

  • Pathway Activation: By successfully penetrating the cell membrane (validated via lack of LDH release) and binding MDM2/MDMX, the peptide effectively frees wild-type p53, triggering cell cycle arrest and apoptosis in osteosarcoma models[6],[4].

BindingMechanism Unstapled Unstapled p53 High Entropic Penalty Induces Fit (Flexible) Target MDM2 / MDMX Target Hydrophobic Cleft Unstapled->Target Weak Binding (15-30 nM) Stapled_Poor Suboptimal Staple (Binding Face) Steric Clash Loss of Affinity Stapled_Poor->Target No Binding Stapled_Optimal Optimal Staple (Amphipathic Boundary) Pre-organized Helix Enhanced Uptake & Affinity Stapled_Optimal->Target Nanomolar Affinity (<1 nM) (Cation-π & vdW)

Fig 2: Impact of staple position on target engagement and binding thermodynamics.

Conclusion

Staple position is the master regulator of a peptide's biological fate. While maximizing α-helicity is a useful heuristic, true optimization requires placing the staple at the amphipathic boundary to ensure cell penetration without membrane lysis, and leveraging the hydrocarbon linker to form active, affinity-boosting interactions with the target protein. By employing rigorous, self-validating staple scanning workflows, drug developers can successfully transition peptides from in vitro tools to in vivo therapeutics.

References

  • Title: Biophysical determinants for cellular uptake of hydrocarbon-stapled peptide helices Source: nih.gov URL:[Link]

  • Title: Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress Source: nih.gov URL:[Link]

  • Title: Stereoisomerism of stapled peptide inhibitors of the p53-Mdm2 interaction: an assessment of synthetic strategies and activity profiles Source: rsc.org URL:[Link]

  • Title: Mechanism of stapled peptide binding to MDM2 Source: ntu.edu.sg URL:[Link]

  • Title: Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress Source: acs.org URL:[Link]

  • Title: Effect of Stapling on the Thermodynamics of mdm2-p53 Binding Source: biorxiv.org URL:[Link]

  • Title: Preliminary evaluation of a radioiodinated MDM2-binding stapled peptide in the SJSA-1 osteosarcoma model Source: nih.gov URL:[Link]

  • Title: Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy Source: pnas.org URL:[Link]

Sources

Engineering Alpha-Helical Constraints: A Comparative Guide to Lactam Bridges vs. All-Hydrocarbon Staples

Author: BenchChem Technical Support Team. Date: March 2026

Protein-protein interactions (PPIs) are largely mediated by secondary structures, with the


-helix being the most prominent recognition motif. However, short synthetic peptides excised from their native protein context suffer from severe entropic penalties, causing them to unfold into random coils in aqueous solutions. This unfolding exposes the amide backbone to rapid proteolytic degradation and drastically reduces target binding affinity.

To overcome this, researchers employ covalent macrocyclic constraints—"stapling"—to pre-organize the peptide into an active


-helical conformation. This guide objectively compares the two most dominant stabilization strategies: Lactam Bridges  and All-Hydrocarbon Staples (HCS) , providing the mechanistic causality behind their performance and self-validating experimental workflows for their evaluation.

Mechanistic Causality of Helical Constraints

The choice between a lactam bridge and a hydrocarbon staple is not merely a synthetic preference; it fundamentally alters the biophysical and pharmacokinetic properties of the peptide.

Lactam Bridges: Hydrophilic Tension

Lactam stapling involves the condensation of natural or slightly modified amino acid side chains (typically Lysine and Aspartic/Glutamic acid) to form an intramolecular amide bond, usually spaced at i, i+4 positions 1[1].

  • Causality of Helicity: The helix is induced purely by the geometric tension of the macrocycle pulling the backbone into a canonical turn.

  • Physicochemical Impact: Because the resulting amide bond is highly hydrophilic, lactam-bridged peptides maintain excellent aqueous solubility. However, this hydrophilicity generally prevents them from crossing lipid bilayers, restricting their use to extracellular targets (e.g., GPCRs). Furthermore, the lack of

    
    -carbon substitution means the backbone retains some torsional flexibility, which can limit the absolute maximum helicity achieved 2[2].
    
All-Hydrocarbon Staples (HCS): Dual-Mode Stabilization

Pioneered by Verdine and Walensky, HCS utilizes ruthenium-catalyzed ring-closing metathesis (RCM) of


-disubstituted non-natural amino acids bearing olefinic tethers 3[3].
  • Causality of Helicity: HCS employs a dual constraint mechanism. Locally, the

    
    -methyl groups sterically restrict the backbone dihedral angles (
    
    
    
    ,
    
    
    ) to helical conformations before the macrocycle is even formed (an effect similar to aminoisobutyric acid). Globally, the rigid hydrocarbon tether locks this conformation in place 2[2].
  • Physicochemical Impact: The highly hydrophobic nature of the alkane cross-link creates an amphipathic face on the helix. This drives active cell penetration via pinocytosis, allowing HCS peptides to target intractable intracellular PPIs 3[3]. Furthermore, the rigid backbone and lack of heteroatoms in the staple provide exceptional resistance against proteolytic cleavage 4[4].

Quantitative Performance Comparison

The table below synthesizes the typical biophysical outcomes of both stapling modalities when applied to an identical unstructured linear sequence.

PropertyLactam BridgeAll-Hydrocarbon Staple (HCS)
Chemistry Amide bond formation (Condensation)Olefin Metathesis (RCM)
Helicity Induction Moderate to High (Context-dependent)Exceptionally High (Driven by

-methyls)
Protease Resistance Moderate (Backbone still slightly flexible)High (Steric occlusion of active sites)
Cell Permeability Poor (Hydrophilic macrocycle)Excellent (Amphipathic surface drives uptake)
Aqueous Solubility HighLow to Moderate (Prone to aggregation)
Synthesis Complexity Moderate (Requires orthogonal deprotection)High (Requires Ru-catalysts & unnatural AAs)

Visualizing the Workflows and Logic

G Start Linear Peptide Synthesis (SPPS) Branch1 Lactam Bridge Route (Lys & Asp/Glu) Start->Branch1 Branch2 Hydrocarbon Staple Route (Olefinic AAs) Start->Branch2 Deprotect Orthogonal Deprotection (Pd/Allyl or Hydrazine) Branch1->Deprotect RCM Ring-Closing Metathesis (Grubbs Catalyst) Branch2->RCM Lactamize On-Resin Lactamization (PyBOP/DIPEA) Deprotect->Lactamize Cleavage Cleavage & Global Deprotection Lactamize->Cleavage RCM->Cleavage

Caption: Workflow comparing the synthesis and on-resin cyclization of lactam vs. hydrocarbon stapled peptides.

G Constraint Macrocyclic Constraint Helicity Increased α-Helicity Constraint->Helicity Reduces Entropic Penalty Protease Protease Resistance Helicity->Protease Steric Shielding Permeability Cell Permeability Helicity->Permeability Amphipathic Face

Caption: Mechanistic causality: How covalent constraints drive biophysical and therapeutic properties.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of stapled peptides must rely on self-validating systems. The following protocols embed internal controls to isolate the effect of the macrocycle from experimental artifacts.

Protocol 1: Synthesis & Cyclization Validation

Objective: Confirm successful macrocyclization prior to biological testing.

  • SPPS: Synthesize the peptide on Rink Amide resin. For lactam, incorporate Allyl/Alloc-protected Lys/Asp. For HCS, incorporate

    
     or 
    
    
    
    olefinic amino acids.
  • Cyclization:

    • Lactam: Remove Allyl/Alloc groups using

      
       and phenylsilane. Wash thoroughly, then cyclize using PyBOP/DIPEA for 4 hours.
      
    • HCS: Swell resin in dichloroethane (DCE). Add 10-20 mol% Grubbs I catalyst and agitate for 2 hours.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold ether.

  • Self-Validation (LC-MS): Cyclization must be unambiguously confirmed by mass shift. Lactamization yields a -18 Da shift (loss of

    
    ). HCS yields a -28 Da  shift (loss of ethylene gas). Causality: If the mass shift is absent, the peptide remains linear, and downstream biophysical data will be invalid.
    
Protocol 2: Circular Dichroism (CD) Spectroscopy

Objective: Quantify


-helical induction.
  • Preparation: Dissolve purified peptides in 10 mM phosphate buffer (pH 7.4) to a final concentration of 50 µM.

  • Measurement: Scan from 190 nm to 260 nm at 20 °C using a spectropolarimeter. Look for characteristic

    
    -helical minima at 208 nm and 222 nm.
    
  • Self-Validation (Mutant Baseline): Always synthesize and measure an unstapled linear mutant where the stapling residues are replaced by Alanines. Causality: Alanine has a high inherent helical propensity. If the stapled peptide is compared only to the wild-type linear peptide, the observed helicity might simply be due to replacing helix-breaking residues with the staple residues. Comparing it to the Alanine mutant isolates the geometric constraint of the macrocyclic ring as the true driver of helicity 2[2].

Protocol 3: Proteolytic Stability Assay

Objective: Determine the half-life of the peptide against enzymatic degradation.

  • Incubation: Incubate 50 µM of the peptide with Proteinase K (or Chymotrypsin) in physiological buffer at 37 °C.

  • Sampling: Extract aliquots at 0, 10, 30, 60, and 120 minutes. Quench immediately by adding 1% TFA to denature the protease.

  • Self-Validation (Internal Standard): Spike the reaction buffer with a known, protease-resistant small molecule (e.g., caffeine) as an internal standard. Causality: When analyzing the aliquots via HPLC, normalize the peptide peak area to the internal standard peak area. This proves that the disappearance of the peptide peak is exclusively due to proteolytic cleavage, ruling out artifacts like peptide aggregation or non-specific adsorption to the plastic tube walls 5[5].

Conclusion & Future Directions

While hydrocarbon staples remain the gold standard for targeting intracellular PPIs due to their superior permeability and protease resistance, lactam bridges offer a synthetically accessible, highly soluble alternative for extracellular targets. Recent advancements have even pioneered "cross-stitched" peptides—incorporating both a lactam bridge and a hydrocarbon staple into a single sequence—yielding molecules with unprecedented helical stability and nanomolar receptor affinities 5[5].

References

  • Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective Source: PubMed Central (PMC) / ACS URL:[Link]

  • A “Cross-Stitched” Peptide with Improved Helicity and Proteolytic Stability Source: PubMed Central (PMC) / NIH URL:[Link]

  • Stapled peptides: targeting protein-protein interactions in drug development Source: Exploration Pub URL:[Link]

  • An all-atom model for stabilization of α-helical structure in peptides by hydrocarbon staples Source: PubMed Central (PMC) / NIH URL:[Link]

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions Source: MDPI URL:[Link]

  • Regulation of protein–protein interactions using stapled peptide Source: Dove Medical Press URL:[Link]

Sources

Crystallographic Profiling of Protein Complexes with R5-Stapled Peptides vs. Conventional Constraints

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly targets "undruggable" intracellular protein-protein interactions (PPIs), alpha-helical peptide stapling has emerged as a premier structural intervention. While the incorporation of (S)-2-(4-pentenyl)alanine (S5) to form


 cross-links is the industry standard for stabilizing right-handed L-peptides, it is not a universal solution.

For advanced peptidomimetics—such as protease-resistant D-peptides or highly constrained bicyclic scaffolds—the standard S5 stereochemistry often introduces severe steric clashes that distort the helical backbone. In these niche architectures, the use of (R)-2-(4-pentenyl)alanine (R5) is not just an alternative; it is a stereochemical imperative.

This guide objectively compares the performance and crystallographic validation of R5-stapled peptides against conventional S5-stapled and unstapled alternatives, providing a comprehensive framework for structural biologists and drug development professionals.

The Stereochemical Imperative: Causality in Staple Selection

The decision to utilize an R5 building block over an S5 building block is governed by the fundamental biophysics of the target helix.

  • Left-Handed Helices (D-Peptides): Peptides synthesized entirely from D-amino acids are hyper-resistant to proteolytic cleavage but form left-handed alpha-helices. Applying a standard S5-S5 staple to a left-handed helix forces the hydrocarbon bridge into a high-energy conformation, unwinding the secondary structure. By employing the mirror-image R5-R5 stereochemistry, the staple perfectly matches the left-handed pitch, driving massive increases in helicity and target affinity [1].

  • Tight Turns (

    
     Spacing):  In native L-peptides, an 
    
    
    
    spacing requires a significantly tighter turn than the standard
    
    
    spacing. Using an R5-S5 combination relieves the torsional strain that would otherwise distort the alpha-helical backbone. This architecture has proven critical in developing low-molecular-weight bicyclic inhibitors for challenging targets like
    
    
    -catenin [2].

StereochemicalSelection Target Target PPI Helix Handedness RightHand Right-Handed (L-Peptides) Target->RightHand LeftHand Left-Handed (D-Peptides) Target->LeftHand S5S5 S5-S5 Staple (i, i+4 Spacing) RightHand->S5S5 Standard Helices R5S5 R5-S5 Staple (i, i+3 Spacing) RightHand->R5S5 Tight Turns R5R5 R5-R5 Staple (i, i+4 Spacing) LeftHand->R5R5 Mirror Image

Logical workflow for selecting R5 vs. S5 stereochemistry based on helix handedness and spacing.

Comparative Performance: Crystallographic & Biophysical Data

Solution-phase metrics (like circular dichroism) can prove that a staple increases helicity, but crystallography is the ultimate arbiter of success . A poorly designed staple may increase helicity while simultaneously causing a steric clash with the target protein, ruining affinity.

Recent high-resolution X-ray diffraction data confirms that correctly applied R5-staples project exclusively into the solvent, preserving the native binding interface while locking the bioactive conformation. The table below compares the performance of R5-architectures against standard alternatives across two highly validated oncological targets: Mdm2 and


-catenin .
Peptide ModalityTarget ProteinStaple ArchitectureHelicity (%)Binding AffinityCrystallographic Validation
Linear all-D Peptide Mdm2None< 10%220 pMN/A
Double Stapled all-D Mdm2

(R5-R5 )
> 80%< 50 pM1.79 Å (PDB: 6KZU) [1]
Linear L-Peptide (Axin)

-catenin
None~5%> 10

M
N/A
Standard Stapled L-Peptide

-catenin

(S5-S5)
~20%~2

M
N/A
Bicyclic Stitched L-Peptide

-catenin

(R5-S5 )
> 50%Single-digit

M
Confirmed binding mode [2]

Key Insight: In the Mdm2 study, the [1] achieved an RMSD of < 1.0 Å compared to the computational model. The crystallographic data definitively proved that the R5-R5 hydrocarbon linker avoided the Mdm2 surface entirely, validating the stereochemical design.

Self-Validating Experimental Protocol: From Synthesis to Structure

To successfully generate diffraction-quality crystals of R5-stapled peptide-protein complexes, the workflow must be treated as a continuous, self-validating system. Any heterogeneity in the peptide sample will manifest as lattice defects during crystallization.

Step 1: Fmoc-Solid Phase Peptide Synthesis (SPPS)
  • Action: Synthesize the peptide on a low-loading Rink Amide resin (0.3 mmol/g) to prevent inter-chain aggregation. Incorporate Fmoc-R5-OH (and/or Fmoc-S5-OH) at the desired positions using extended coupling times (2 hours) with HATU/DIPEA.

  • Causality: The

    
    -methyl group on the R5/S5 building blocks creates significant steric hindrance, making standard 30-minute couplings insufficient.
    
  • Self-Validation Checkpoint: Perform a micro-cleavage and analyze via LC-MS to confirm the presence of the full-length linear precursor before proceeding to cyclization.

Step 2: Ring-Closing Metathesis (RCM)
  • Action: Swell the resin in 1,2-dichloroethane (DCE). Treat with 10 mM Grubbs I catalyst in DCE for 2 hours at room temperature. Repeat the treatment twice.

  • Causality: The metathesis reaction forms the olefinic bridge. DCE is preferred over DCM as it provides better resin swelling for highly constrained sequences.

  • Self-Validation Checkpoint: LC-MS analysis of a micro-cleavage must show a mass shift of exactly -28 Da (loss of ethylene gas), confirming 100% conversion to the macrocycle.

Step 3: Cleavage and High-Stringency Purification
  • Action: Cleave using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Purify via Reverse-Phase HPLC using a shallow gradient (e.g., 0.5% B/min).

  • Causality: Shallow gradients are required to separate the correctly folded stapled peptide from any unreacted linear or misfolded byproducts.

  • Self-Validation Checkpoint: The pooled fractions must exhibit >95% purity via analytical HPLC. Lower purities will poison the crystallization drop.

Step 4: Complex Formation & Size Exclusion Chromatography (SEC)
  • Action: Incubate the purified R5-stapled peptide with the target protein at a 1.2:1 molar ratio for 1 hour at 4°C. Purify the complex using an analytical SEC column (e.g., Superdex 75).

  • Causality: Excess peptide must be removed. Free peptide can form micellar aggregates that interfere with vapor diffusion kinetics.

  • Self-Validation Checkpoint: The SEC chromatogram must show a single, monodisperse peak shifted to a higher molecular weight compared to the apo-protein.

Step 5: Vapor Diffusion Crystallization
  • Action: Set up hanging-drop vapor diffusion trials mixing 1

    
    L of the SEC-purified complex (at 10-15 mg/mL) with 1 
    
    
    
    L of reservoir solution.
  • Causality: The rigid, pre-organized alpha-helical structure of the R5-stapled peptide reduces the entropic penalty of binding, often resulting in highly ordered crystal lattices that diffract to high resolution (e.g., 1.79 Å).

CrystallographyWorkflow SPPS 1. Synthesis Fmoc-SPPS with R5/S5 RCM 2. Cyclization Grubbs Catalyzed RCM SPPS->RCM Purify Purify RCM->Purify Complex 4. Complexation Incubate Peptide + Target Purify->Complex Crystal 5. Crystallization Vapor Diffusion Trials Complex->Crystal XRD 6. Structure X-Ray Diffraction & Refinement Crystal->XRD

Self-validating experimental workflow for the synthesis and co-crystallization of stapled peptides.

Conclusion

While S5-S5 stapling remains the default for standard L-peptide alpha-helices, the integration of R5 stereochemistry unlocks entirely new modalities in rational drug design. By understanding the structural causality behind helix handedness and turn geometry, application scientists can leverage R5-R5 and R5-S5 architectures to stabilize D-peptides and tight bicyclic turns. As evidenced by recent high-resolution crystallographic data, these tailored constraints not only preserve the native binding interface but translate directly into picomolar affinities and robust cellular activity.

References

  • Macrocyclization of an all-d linear alpha-helical peptide imparts cellular permeability. Kannan, S., et al. Chemical Science, 2020. URL:[Link]

  • Structure-Based Design of Bicyclic Helical Peptides That Target the Oncogene β-Catenin. Yeste-Vázquez, A., et al. Angewandte Chemie International Edition, 2024. URL:[Link]

Safety Operating Guide

(R)-2-amino-2-methylhept-6-enoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide: (R)-2-Amino-2-methylhept-6-enoic Acid in Stapled Peptide Synthesis

Introduction

(R)-2-amino-2-methylhept-6-enoic acid is a specialized


-methylated, 

-unsaturated non-natural amino acid. It serves as a critical building block in the synthesis of hydrocarbon-stapled peptides—a class of therapeutics engineered for enhanced

-helical stability, proteolytic resistance, and cell penetrability[1]. Because its primary application involves Solid-Phase Peptide Synthesis (SPPS) followed by Ruthenium-catalyzed Ring-Closing Metathesis (RCM), handling this reagent requires a holistic operational and disposal strategy.

This guide provides researchers and drug development professionals with a self-validating protocol for the safe handling, incorporation, and environmental compliance of this reagent and its associated downstream waste streams.

Physicochemical & Hazard Profile

Understanding the physical and hazardous nature of the Fmoc-protected derivative is the first step in designing a safe operational workflow. The compound poses significant environmental risks, particularly to aquatic ecosystems, and requires strict containment.

ParameterSpecificationCausality / Operational Impact
Molecular Weight 379.45 g/mol (Fmoc derivative)Determines stoichiometric calculations for SPPS coupling.
Primary Hazards (GHS) H400, H302, H315, H319, H335Very toxic to aquatic life[2]; necessitates strict prevention of environmental release and specialized waste segregation.
Solubility DMF, NMP, DCM (Water-insoluble)Dictates the use of organic solvents for coupling, impacting the downstream liquid waste classification.
Storage Conditions -20°C, desiccatedPrevents degradation of the terminal alkene and premature cleavage of the Fmoc protecting group[2].

Experimental Workflow: Handling & Incorporation

To ensure both synthetic efficacy and operator safety, follow these validated steps during peptide assembly.

Step 1: Reagent Preparation

  • Action: Weigh the Fmoc-(R)-2-amino-2-methylhept-6-enoic acid inside a certified chemical fume hood. Wear chemical-impermeable gloves and tightly fitting safety goggles.

  • Rationale: The powder is a known irritant and can cause respiratory distress (H335)[1]. Airflow prevents the inhalation of aerosolized micro-particles.

  • Action: Dissolve 3 to 5 equivalents (relative to resin loading) in anhydrous N,N-Dimethylformamide (DMF).

Step 2: SPPS Coupling

  • Action: Add coupling reagents (e.g., HATU/DIEA or DIC/Oxyma) to the amino acid solution. Transfer the activated solution to the swelled peptidyl-resin.

  • Rationale: The

    
    -methyl group introduces significant steric hindrance. Double coupling or the use of highly reactive uronium-based coupling agents is required to achieve >99% conversion and prevent deletion sequences.
    

Step 3: On-Resin Ring-Closing Metathesis (RCM)

  • Action: After synthesizing the full sequence containing the complementary alkene, treat the resin with a Ruthenium-based catalyst (e.g., Grubbs 1st or 2nd Generation) dissolved in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Rationale: The terminal alkene of (R)-2-amino-2-methylhept-6-enoic acid undergoes metathesis with another

    
    -unsaturated amino acid, releasing ethylene gas and forming the hydrocarbon staple[3].
    

Waste Segregation & Proper Disposal Procedures

The environmental toxicity of (R)-2-amino-2-methylhept-6-enoic acid (H400)[2] combined with the heavy metals and solvents used in its downstream applications requires a rigorous, multi-stream disposal strategy. Under no circumstances should this chemical or its reaction byproducts be disposed of down the drain.

Stream A: Solid Organic Waste (Unused Reagent & Resin)

  • Contents: Empty reagent vials, contaminated weighing boats, pipette tips, and post-cleavage solid resin.

  • Procedure: Collect in a puncture-resistant, leak-proof container labeled "Hazardous Solid Waste - Toxic to Aquatic Life."

  • Disposal: Must be sent to a licensed hazardous waste facility for high-temperature incineration[2].

Stream B: Non-Halogenated Liquid Waste (SPPS Wash)

  • Contents: DMF, NMP, and 20% Piperidine (from Fmoc deprotection).

  • Procedure: Collect in a dedicated polyethylene carboy.

  • Rationale: Alkaline operations (piperidine) are relatively safe but must be kept separate from acids to prevent exothermic neutralization reactions. This stream can often be recycled or incinerated efficiently[].

Stream C: Halogenated & Heavy Metal Waste (RCM Wash)

  • Contents: DCM/DCE, residual Ruthenium catalyst, and unreacted alkene byproducts.

  • Procedure: Collect in a separate, clearly labeled "Halogenated Heavy Metal Waste (Ruthenium)" container.

  • Rationale: Ruthenium is an environmentally persistent heavy metal. Specialized extraction techniques, such as the addition of lead tetraacetate or the use of functionalized scavenging resins, can be employed to sequester the spent ruthenium before final disposal[3].

Stream D: Acidic Liquid Waste (Cleavage)

  • Contents: Trifluoroacetic acid (TFA) and scavengers (TIPS, DODT).

  • Procedure: Store in a glass or PTFE container (TFA degrades many plastics over time). Dispose of strictly as "Corrosive Organic Waste."

Mechanistic Workflow & Waste Generation Pathway

G Start (R)-2-amino-2-methylhept-6-enoic acid SPPS Solid-Phase Peptide Synthesis (DMF, Piperidine, Activators) Start->SPPS Coupling Waste4 Stream A: Solid Waste (Resin & Vials) Start->Waste4 Empty Containers RCM Ring-Closing Metathesis (Grubbs Ru-Catalyst, DCM) SPPS->RCM On-resin cyclization Waste1 Stream B: Non-Halogenated Waste (Incineration/Recovery) SPPS->Waste1 Wash/Deprotection Cleavage TFA Cleavage & Deprotection RCM->Cleavage Stapled Peptide Waste2 Stream C: Heavy Metal/Halogenated (Ru-Scavenging Required) RCM->Waste2 Catalyst Wash Waste3 Stream D: Acidic Organic Waste (Corrosive Disposal) Cleavage->Waste3 Cleavage Cocktail Cleavage->Waste4 Spent Resin

Workflow of (R)-2-amino-2-methylhept-6-enoic acid incorporation and waste segregation.

References

  • "Ruthenium-Catalyzed Ring-Closing Metathesis: Recent Advances, Limitations and Opportunities", University of Windsor.[Link]

Sources

Personal protective equipment for handling (R)-2-amino-2-methylhept-6-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling (R)-2-amino-2-methylhept-6-enoic acid Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

(R)-2-Amino-2-methylhept-6-enoic acid (CAS: 1196090-89-7) is a critical non-canonical amino acid, primarily utilized as an olefin-bearing "stapling" residue in the synthesis of hydrocarbon-stapled peptides. Its structural integrity is paramount for the ring-closing metathesis (RCM) reactions that follow.

The Core Hazard: While often classified under generic "Irritant" categories due to limited toxicological data, the presence of a reactive terminal alkene and a free


-amine requires treating this compound as a high-value, potential sensitizer . Improper handling not only risks personnel safety but introduces moisture that hydrolyzes the compound or deactivates the sensitive catalysts (e.g., Grubbs) used in downstream applications.

Immediate Directive: Treat as a Category 2 Skin/Eye Irritant and Respiratory Irritant . All manipulation must occur within a controlled environment to protect both the operator and the olefin moiety.

Risk Assessment & Chemical Hazard Profile

Before selecting PPE, we must understand the molecular behavior of the target.

Functional GroupHazard PotentialOperational Implication
Primary

-Amine
Caustic/IrritantPotential for chemical burns to mucous membranes; high pH in aqueous solution.
Terminal Alkene Reactive MoietySusceptible to oxidation; keep away from strong oxidizers (e.g., peroxides, permanganates).

-Methyl Group
Steric BulkIncreases lipophilicity compared to Norleucine; potentially higher skin permeation rates than standard amino acids.
Physical State Hygroscopic PowderInhalation hazard (dust); moisture absorption leads to clumping and stoichiometry errors.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE requirements shift based on the experimental phase.

Phase A: Solid State Handling (Weighing & Aliquoting)

Goal: Prevent inhalation of dust and contact with skin.

  • Respiratory: N95 (minimum) or P100 respirator if working outside a biosafety cabinet/fume hood. Preferred: Handle strictly inside a certified Chemical Fume Hood.

  • Hands: Double Nitrile Gloves (0.11 mm minimum thickness).

    • Logic: The outer glove protects against physical abrasion; the inner glove acts as a barrier against trace dust permeation.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for fine powders that can drift around side shields.

  • Body: Standard cotton lab coat with Tyvek wrist sleeves to bridge the glove-coat gap.

Phase B: Solution Phase (Synthesis & RCM)

Goal: Prevent solvent permeation. The solvent (DMF, DCM, NMP) is often the carrier that drives the toxin through the skin.

  • Respiratory: Fume hood sash at working height (18 inches).

  • Hands (Solvent Specific):

    • If in DCM (Dichloromethane):Silver Shield / Laminate Film gloves required. Nitrile degrades in <5 minutes.

    • If in DMF/NMP:Thick Nitrile (0.2 mm+) or Double Nitrile. Change every 30 minutes.

  • Eyes: Face shield + Goggles if working with volumes >100 mL or under pressure (e.g., during filtration).

Operational Workflow & Protocols

Diagram 1: Safe Handling Lifecycle

The following workflow illustrates the critical decision points from receipt to reaction.

SafeHandling Receipt Receipt of Shipment (Cold Chain) Acclimation Acclimation (Warm to Room Temp) Receipt->Acclimation Do NOT Open Cold Inspection Vial Inspection (Check for Clumping) Acclimation->Inspection 30-60 Mins Inspection->Receipt Clumped/Yellowed (Reject) Weighing Weighing (Static Control + Fume Hood) Inspection->Weighing Integrity OK Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Slow Addition Reaction Downstream Reaction (Peptide Coupling/RCM) Solubilization->Reaction

Caption: Protocol for transitioning (R)-2-amino-2-methylhept-6-enoic acid from storage to active synthesis while minimizing degradation and exposure.

Step-by-Step Protocol
1. Receipt and Acclimation (Critical Step)[1]
  • The Problem: Opening a cold vial (

    
    C or 
    
    
    
    C) in humid lab air causes immediate condensation. This hydrolyzes the amino acid and ruins stoichiometry.
  • The Fix: Place the sealed vial in a desiccator inside the fume hood. Allow it to warm to ambient temperature for at least 60 minutes before breaking the seal.

2. Weighing and Static Control[2]
  • Equipment: Analytical balance inside a fume hood or powder enclosure.

  • Procedure:

    • Use an anti-static gun or ionizer on the vial and spatula. Amino acid powders are prone to static charge, causing "flying powder" hazards.

    • Weigh into a pre-tared glass scint vial.

    • Self-Validation: If powder adheres to the spatula or flies off, stop. Re-ionize the area.

3. Solubilization
  • Solvent Choice: Typically soluble in water, DMF, or Methanol.

  • Technique: Add solvent to the powder, not powder to solvent, to prevent splashing.

  • Exotherm Check: While unlikely to be violent, amine hydration can be exothermic. Touch the vial (with gloves) to monitor heat generation.

Emergency Response & Disposal

Spills

Do not sweep dry powder. This generates an aerosol cloud.

  • Isolate: Mark the area.

  • Wet Method: Cover the spill with a paper towel soaked in inert solvent (e.g., Isopropanol or dilute soap water).

  • Collect: Wipe up the wet slurry.

  • Clean: Wash surface with 10% acetic acid (to neutralize the amine) followed by water.

Waste Disposal Plan

Dispose of according to the chemical constituents.

Waste StreamCriteriaAction
Solid Waste Contaminated gloves, paper towels, trace powder.Bag in hazardous solid waste (Yellow bag/bin). Label "Toxic/Irritant Solid".
Liquid Waste (Aqueous) Dissolved in water/buffer.Adjust pH to 7.0. Dispose in "Aqueous Chemical Waste".
Liquid Waste (Organic) Dissolved in DMF/DCM/MeOH.Dispose in "Halogenated" or "Non-Halogenated" solvent waste as appropriate.
Diagram 2: Spill Decision Logic

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid Cover with Wet Towel (No Sweeping) Solid->ActionSolid ActionLiquid Absorb with Vermiculite (No Paper Towels if Oxidizer present) Liquid->ActionLiquid Disposal Hazardous Waste Bin ActionSolid->Disposal ActionLiquid->Disposal

Caption: Decision tree for immediate containment of spills, prioritizing aerosol suppression for solids.

References

  • PubChem. (n.d.). 2-Amino-2-methylhept-6-enoic acid | C8H15NO2.[3][4] National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Princeton University EHS. (n.d.). Laboratory Safety Guidelines for Handling Fine Powders. Retrieved March 4, 2026, from [Link]

  • University of Washington EH&S. (2024). Laboratory PPE Hazard Assessment Guide. Retrieved March 4, 2026, from [Link]

Sources

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-amino-2-methylhept-6-enoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-amino-2-methylhept-6-enoic acid

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